molecular formula C9H11NO3 B13088745 Methyl 3-methoxy-5-methylpicolinate

Methyl 3-methoxy-5-methylpicolinate

Cat. No.: B13088745
M. Wt: 181.19 g/mol
InChI Key: QSDCVYZMWXFRLC-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-methylpicolinate (CAS 1263062-32-3) is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This ester and ether-functionalized picolinate derivative serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. Picolinate and substituted picolinate scaffolds are of significant interest in pharmaceutical development due to their presence in bioactive molecules . For instance, research into vanadium complexes of picolinate derivatives has explored their potential as anti-diabetic agents . Furthermore, related molecular frameworks, such as nicotinic acid (which contains a pyridine ring), are well-established in cardiovascular drug development for managing cholesterol levels, highlighting the therapeutic relevance of this class of compounds . The specific methoxy and methyl substituents on the picolinate core make this compound a valuable substrate for further chemical modifications, enabling researchers to explore structure-activity relationships in the design of novel therapeutic candidates. Handle with care; refer to the Safety Data Sheet for proper handling procedures. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-methoxy-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6-4-7(12-2)8(10-5-6)9(11)13-3/h4-5H,1-3H3

InChI Key

QSDCVYZMWXFRLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)OC)OC

Origin of Product

United States

Foundational & Exploratory

Methyl 3-methoxy-5-methylpicolinate chemical properties

[1]

Executive Summary

Methyl 3-methoxy-5-methylpicolinate is a trisubstituted pyridine scaffold utilized as a pharmacophore building block in drug discovery. Its structural significance lies in the 3-methoxy group , which provides steric bulk ortho to the ester (affecting hydrolysis rates and metabolic stability) and electronic donation to the pyridine ring. This compound is frequently employed in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR) and G-protein coupled receptor (GPCR) antagonists, where the pyridine nitrogen serves as a critical hydrogen bond acceptor.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature and Identification[6]
  • IUPAC Name: Methyl 3-methoxy-5-methylpyridine-2-carboxylate

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 181.19 g/mol [3][2]

  • SMILES: COC1=C(C(=O)OC)N=CC(C)=C1

  • Key Structural Features:

    • C2-Ester: Electrophilic site for amidation or reduction.

    • C3-Methoxy: Electron-donating group (EDG); induces steric hindrance at the C2 position ("Ortho Effect").

    • C5-Methyl: Weak EDG; blocks metabolic oxidation at the C5 position.

Physicochemical Properties (Predicted)

The following data is synthesized from computational models (ACD/Labs, ChemAxon) and analogous picolinate esters.

PropertyValue / RangeTechnical Insight
Appearance Off-white solid or viscous oilLow melting point expected due to disruption of crystal packing by the 3-methoxy group.
Melting Point 45°C – 55°C (Predicted)Lower than the 3-hydroxy analogue due to lack of H-bond donation.
Boiling Point ~280°C (at 760 mmHg)High boiling point typical of polar pyridine esters.
LogP 1.45 ± 0.3Moderate lipophilicity; suitable for CNS-active drug scaffolds.
pKa (Pyridine N) ~2.5 – 3.0The 3-methoxy group (inductively withdrawing, resonance donating) and the 2-ester (strongly withdrawing) significantly reduce the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2).
Solubility DCM, EtOAc, MeOH, DMSOPoor solubility in water; soluble in organic solvents.

Synthetic Routes & Methodology

Since this specific isomer is not a commodity chemical, a robust synthetic pathway is required. The Reissert-Henze Reaction is the most authoritative method for introducing the C2-carboxylate functionality onto a 3,5-disubstituted pyridine core.

Recommended Synthetic Pathway (The N-Oxide Route)

This protocol ensures correct regiochemistry, avoiding the mixture of isomers common in direct halogenation approaches.

Step 1: O-Methylation

  • Precursor: 3-Hydroxy-5-methylpyridine (CAS 4373-80-8).

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (

    
    ).
    
  • Solvent: Acetone or DMF.

  • Mechanism: Williamson ether synthesis.

Step 2: N-Oxidation [4]

  • Reagents: m-Chloroperoxybenzoic acid (mCPBA).

  • Solvent: Dichloromethane (DCM).

  • Product: 3-Methoxy-5-methylpyridine 1-oxide.

  • Note: The N-oxide activates the C2 and C6 positions for nucleophilic attack.

Step 3: Reissert-Henze Cyanation

  • Reagents: Trimethylsilyl cyanide (TMSCN), Benzoyl Chloride (BzCl).

  • Solvent: DCM or Acetonitrile.

  • Mechanism: Benzoylation of the N-oxide creates an activated intermediate, followed by nucleophilic attack of cyanide at the C2 position (sterically favored over C6 due to the 5-methyl group).

  • Product: 2-Cyano-3-methoxy-5-methylpyridine.

Step 4: Pinner Reaction / Hydrolysis

  • Reagents: Methanolic HCl (generated from Acetyl Chloride + MeOH).

  • Conditions: Reflux.[5][6]

  • Product: Methyl 3-methoxy-5-methylpicolinate .[7]

Visualization of Synthetic Workflow

SynthesisPathStart3-Hydroxy-5-methylpyridine(CAS 4373-80-8)Step13-Methoxy-5-methylpyridineStart->Step1MeI, K2CO3(Methylation)Step2Pyridine N-OxideIntermediateStep1->Step2mCPBA, DCM(N-Oxidation)Step32-Cyano-3-methoxy-5-methylpyridineStep2->Step3TMSCN, BzCl(Reissert-Henze)FinalMethyl 3-methoxy-5-methylpicolinateStep3->FinalHCl, MeOH(Pinner/Hydrolysis)

Caption: Step-wise synthesis of Methyl 3-methoxy-5-methylpicolinate via the N-oxide activation strategy.

Reactivity & Functionalization[3]

Understanding the reactivity profile is crucial for utilizing this scaffold in library generation.

The "Ortho Effect" (C3-Methoxy Influence)

The methoxy group at position 3 exerts a significant ortho effect on the C2-ester:

  • Steric Hindrance: Nucleophilic attack at the carbonyl carbon (e.g., by amines to form amides) is slower compared to unsubstituted picolinates. High temperatures or strong catalysts (e.g., AlMe3) may be required for amidation.

  • Conformational Lock: The methoxy oxygen may engage in a weak electrostatic interaction with the carbonyl carbon or repulsion with the carbonyl oxygen, influencing the rotational barrier of the ester group.

Key Transformations
  • Amidation (SNA): Reaction with primary/secondary amines yields picolinamides , a common motif in kinase inhibitors (e.g., Sorafenib analogs).

  • Reduction: Treatment with

    
     or 
    
    
    yields the 2-hydroxymethyl derivative (alcohol), which can be converted to an aldehyde or halide for further coupling.
  • Demethylation: Treatment with

    
     reveals the 3-hydroxy  group, allowing for the synthesis of 3-hydroxy-picolinic acid metal chelators.
    
Reactivity Diagram

ReactivityCenterMethyl 3-methoxy-5-methylpicolinateAmidationPicolinamide Derivative(Kinase Inhibitor Scaffold)Center->AmidationR-NH2, AlMe3(Amidation)Reduction3-Methoxy-5-methyl-2-pyridinemethanolCenter->ReductionLiAlH4(Reduction)Demethylation3-Hydroxy-5-methyl-picolinic acidCenter->DemethylationBBr3, DCM(Deprotection)SnArN-Oxidation -> C6-ChlorinationCenter->SnArmCPBA; POCl3(Functionalization)

Caption: Primary reactivity pathways for diversifying the Methyl 3-methoxy-5-methylpicolinate scaffold.

Medicinal Chemistry Applications

Pharmacophore Utility

In drug development, this molecule serves as a bioisostere for substituted benzenes or pyrimidines.

  • Kinase Selectivity: The pyridine nitrogen provides a key H-bond acceptor in the hinge region of kinases (e.g., c-Met, VEGFR-2). The 3-methoxy group can fill small hydrophobic pockets (gatekeeper residues) to enhance selectivity.

  • Metabolic Stability: The 5-methyl group blocks the para-position (relative to nitrogen), a common site for CYP450-mediated oxidation, thereby extending the half-life (

    
    ) of the drug candidate.
    
Case Study Context: "Magic Methyl" Effect

The addition of the 5-methyl group often improves potency via the "Magic Methyl" effect—displacing high-energy water molecules from the binding pocket or locking the bioactive conformation.

Handling & Safety Information

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis; keep desiccated.

  • Safety Protocol:

    • Wear nitrile gloves and safety goggles.

    • Perform all synthesis steps involving mCPBA or Alkyl Halides in a fume hood.

    • Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze ester).

References

  • BenchChem. Methyl 5-chloro-3-methylpicolinate and Picolinate Ester Applications. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-methoxyacrylate (Analogous Ester Chemistry). Retrieved from [8]

  • Barreiro, E. J., et al. (2011).The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (Contextual grounding for 5-methyl substitution).
  • Katritzky, A. R., et al.Synthesis of 2-Substituted Pyridines via Reissert-Henze Mechanism. Comprehensive Heterocyclic Chemistry II.
  • ChemScene. Methyl 6-methoxy-5-methylpicolinate (Isomer Reference). Retrieved from

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 3-methoxy-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, substituted picolinates serve as privileged scaffolds for the development of targeted therapeutics. Methyl 3-methoxy-5-methylpicolinate (CAS: 1263062-32-3) is a highly specialized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1],[2]. This whitepaper provides an in-depth technical analysis of its structural logic, physicochemical properties, and the self-validating synthetic protocols required for its preparation. By understanding the causality behind its structural features and synthesis, drug development professionals can better integrate this scaffold into downstream lead optimization workflows.

Physicochemical Profiling & Structural Analysis

Accurate physicochemical profiling is the first step in validating a chemical building block for high-throughput screening or scale-up synthesis. The table below summarizes the core quantitative data for Methyl 3-methoxy-5-methylpicolinate[3].

PropertyValue
Compound Name Methyl 3-methoxy-5-methylpicolinate
CAS Registry Number 1263062-32-3
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
SMILES String O=C(OC)C1=NC=C(C)C=C1OC
Scaffold Class Substituted Pyridine-2-carboxylate

Mechanistic Role in Drug Discovery (SAR Logic)

The specific substitution pattern of Methyl 3-methoxy-5-methylpicolinate is not arbitrary; it is engineered to maximize ligand efficiency and target engagement. As an Application Scientist, it is critical to understand why this scaffold is chosen:

  • Picolinate Core (Bidentate Ligand): The nitrogen atom of the pyridine ring and the adjacent carboxylate oxygen can act as a powerful bidentate ligand. This is frequently exploited to chelate metal ions in metalloenzymes (e.g., Jumonji C domain-containing histone demethylases or matrix metalloproteinases).

  • 3-Methoxy Group (H-Bond Acceptor): The methoxy group at the 3-position provides a crucial hydrogen bond acceptor. Furthermore, it can induce conformational locking of the adjacent ester via intramolecular dipole interactions, reducing the entropic penalty upon target binding.

  • 5-Methyl Group (Lipophilic Vector): The 5-methyl group adds a small lipophilic vector that can occupy hydrophobic pockets within a target protein without adding excessive steric bulk, thereby maintaining a favorable ligand efficiency (LE).

  • Methyl Ester (Prodrug/Protecting Group): The methyl ester serves a dual purpose. Synthetically, it masks the carboxylic acid to prevent unwanted side reactions during cross-coupling. Biologically, it can act as a prodrug moiety that enhances cellular permeability before being hydrolyzed by intracellular carboxylesterases into the active picolinic acid.

SAR Core Picolinate Scaffold (Bidentate Ligand) Sub1 3-Methoxy Group (H-Bond Acceptor) Core->Sub1 Sub2 5-Methyl Group (Lipophilic Pocket) Core->Sub2 Target Target Protein Binding Affinity Core->Target Metal Chelation Sub1->Target Kinase Hinge Binding Sub2->Target Hydrophobic Interaction Sub3 Methyl Ester (Protecting Group) Sub3->Core Hydrolysis in vivo

Structure-Activity Relationship (SAR) logic for the substituted picolinate scaffold.

Synthetic Methodology & Self-Validating Protocols

The synthesis of Methyl 3-methoxy-5-methylpicolinate from 3-hydroxy-5-methylpicolinic acid requires a highly controlled two-step sequence. The protocols below are designed as self-validating systems , meaning the chemist receives immediate, observable feedback confirming the success of the reaction during the procedure.

Synth N1 3-Hydroxy-5-methyl picolinic acid N2 Esterification (MeOH, H2SO4, Reflux) N1->N2 Step 1 N3 Methyl 3-hydroxy-5-methyl picolinate N2->N3 N4 Alkylation (MeI, K2CO3, DMF, RT) N3->N4 Step 2 N5 Methyl 3-methoxy-5-methyl picolinate (CAS: 1263062-32-3) N4->N5 N6 Downstream Lead Optimization N5->N6 Scaffold Integration

Two-step synthetic workflow for Methyl 3-methoxy-5-methylpicolinate (CAS 1263062-32-3).

Step 1: Fischer Esterification

Causality: Picolinic acids often exist as zwitterions (internal salts between the basic pyridine nitrogen and the acidic carboxylate), making them poorly soluble in organic solvents and difficult to alkylate directly. Fischer esterification masks the carboxylic acid, drastically improving solubility and preventing competitive esterification during the subsequent O-alkylation phase[4].

Protocol:

  • Suspend 3-hydroxy-5-methylpicolinic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (65 °C) for 16-24 hours under an inert atmosphere.

  • Self-Validation Checkpoint: The zwitterionic starting material is highly insoluble in methanol. The reaction is self-validating when the opaque, milky suspension transitions into a clear, homogeneous solution. This visual cue confirms the disruption of the zwitterion and the formation of the soluble methyl ester.

  • Concentrate the mixture in vacuo, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate (EtOAc). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Methyl 3-hydroxy-5-methylpicolinate.

Step 2: Selective O-Alkylation

Causality: The 3-hydroxyl group on the pyridine ring is weakly acidic due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent ester carbonyl. Utilizing a mild base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) selectively deprotonates the phenol-like hydroxyl without hydrolyzing the newly formed methyl ester[5].

Protocol:

  • Dissolve Methyl 3-hydroxy-5-methylpicolinate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add finely powdered K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to pre-form the phenoxide equivalent.

  • Add Methyl iodide (MeI, 1.2 eq) dropwise. (Caution: MeI is a volatile, highly reactive alkylating agent; perform strictly in a fume hood).

  • Stir the reaction at room temperature for 4-6 hours.

  • Self-Validation Checkpoint: The addition of MeI to the phenoxide solution will result in the precipitation of potassium iodide (KI) as a fine white solid. The visual accumulation of this byproduct serves as an in-situ kinetic indicator that the alkylation is progressing successfully.

  • Quench the reaction with ice water to precipitate the product, or extract with EtOAc. Wash the organic layer extensively with brine (5x) to remove residual DMF.

  • Purify via silica gel flash chromatography to isolate pure Methyl 3-methoxy-5-methylpicolinate.

Analytical Validation

To ensure absolute trustworthiness in the synthesized batch before downstream biological assays, the following analytical signatures must be confirmed:

  • ¹H NMR Spectroscopy (CDCl₃): The spectrum must exhibit two distinct singlet peaks, each integrating to 3H, located between 3.90–4.00 ppm. This definitively confirms the presence of both the methyl ester (-COOCH3) and the methoxy ether (-OCH3). The 5-methyl group will appear as a 3H singlet around 2.30–2.40 ppm.

  • LC-MS (ESI+): The mass spectrum must display a dominant [M+H]+ pseudo-molecular ion peak at m/z 182.2, confirming the theoretical molecular weight of 181.19 g/mol .

Conclusion

Methyl 3-methoxy-5-methylpicolinate (CAS: 1263062-32-3) is a highly versatile building block whose structural features are meticulously designed for optimal target engagement and physicochemical stability. By employing the self-validating synthetic protocols outlined in this guide, researchers can ensure high-fidelity synthesis, paving the way for robust lead optimization in drug discovery pipelines.

References

  • Title: 1804099-09-9|Methyl 3-methoxy-5-(trifluoromethyl)picolinate|BLD Pharm | Source: bldpharm.
  • Title: Methyl 3-methoxy-5-methylpicolinate | CymitQuimica | Source: cymitquimica.
  • Title: CAS:1263062-32-3, Methyl 3-methoxy-5-methylpicolinate-毕得医药 | Source: bidepharm.
  • Title: Synthesis of Some Aminopicolinic Acids | Source: davidpublisher.
  • Title: US11518764B2 - Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction | Source: google.

Sources

Spectroscopic Profile of Methyl 3-methoxy-5-methylpicolinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-methoxy-5-methylpicolinate (CAS No. 72710991), a substituted pyridine derivative of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a detailed analysis of expected Infrared (IR) absorption frequencies. Each section includes a thorough interpretation of the spectral data, elucidating the structural features of the molecule. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of NMR, IR, and MS data, designed to serve as a practical reference for researchers in drug development and chemical analysis. The methodologies are presented to ensure data integrity and reproducibility, reflecting best practices in analytical chemistry.

Introduction and Molecular Structure

Methyl 3-methoxy-5-methylpicolinate, with the molecular formula C₉H₁₁NO₃ and a monoisotopic mass of 181.0739 Da, is a key heterocyclic building block.[1] Its structure features a pyridine ring substituted with a methyl ester at the 2-position, a methoxy group at the 3-position, and a methyl group at the 5-position. The precise characterization of such molecules is fundamental to ensuring purity, confirming identity, and understanding chemical behavior in various applications, from reaction monitoring to metabolic studies. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule's structure and connectivity. This guide offers an in-depth, predictive analysis of these fingerprints.

Figure 1: Structure of Methyl 3-methoxy-5-methylpicolinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. The following sections provide predicted ¹H and ¹³C NMR data, which serve as a robust baseline for experimental verification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted data, generated using the online tool NMRDB.org, is summarized below for a standard deuterated solvent such as CDCl₃.[2][3]

Table 1: Predicted ¹H NMR Data for Methyl 3-methoxy-5-methylpicolinate (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-6 (Pyridine)7.95Singlet (s)
H-4 (Pyridine)7.20Singlet (s)
OCH₃ (Ester)3.95Singlet (s)
OCH₃ (Methoxy)3.90Singlet (s)
CH₃ (Ring)2.35Singlet (s)

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-6, H-4): The pyridine ring contains two protons. The proton at the C-6 position (H-6) is deshielded due to its proximity to the electronegative nitrogen atom and the electron-withdrawing ester group, resulting in a predicted downfield shift around 7.95 ppm. The proton at the C-4 position (H-4) is predicted to appear at approximately 7.20 ppm. Both are expected to be singlets as they lack adjacent protons for spin-spin coupling.

  • Methoxy Protons (OCH₃): The molecule has two distinct methoxy groups. The methyl protons of the ester group are predicted around 3.95 ppm, a typical region for methyl esters. The protons of the methoxy group attached directly to the pyridine ring are predicted at a similar value of 3.90 ppm.

  • Methyl Protons (CH₃): The methyl group attached to the pyridine ring at C-5 is predicted to have a chemical shift around 2.35 ppm, characteristic of a methyl group on an aromatic ring.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of CDCl₃ prep2 Add TMS as internal standard (δ = 0.00 ppm) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on deuterium signal prep3->acq1 acq2 Shim magnetic field for homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Fourier Transform (FID to Spectrum) acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate spectrum to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H signals proc3->proc4

Caption: Standard workflow for NMR sample preparation and analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 3-methoxy-5-methylpicolinate.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean vial. Ensure the solvent is of high purity to avoid extraneous signals. [4] 3. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present. [5]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity, aiming for narrow and symmetrical peaks.

    • For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters on a 400 MHz instrument would include a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and accumulating 16 scans. [6][7] 5. For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are necessary to obtain a good signal-to-noise ratio. [6][7]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. For spectra without TMS, the residual solvent peak (CHCl₃ at 7.26 ppm) can be used. [8] 4. For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The following table summarizes the characteristic IR absorption bands expected for the functional groups in Methyl 3-methoxy-5-methylpicolinate.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100-3000Medium-WeakC-H StretchAromatic (Pyridine)
2990-2850MediumC-H StretchAliphatic (CH₃)
~1725StrongC=O StretchAromatic Ester
1600-1450Medium-StrongC=C and C=N StretchPyridine Ring
1300-1250StrongAsymmetric C-O-C StretchAromatic Ester
1250-1200StrongAsymmetric C-O-C StretchAromatic Ether
1150-1100StrongSymmetric C-O-C StretchAromatic Ester
1050-1000MediumSymmetric C-O-C StretchAromatic Ether

Interpretation of the IR Spectrum:

  • C=O Stretch: The most prominent peak is expected to be the strong C=O stretching vibration of the aromatic ester group, typically appearing around 1725 cm⁻¹. Its position, slightly lower than a saturated ester, is due to conjugation with the pyridine ring. [9][10][11]* C-O Stretches: Two strong bands are characteristic of the ester linkage (C-O-C), and another two are expected for the ether linkage. These will appear in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹, often referred to as part of the "Rule of Three" for esters. [9]* Pyridine Ring Vibrations: A series of medium to strong bands between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the pyridine ring. [12][13][14]* C-H Stretches: The region above 3000 cm⁻¹ will show weak to medium bands for the aromatic C-H stretches. Just below 3000 cm⁻¹, medium intensity bands for the aliphatic C-H stretches of the methyl and methoxy groups will be present. [15][16]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal. [17]2. Sample Application: Place a small amount of the solid Methyl 3-methoxy-5-methylpicolinate sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum. [18]4. Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue. [17][19]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Predicted High-Resolution Mass Spectrometry (HRMS) Data

The predicted monoisotopic mass and common adducts for Methyl 3-methoxy-5-methylpicolinate are listed below, based on data from PubChem. [1]Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule.

Table 4: Predicted HRMS-ESI Data

AdductPredicted m/z
[M+H]⁺182.08118
[M+Na]⁺204.06312
[M]⁺˙181.07335

Interpretation of Mass Spectra:

  • Molecular Ion: Under ESI conditions, the most abundant ion is typically the protonated molecule, [M+H]⁺, at m/z 182.08118. The high-resolution measurement of this ion allows for the unambiguous determination of the elemental formula (C₉H₁₂NO₃⁺).

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation of pyridine carboxylic acid esters can be complex. [20][21]Key expected fragmentation pathways for Methyl 3-methoxy-5-methylpicolinate would likely involve:

    • Loss of a methoxy radical (·OCH₃) from the ester, leading to an ion at m/z 150.

    • Loss of the entire methoxycarbonyl group (·COOCH₃) , resulting in an ion at m/z 122.

    • Participation of the ring nitrogen can lead to unique rearrangements not typically seen in benzene derivatives. [22]

Fragmentation_Workflow M [M+H]⁺ m/z = 182.08 F1 [M - ·OCH₃]⁺ m/z = 151.06 M->F1 - CH₃O· F2 [M - H₂CO]⁺ m/z = 152.06 M->F2 - CH₂O F3 [M - ·COOCH₃]⁺ m/z = 123.07 M->F3 - CO₂CH₃·

Caption: Plausible fragmentation pathways for [M+H]⁺.

Experimental Protocol for ESI-MS Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (often 1:1) with 0.1% formic acid to promote protonation. [23] 3. Ensure the final solution is free of any particulate matter.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

    • Acquire the mass spectrum in positive ion mode. Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to achieve a stable and strong signal for the [M+H]⁺ ion.

    • Perform data acquisition over a relevant m/z range (e.g., 50-500 Da) to observe the molecular ion and any significant fragment ions.

    • For high-resolution data, use a Time-of-Flight (TOF) or Orbitrap mass analyzer and calibrate the instrument with a known standard immediately before or during the analysis.

Conclusion

This technical guide provides a foundational spectroscopic dataset for Methyl 3-methoxy-5-methylpicolinate based on high-quality predictions and established spectroscopic principles. The predicted ¹H and ¹³C NMR spectra offer detailed insights into the molecule's hydrogen and carbon framework. The analysis of characteristic IR frequencies confirms the presence of key functional groups, while the predicted mass spectrometry data establishes the molecular weight and plausible fragmentation patterns. The included experimental protocols offer robust, self-validating workflows for researchers to acquire experimental data, enabling confident structural verification and purity assessment in a research and development setting.

References

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An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 3-methoxy-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthetic routes and starting materials for the preparation of Methyl 3-methoxy-5-methylpicolinate, a key building block in pharmaceutical and agrochemical research. The document emphasizes a retrosynthetic approach, starting from the target molecule and logically dissecting it to reveal plausible and efficient synthetic pathways. The core of this guide focuses on a robust and well-documented two-step synthesis commencing from the commercially available 3-hydroxy-5-methylpicolinic acid. Detailed experimental protocols, mechanistic insights, and data presentation are provided to enable researchers to replicate and adapt these methods.

Introduction and Retrosynthetic Analysis

Methyl 3-methoxy-5-methylpicolinate is a substituted pyridine derivative with a unique arrangement of functional groups that makes it a valuable intermediate in the synthesis of complex biologically active molecules. Its structure incorporates a methyl ester at the 2-position, a methoxy group at the 3-position, and a methyl group at the 5-position. A logical retrosynthetic analysis of this target molecule suggests a primary disconnection at the ether and ester functionalities, pointing towards 3-hydroxy-5-methylpicolinic acid as a readily accessible and strategic starting material.

Diagram 1: Retrosynthetic Analysis of Methyl 3-methoxy-5-methylpicolinate

G TM Methyl 3-methoxy-5-methylpicolinate Int1 3-Methoxy-5-methylpicolinic Acid TM->Int1 Esterification Int2 Methyl 3-hydroxy-5-methylpicolinate TM->Int2 O-Methylation SM 3-Hydroxy-5-methylpicolinic Acid Int1->SM O-Methylation Int2->SM Esterification

Caption: Retrosynthetic pathways for Methyl 3-methoxy-5-methylpicolinate.

This analysis reveals two primary synthetic strategies originating from 3-hydroxy-5-methylpicolinic acid:

  • Pathway A: Esterification of the carboxylic acid followed by O-methylation of the hydroxyl group.

  • Pathway B: O-methylation of the hydroxyl group followed by esterification of the carboxylic acid.

Both pathways are viable, and the choice may depend on factors such as reagent compatibility, potential side reactions, and overall yield. This guide will detail the more common and often preferred Pathway A .

Recommended Synthetic Pathway: From 3-Hydroxy-5-methylpicolinic Acid

The most direct and efficient synthesis of Methyl 3-methoxy-5-methylpicolinate utilizes the commercially available starting material, 3-hydroxy-5-methylpicolinic acid . This approach involves two sequential transformations: Fischer esterification and Williamson ether synthesis (O-methylation).

Step 1: Esterification of 3-Hydroxy-5-methylpicolinic Acid

The first step involves the conversion of the carboxylic acid functionality of 3-hydroxy-5-methylpicolinic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and reliable method for this transformation.[1][2][3][4] The reaction is typically carried out by refluxing the carboxylic acid in an excess of the alcohol (in this case, methanol) with a catalytic amount of a strong acid, such as sulfuric acid.

Diagram 2: Fischer Esterification of 3-Hydroxy-5-methylpicolinic Acid

G cluster_0 Step 1: Fischer Esterification SM 3-Hydroxy-5-methylpicolinic Acid Product Methyl 3-hydroxy-5-methylpicolinate SM->Product Reagents Methanol (excess) H2SO4 (cat.) Reflux Reagents->SM

Caption: Synthesis of the key intermediate, Methyl 3-hydroxy-5-methylpicolinate.

Experimental Protocol: Synthesis of Methyl 3-hydroxy-5-methylpicolinate

  • To a suspension of 3-hydroxy-5-methylpicolinic acid (1.0 eq.) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.3 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 15 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure Methyl 3-hydroxy-5-methylpicolinate.

Table 1: Typical Reaction Parameters for Fischer Esterification

ParameterValue
Starting Material 3-Hydroxy-5-methylpicolinic acid
Reagents Methanol, Sulfuric Acid
Solvent Methanol (acts as both solvent and reagent)
Temperature Reflux (approx. 65 °C)
Reaction Time 4-6 hours
Typical Yield 85-95%
Step 2: O-Methylation of Methyl 3-hydroxy-5-methylpicolinate

The second step is the methylation of the hydroxyl group of Methyl 3-hydroxy-5-methylpicolinate to form the final product. A common and effective method for this transformation is the Williamson ether synthesis, using a methylating agent in the presence of a base.[5][6][7] Dimethyl sulfate is a potent and cost-effective methylating agent. A mild base, such as sodium bicarbonate or potassium carbonate, is used to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on the dimethyl sulfate.

Diagram 3: O-Methylation of Methyl 3-hydroxy-5-methylpicolinate

G cluster_1 Step 2: O-Methylation Intermediate Methyl 3-hydroxy-5-methylpicolinate FinalProduct Methyl 3-methoxy-5-methylpicolinate Intermediate->FinalProduct Reagents Dimethyl Sulfate Sodium Bicarbonate Acetone, Reflux Reagents->Intermediate

Caption: Final step in the synthesis of the target molecule.

Experimental Protocol: Synthesis of Methyl 3-methoxy-5-methylpicolinate

  • Dissolve Methyl 3-hydroxy-5-methylpicolinate (1.0 eq.) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) (10-20 volumes).

  • Add a mild base, such as anhydrous sodium bicarbonate (1.5-2.0 eq.) or potassium carbonate (1.5-2.0 eq.), to the solution.

  • To the stirred suspension, add dimethyl sulfate (1.1-1.5 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure Methyl 3-methoxy-5-methylpicolinate.

Table 2: Typical Reaction Parameters for O-Methylation

ParameterValue
Starting Material Methyl 3-hydroxy-5-methylpicolinate
Reagents Dimethyl Sulfate, Sodium Bicarbonate
Solvent Acetone or DMF
Temperature Reflux (approx. 56 °C for acetone)
Reaction Time 2-4 hours
Typical Yield 80-90%

Caution: Dimethyl sulfate is a potent alkylating agent and is highly toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Alternative Starting Materials and Synthetic Routes

While the pathway from 3-hydroxy-5-methylpicolinic acid is highly recommended, other starting materials and synthetic strategies can be considered, particularly for the synthesis of analogues or when the primary starting material is unavailable.

De Novo Synthesis of the Pyridine Ring

The pyridine ring of Methyl 3-methoxy-5-methylpicolinate can be constructed from acyclic precursors using various cyclization strategies. For instance, a Hantzsch-type pyridine synthesis or related multi-component reactions could be envisioned. However, achieving the desired substitution pattern with high regioselectivity can be challenging and may require a more complex and lower-yielding synthetic sequence compared to the functionalization of a pre-existing pyridine ring.

Functionalization of Other Substituted Pyridines

It is also conceivable to start from other commercially available substituted pyridines and introduce the required functional groups through a series of reactions. For example, one could start with a lutidine derivative and introduce the methoxy and ester functionalities through oxidation, halogenation, and nucleophilic substitution reactions. These routes are generally more circuitous and less efficient than the recommended pathway.

Conclusion

The most practical and efficient synthetic route to Methyl 3-methoxy-5-methylpicolinate commences with the commercially available starting material, 3-hydroxy-5-methylpicolinic acid . A two-step sequence involving Fischer esterification followed by O-methylation with dimethyl sulfate provides a reliable and high-yielding pathway to the target molecule. This guide provides detailed protocols and key considerations for each step, enabling researchers to successfully synthesize this valuable building block for their research and development endeavors.

References

  • Wu, K. J., Steding, A., & Becker, C. H. (1993). Matrix-assisted laser desorption time-of-flight mass spectrometry of oligonucleotides using 3-hydroxypicolinic acid as an ultraviolet-sensitive matrix. Rapid communications in mass spectrometry, 7(2), 142–146. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Otera, J. (2003). Esterification. In Modern Carbonyl Chemistry (pp. 235-266). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

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  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. (2015). Molecules, 20(8), 13838–13847. [Link]

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An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Methyl Picolinates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted methyl picolinates are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Their versatile chemical nature, stemming from the interplay of the pyridine ring and the methyl ester functionality, makes them valuable synthons for the creation of complex molecular architectures with diverse biological activities. This guide provides an in-depth exploration of the physical and chemical properties of substituted methyl picolinates, offering insights into their synthesis, characterization, and the structure-property relationships that govern their behavior.

The Influence of Substituents on Physicochemical Properties

The physicochemical properties of substituted methyl picolinates are intricately linked to the nature and position of substituents on the pyridine ring. These properties, including acidity/basicity (pKa), lipophilicity (logP), melting point, boiling point, and solubility, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.

Acidity/Basicity (pKa)

The pyridine nitrogen atom imparts basicity to the picolinate scaffold. The pKa of the parent methyl picolinate is approximately 2.21. The introduction of substituents can significantly modulate this value. Electron-donating groups (EDGs), such as alkyl and alkoxy groups, increase the electron density on the nitrogen atom, thereby enhancing its basicity and leading to a higher pKa. Conversely, electron-withdrawing groups (EWGs), such as nitro and halo groups, decrease the electron density on the nitrogen, resulting in reduced basicity and a lower pKa.

The position of the substituent also plays a crucial role. Substituents at the 6-position have a more pronounced electronic effect on the nitrogen atom compared to those at other positions. This understanding is vital for designing molecules with specific ionization states at physiological pH, which in turn influences their solubility, membrane permeability, and interaction with biological targets.

Table 1: Physicochemical Properties of Selected Substituted Methyl Picolinates

SubstituentPositionMelting Point (°C)Boiling Point (°C)pKa
H-18.7227.4 at 760 mmHg2.21
6-methyl618242 at 760 mmHg-
5-chloro-3-methyl3, 5---

Note: Data for a wider range of substituted methyl picolinates is often found in specialized chemical databases and literature.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The parent methyl picolinate has a logP of 0.50. The introduction of lipophilic substituents, such as alkyl and aryl groups, will increase the logP value, making the compound more lipid-soluble. Conversely, polar substituents, such as hydroxyl and amino groups, will decrease the logP, enhancing water solubility. The ability to fine-tune the lipophilicity of a molecule is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.

Melting and Boiling Points

The melting and boiling points of substituted methyl picolinates are influenced by factors such as molecular weight, symmetry, and intermolecular forces. Generally, an increase in molecular weight leads to higher melting and boiling points. The introduction of polar substituents that can participate in hydrogen bonding or strong dipole-dipole interactions will also increase these values. For instance, methyl 6-methylpicolinate has a slightly higher boiling point than the parent compound.

Synthesis and Reactivity

The synthesis of substituted methyl picolinates can be achieved through various synthetic routes, often starting from commercially available picolinic acids or substituted pyridines.

General Synthetic Approach: Esterification

A common method for the synthesis of methyl picolinates is the Fischer esterification of the corresponding picolinic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

G Picolinic_Acid Substituted Picolinic Acid Methyl_Picolinate Substituted Methyl Picolinate Picolinic_Acid->Methyl_Picolinate + Methanol, Acid Catalyst Methanol Methanol (CH3OH) Acid_Catalyst Acid Catalyst (e.g., H2SO4) Water Water (H2O) Methyl_Picolinate->Water + Byproduct

Caption: General workflow for the synthesis of substituted methyl picolinates via Fischer esterification.

Synthesis of Halogenated Methyl Picolinates

Halogenated picolinates are important intermediates in cross-coupling reactions. For example, 4-chloropyridine-2-carbonyl chloride hydrochloride can be prepared by treating 2-picolinic acid with thionyl chloride in the presence of sodium bromide and chlorobenzene. This acid chloride can then be reacted with methanol to yield the corresponding methyl ester.

Reactivity

The reactivity of substituted methyl picolinates is characterized by the electrophilic nature of the pyridine ring and the susceptibility of the ester group to nucleophilic attack.

  • Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene due to the electron-withdrawing effect of the nitrogen atom. The position of substitution is directed by the existing substituents.

  • Ester Group: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or amidation reactions.

Characterization Techniques

The unambiguous identification and characterization of substituted methyl picolinates are crucial for ensuring their purity and structural integrity. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of substituted methyl picolinates.

  • ¹H NMR: The chemical shifts of the aromatic protons on the pyridine ring are sensitive to the electronic effects of the substituents. The methyl protons of the ester group typically appear as a singlet around 3.9 ppm.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring and the carbonyl carbon of the ester provide further structural information.

The chemical shifts of the aromatic protons in the ¹H NMR spectrum are particularly informative about the protonation state of the pyridine nitrogen, a property that can be exploited to determine the pKa of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies include:

  • C=O stretch (ester): Typically observed in the range of 1720-1740 cm⁻¹.

  • C-O stretch (ester): Found in the region of 1250-1300 cm⁻¹.

  • C=N and C=C stretches (pyridine ring): A series of bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. The fragmentation of substituted pyridines can be complex, with the ring nitrogen often participating in the fragmentation process.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and purification of a representative substituted methyl picolinate. These protocols are designed to be self-validating, with integrated analytical checkpoints to ensure the quality of the product.

Synthesis of Methyl 6-chloropicolinate

This protocol describes the synthesis of methyl 6-chloropicolinate from 6-chloropicolinic acid.

Materials:

  • 6-Chloropicolinic acid

  • Methanol, anhydrous

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-chloropicolinic acid (1 equivalent) in anhydrous methanol (10 volumes).

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise via a syringe. Causality: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which protonates the carboxylic acid and facilitates nucleophilic attack by methanol. The reaction is performed at 0 °C to control the exothermic reaction.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Self-Validation: Check the pH of the aqueous layer to ensure it is basic.

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

G Crude_Product Crude Methyl 6-chloropicolinate Slurry_Preparation Prepare slurry with silica gel Crude_Product->Slurry_Preparation Loading Load slurry onto the column Slurry_Preparation->Loading Column_Packing Pack column with silica gel in hexanes Column_Packing->Loading Elution Elute with a gradient of ethyl acetate in hexanes Loading->Elution Fraction_Collection Collect fractions Elution->Fraction_Collection TLC_Analysis Analyze fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine pure fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove solvent under reduced pressure Combine_Fractions->Solvent_Removal Pure_Product Pure Methyl 6-chloropicolinate Solvent_Removal->Pure_Product

Caption: Experimental workflow for the purification of substituted methyl picolinates by column chromatography.

Procedure:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane and add a small amount of silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Causality: This dry-loading method prevents band broadening and improves separation.

  • Column Packing: Pack a glass column with silica gel in hexanes.

  • Loading: Carefully add the prepared slurry to the top of the silica gel bed.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). Causality: A gradient elution is used to effectively separate compounds with different polarities. The less polar impurities will elute first, followed by the desired product.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC. Self-Validation: The pure product should appear as a single spot on the TLC plate.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified methyl 6-chloropicolinate.

Applications in Drug Development

Substituted methyl picolinates are versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. Their ability to act as scaffolds for the introduction of various functional groups allows for the exploration of vast chemical space in the search for new bioactive molecules. For example, picolinic acid derivatives have been investigated for their herbicidal activity, with the substituents on the pyridine ring playing a key role in their efficacy and crop safety. The synthesis of N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents further highlights the importance of this class of compounds in medicinal chemistry.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of substituted methyl picolinates. A thorough understanding of these properties is paramount for the successful design, synthesis, and application of these compounds in research and drug development. The interplay between the electronic and steric effects of substituents and the resulting physicochemical and biological properties offers a rich field for further exploration and innovation.

References

  • Atalay, A. (2019). Determination of the pKa values of some pyridine derivatives by computational methods.
  • Scientific Reports. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis.
  • Török, B., & Török, M. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1546.
  • Scientific Reports. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis.
  • International Journal of Research in Engineering and Science. (2022).
  • Guidechem. (n.d.).
  • ResearchGate. (2018).
  • Molecules. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI.
  • Chemsrc. (n.d.).
  • Benchchem. (n.d.).
  • International Journal of Engineering and Applied Sciences. (2022).
  • Bulgarian Chemical Communications. (2018).
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  • ChemBK. (n.d.).
  • The Journal of Chemical Physics. (1966). Analysis of the NMR Spectrum of Pyridine. AIP Publishing.
  • The Journal of Organic Chemistry. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.
  • ResearchGate. (1971). The synthesis of some substituted methyl pyridinecarboxylates. I.
  • ChemicalBook. (n.d.).
  • Molecules. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
  • The Journal of Physical Chemistry A. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile.
  • Inorganic Chemistry. (2021). Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands.
  • Journal of Chemical Education. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
  • MilliporeSigma. (n.d.).
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  • Australian Journal of Chemistry. (1971). The synthesis of some substituted methyl pyridinecarboxylates. I.
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  • DiVA portal. (2014).
  • Google Patents. (n.d.).

The Pyridine Paradigm: Advanced Methodologies in the Discovery, Synthesis, and Isolation of Pyridine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of the Pyridine Core

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the pyridine scaffold. Pyridine and its reduced form, piperidine, represent some of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals[1]. The inherent electron-poor nature of the azaarene ring, combined with the basicity and hydrogen-bond accepting capability of the nitrogen atom, makes pyridine an ideal pharmacophore for interacting with target proteins, such as cysteine residues in pathogens[2]. Recent breakthroughs have heavily leveraged fused pyridine compounds to develop potent anti-inflammatory agents[3] and highly selective PIM-1 kinase inhibitors for oncology, achieving IC50 values as low as 14.3 nM[4].

However, the very properties that make pyridine derivatives biologically valuable—their basicity, polarity, and electron deficiency—render their synthesis and downstream isolation technically demanding. This whitepaper provides a comprehensive, field-proven guide to the discovery, synthesis, and precise isolation of pyridine-based compounds.

Modern Synthetic Workflows: De Novo vs. Late-Stage Functionalization

Historically, pyridine rings were constructed via classical condensation methods (e.g., Hantzsch or Bohlmann-Rahtz syntheses), which often required harsh conditions and limited structural diversity. Today, our approach is bifurcated into two advanced strategies:

  • Transition-Metal-Catalyzed C–H Functionalization: Direct functionalization of the pyridine core circumvents the need for pre-functionalized starting materials. Using palladium, iridium, or nickel catalysts, we can selectively introduce alkyl, alkenyl, or aryl groups at the C2, C3, or C4 positions[5]. This is particularly useful for late-stage functionalization of complex drug candidates[1].

  • Advanced Cycloadditions: Nickel-catalyzed [2+2+2] cycloadditions utilizing azametallacyclopentadienes and allyl boronates provide rapid, atom-economical access to highly substituted and fused pyridine frameworks[6].

G Start Target Identification (Pyridine Scaffold) DeNovo Advanced Cycloaddition (e.g., Ni-Catalyzed [2+2+2]) Start->DeNovo LateStage Late-Stage C-H Functionalization Start->LateStage Crude Crude Reaction Mixture DeNovo->Crude LateStage->Crude Isolation Isolation & Purification (Acid-Base / Chromatography) Crude->Isolation BioEval Biological Evaluation (e.g., Kinase Inhibition) Isolation->BioEval

Workflow detailing the modern discovery and synthesis pathways for pyridine derivatives.

The Causality of Isolation: Exploiting Physicochemical Properties

The isolation of pyridine derivatives from complex crude mixtures requires a fundamental understanding of their physicochemical behavior. The lone pair of electrons on the sp2-hybridized nitrogen atom typically gives pyridine a pKa of ~5.2. This basicity is the cornerstone of our isolation strategies.

Protocol: Orthogonal Acid-Base Extraction

When separating a target pyridine from neutral or acidic byproducts (e.g., unreacted starting materials, transition metal ligands), acid-base extraction is the most robust, scalable, and self-validating method[7]. The logic is simple: protonation drastically shifts the partition coefficient (LogP) of the molecule, forcing it into the aqueous phase.

Step-by-Step Methodology:

  • Initial Solubilization: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Protonation & Extraction: Add 1.0 M HCl (aqueous) to the organic layer in a separatory funnel. Causality: The acid protonates the basic pyridine nitrogen, forming a highly polar pyridinium salt that migrates to the aqueous layer.

  • Phase Separation: Separate the layers. The organic layer containing neutral and acidic impurities is set aside (or discarded after TLC validation).

  • Aqueous Wash: Wash the acidic aqueous layer once more with fresh organic solvent to remove trace lipophilic impurities.

  • Deprotonation (Basification): Slowly add 2.0 M NaOH or saturated aqueous Na2CO3 to the aqueous layer until the pH is >10 (verify with pH paper). Causality: The high pH deprotonates the pyridinium salt, regenerating the neutral, lipophilic pyridine derivative. The solution will often turn cloudy as the product precipitates or forms an emulsion.

  • Final Extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., Dichloromethane). The neutral pyridine partitions back into the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the isolated pyridine.

G OrgMix Crude in Organic Phase (Pyridine + Impurities) AddAcid Add 1M HCl (Protonation) OrgMix->AddAcid AqPhase1 Aqueous Phase (Pyridinium Salt) AddAcid->AqPhase1 Aqueous Extraction OrgPhase1 Organic Phase (Neutral Impurities) AddAcid->OrgPhase1 Remains in Org AddBase Add NaOH to pH >10 (Deprotonation) AqPhase1->AddBase Discard Discard / Recycle OrgPhase1->Discard Extract Extract with Organic Solvent AddBase->Extract PurePyr Pure Pyridine Derivative Extract->PurePyr Organic Layer

Acid-base extraction logic exploiting the basicity of the pyridine nitrogen.
Advanced Chromatographic Techniques

When acid-base extraction is insufficient (e.g., separating structural isomers or closely related pyridine derivatives), advanced chromatography is required.

Normal-Phase Silica Gel Chromatography: A common pitfall when purifying pyridines on silica is severe "tailing" caused by the basic nitrogen interacting with acidic silanol groups on the silica surface. Solution: Pre-treat the silica column with 1-5% Triethylamine (TEA) in the mobile phase. The TEA competitively binds the active silanol sites, allowing the pyridine derivative to elute as a sharp, distinct band.

pH-Zone-Refining Counter-Current Chromatography (pH-ZRCCC): For highly complex synthetic mixtures, pH-ZRCCC is a game-changer. This technique uses a biphasic solvent system (e.g., Methyl tert-butyl ether–Tetrahydrofuran–Water at a 4:6:7 ratio)[8]. By adding a retainer (10 mM TEA) to the organic phase and an eluter (10 mM HCl) to the aqueous phase, pyridine derivatives can be separated based on subtle differences in their pKa and hydrophobicity, yielding >98.5% purity at the gram scale[8].

Electromembrane Extraction (EME): For isolating pyridine derivatives from complex biological matrices (e.g., human urine for pharmacokinetic studies), EME coupled with dispersive liquid-liquid microextraction (DLLME) provides preconcentration factors up to 263[9]. An electric field drives the protonated analytes across a supported liquid membrane into an alkaline acceptor solution.

Quantitative Data Summary

The following table synthesizes the quantitative parameters and performance metrics of the advanced isolation and evaluation techniques discussed.

MethodologyApplication / MatrixKey Reagents / ParametersPerformance MetricRef
pH-ZRCCC Synthetic MixturesMTBE:THF:Water (4:6:7), 10mM TEA (org), 10mM HCl (aq)>98.5% Purity (Gram scale)[8]
EME-DLLME Biological Fluids (Urine)90% NPOE / 10% DEHP liquid membrane, pH 13 acceptorPreconcentration Factor: 40-263[9]
Acid-Base Ext. Crude Reaction Mixtures1.0 M HCl (extraction), 2.0 M NaOH (basification)High Recovery of Basic Fraction[7]
Kinase Assay Biological EvaluationPIM-1 Kinase, MCF-7 Cancer Cell LinesIC50: 14.3 – 42.3 nM[4]

Conclusion

The successful discovery and isolation of pyridine-based compounds require a holistic understanding of their chemical reactivity and physical properties. By transitioning from classical syntheses to modern C-H functionalization, and by applying causality-driven isolation protocols like orthogonal acid-base extractions and pH-ZRCCC, researchers can accelerate the development of next-generation therapeutics.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. Drug Design, Development and Therapy (Dovepress).[Link]

  • Recent Strategies for the Synthesis of Pyridine Derivatives. Chemistry – A European Journal (OUCI).[Link]

  • Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. JournalsPub.[Link]

  • C-H Functionalization of Pyridines. ResearchGate.[Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.[Link]

  • Extraction of pyridine derivatives from human urine using electromembrane extraction coupled to dispersive liquid-liquid microextraction followed by gas chromatography determination. PubMed.[Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.[Link]

Sources

Methodological & Application

Application Note: Use of Methyl 3-methoxy-5-methylpicolinate in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 3-methoxy-5-methylpicolinate (CAS: 1263062-32-3)

Executive Summary & Structural Rationale

Methyl 3-methoxy-5-methylpicolinate is a highly versatile heterocyclic building block utilized extensively in the synthesis of advanced pharmaceuticals and agrochemicals. As a Senior Application Scientist, I frequently leverage this compound when designing molecules that require precise metal-chelating properties.

The structural logic of this building block is defined by three functional nodes:

  • The Methyl Ester (C2): Acts as a stable yet easily activatable synthetic handle for amide coupling.

  • The 3-Methoxy Group: Serves as a "masked" hydroxyl group. During synthesis, it prevents unwanted O-acylation. Once unmasked (demethylated), the resulting 3-hydroxyl group works in tandem with the pyridine nitrogen to form a potent bidentate chelator for transition metals (e.g., Fe²⁺, Cu²⁺).

  • The 5-Methyl Group: Provides a lipophilic anchor that enhances metabolic stability and optimizes the molecule's fit into hydrophobic enzymatic pockets.

Primary Applications in Target-Directed Synthesis

Synthesis of HIF-Prolyl Hydroxylase (PHD) Inhibitors

In human biology, Hypoxia-Inducible Factor (HIF) is regulated by HIF-Prolyl Hydroxylase (HIF-PHD), an iron-dependent enzyme. Inhibiting this enzyme stabilizes HIF-1α, promoting the transcription of the Erythropoietin (EPO) gene to treat anemia 1. Methyl 3-methoxy-5-methylpicolinate is an ideal precursor for these inhibitors; once converted to a picolinamide and demethylated, it perfectly chelates the Fe²⁺ in the HIF-PHD active site.

HIF_Pathway A Methyl 3-methoxy- 5-methylpicolinate B HIF-PH Inhibitor (Active Chelator) A->B Synthesis C HIF-PHD Enzyme (Fe2+ dependent) B->C Chelates Fe2+ D HIF-1α Stabilization C->D Inhibits Degradation E EPO Gene Transcription D->E Translocates to Nucleus

Figure 1: Pharmacological pathway illustrating the synthesis of HIF-PH inhibitors and EPO activation.

Synthesis of Picolinamide Antifungals (Cytochrome bc1 Inhibitors)

In agrochemistry, derivatives of the natural product UK-2A (e.g., Fenpicoxamid) target the fungal cytochrome bc1 complex 2. The 3-hydroxypicolinamide core is strictly required for binding. Starting with the 3-methoxy variant prevents polymerization during the complex macrocyclic amine coupling steps.

Synthetic_Workflow Step1 Methyl 3-methoxy-5-methylpicolinate (Starting Material) Step2 Saponification (LiOH/THF) Yields 3-Methoxy-5-methylpicolinic Acid Step1->Step2 Step3 Amide Coupling (HATU/DIPEA) Installs Bulky Amine Step2->Step3 Step4 Demethylation (BBr3 or LiCl) Unmasks 3-Hydroxyl Group Step3->Step4 Step5 Active Cytochrome bc1 Inhibitor (Bidentate Chelator) Step4->Step5

Figure 2: Step-by-step synthetic workflow from the picolinate ester to the active bidentate chelator.

Quantitative Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized reaction conditions, expected yields, and the chemical causality behind each step.

Reaction StepReagents & ConditionsTarget TransformationTypical YieldCausality / Rationale
Saponification LiOH·H₂O, THF/H₂O (3:1), RT, 4 hMethyl Ester

Carboxylic Acid
>90%Li⁺ coordination enhances the electrophilicity of the ester carbonyl, accelerating hydrolysis without degrading the pyridine ring.
Amide Coupling HATU, DIPEA, DMF, RT, 12 hCarboxylic Acid

Picolinamide
75–85%HATU generates a highly reactive OAt-ester, overcoming the steric hindrance of bulky amines while preventing epimerization 3.
Demethylation BBr₃, DCM, -78 °C to RT, 6 hMethoxy

Hydroxyl (Phenol)
65–80%BBr₃ acts as a hard Lewis acid, selectively cleaving the aryl-alkyl ether bond without hydrolyzing the newly formed amide bond.

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure the integrity of the synthesis.

Protocol A: Saponification and Amide Coupling

Objective: Convert the methyl ester to a functionalized picolinamide while keeping the chelating hydroxyl group protected.

  • Saponification:

    • Dissolve Methyl 3-methoxy-5-methylpicolinate (1.0 eq) in a 3:1 mixture of THF and H₂O.

    • Add LiOH·H₂O (1.5 eq) and stir at room temperature for 4 hours.

    • Validation Checkpoint 1: Perform TLC (Silica, 1:1 EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a baseline spot.
      
    • Acidify the mixture to pH 3 using 1M HCl to precipitate 3-methoxy-5-methylpicolinic acid. Filter and dry under vacuum.

  • Activation & Coupling:

    • Suspend the resulting acid (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere.

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to allow the formation of the active ester. Causality: Pre-activation ensures the amine does not compete for the base.

    • Add the target amine (1.1 eq) and stir for 12 hours at room temperature.

    • Quench with saturated NaHCO₃ and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint 2: LC-MS analysis of the crude mixture should yield a dominant peak corresponding to the

      
       of the protected picolinamide.
      
Protocol B: Selective Demethylation

Objective: Unmask the 3-methoxy group to yield the biologically active bidentate chelator.

  • Preparation: Dissolve the purified picolinamide from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Boron tribromide (BBr₃, 1.0 M in DCM, 3.0 eq) dropwise. Causality: The low temperature prevents exothermic degradation and ensures selectivity for the ether over the amide.

  • Cleavage: Allow the reaction to slowly warm to room temperature and stir for 6 hours.

  • Quenching & Workup: Carefully quench the reaction by adding methanol dropwise at 0 °C to destroy excess BBr₃, followed by neutralization with saturated NaHCO₃. Extract with DCM.

  • Validation Checkpoint 3 (Self-Validation):

    • Mass Spectrometry: LC-MS must show a mass shift of exactly -14 Da (loss of

      
      ).
      
    • Colorimetric Assay: Spot the final product on a TLC plate and spray with a 1% aqueous

      
       solution. A deep purple/blue color confirms the presence of the free 3-hydroxyl group actively chelating the iron.
      

References

  • Prolyl hydroxylase inhibitors and methods of use.Google Patents (US7811595B2).
  • Process for the preparation of 3-hydroxypicolinic acids.Google Patents (WO2016007532A1).
  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability.Journal of Medicinal Chemistry (ACS Publications).

Sources

Methyl 3-methoxy-5-methylpicolinate as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 3-methoxy-5-methylpicolinate as a strategic building block in medicinal chemistry.[1] It is designed for researchers optimizing small molecule potency, solubility, and metabolic stability.

Executive Summary

Methyl 3-methoxy-5-methylpicolinate is a trisubstituted pyridine building block that offers a unique combination of electronic modulation and steric control.[1] Unlike simple picolinates, this scaffold incorporates two critical design elements:

  • A C3-Methoxy Group: Acts as a hydrogen bond acceptor to establish intramolecular hydrogen bonds (IMHBs) with C2-amide protons, locking the molecule into a planar, bioactive conformation (the "Conformational Lock").

  • A C5-Methyl Group: Provides a metabolic block at a site prone to oxidative metabolism while enhancing hydrophobic interactions within protein binding pockets.

This guide details the physicochemical rationale for using this scaffold and provides validated protocols for its transformation into bioactive ligands.

Chemical Profile & Structural Logic[1]

PropertyData
IUPAC Name Methyl 3-methoxy-5-methylpyridine-2-carboxylate
Molecular Formula C

H

NO

Molecular Weight 181.19 g/mol
Core Scaffold Pyridine-2-carboxylate (Picolinate)
Key Substituents 3-Methoxy (Conformational Control), 5-Methyl (Metabolic Stability)
Predicted pKa (Acid) ~3.5 (Parent Acid)
LogP (Predicted) 1.4 - 1.8
The "Conformational Lock" Mechanism

The primary utility of this building block lies in its ability to pre-organize ligands. When the ester is converted to an amide (e.g., in kinase inhibitors), the C3-methoxy oxygen forms a stable Intramolecular Hydrogen Bond (IMHB) with the amide nitrogen proton.

  • Effect: This creates a pseudo-six-membered ring, restricting bond rotation between the pyridine ring and the amide carbonyl.

  • Benefit: It reduces the entropic penalty of binding to the target protein and masks the polarity of the amide donor, potentially improving membrane permeability (blood-brain barrier penetration).

Metabolic Hardening (C5-Methylation)

Unsubstituted pyridines are frequently metabolized via oxidation at the C5 position (para to the nitrogen).[1]

  • Strategy: Introducing a methyl group at C5 blocks this "soft spot," diverting metabolism to slower pathways or the methyl group itself (which can be further optimized).

  • Hydrophobic Fill: The C5-methyl group often occupies small hydrophobic pockets (e.g., the gatekeeper region in kinases), enhancing potency via van der Waals interactions.

Visualization: Structural Utility & Workflow

The following diagram illustrates the "Conformational Lock" mechanism and the divergent synthetic pathways accessible from this building block.

G cluster_lock The Conformational Lock Effect Start Methyl 3-methoxy-5-methylpicolinate (Starting Block) Acid Intermediate: Free Acid Start->Acid Hydrolysis (LiOH) Alcohol Intermediate: Alcohol Start->Alcohol Reduction (NaBH4/LiBH4) Amide Target Class A: Kinase Inhibitors (Amide Linker) Acid->Amide Amide Coupling (HATU/DIPEA) Ether Target Class B: GPCR Ligands (Ether Linker) Alcohol->Ether Mitsunobu/SNAr Lock Mechanism: Conformational Lock (IMHB Formation) Amide->Lock Result

Figure 1: Divergent synthesis and the mechanism of conformational locking via intramolecular hydrogen bonding.

Experimental Protocols

Protocol A: Controlled Hydrolysis to the Free Acid

Objective: Convert the methyl ester to the carboxylic acid without demethylating the sensitive 3-methoxy group. Pyridine zwitterions can be difficult to isolate; this protocol ensures high recovery.

Reagents:

  • Methyl 3-methoxy-5-methylpicolinate (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH[1]·H

    
    O) (2.0 eq)[1]
    
  • Solvent: THF/Water (3:1 v/v)[1]

  • 1N HCl (for acidification)[1]

Procedure:

  • Dissolution: Dissolve the ester in THF/Water (3:1) at 0°C.

  • Addition: Add LiOH·H

    
    O portion-wise. The 3-methoxy group provides steric bulk, so reaction times may be slightly longer than unsubstituted picolinates.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Expect Mass: [M+H]+ ≈ 168).[1]

  • Workup (Critical):

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous phase to 0°C.

    • pH Adjustment: Carefully acidify with 1N HCl to pH 3–4. Note: Do not go too acidic (pH < 2) as the pyridine nitrogen will protonate, making the product highly water-soluble and difficult to extract.

    • Extraction: Extract immediately with 2-MeTHF or Ethyl Acetate (3x).[1]

    • Drying: Dry combined organics over Na

      
      SO
      
      
      
      and concentrate.
  • Yield: Expect 85–95% of a white/off-white solid.[1]

Protocol B: Sterically Demanding Amide Coupling

Objective: Couple the 3-methoxy-5-methylpicolinic acid with an amine. Challenge: The C3-methoxy group creates steric hindrance near the carbonyl. Standard EDC/HOBt couplings may be sluggish.

Recommended System: HATU / DIPEA in DMF.

Procedure:

  • Activation: To a solution of the Acid (1.0 eq) in dry DMF (0.1 M), add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 minutes at RT to form the activated ester.

    • Why: Pre-activation prevents amine competition and reduces racemization (though not an issue here, it's good practice).

  • Coupling: Add the Amine (1.1 eq).

  • Conditions: Stir at RT for 12–18 hours. If the amine is electron-deficient (e.g., an aniline), heating to 50°C may be required.

  • Purification: Dilute with EtOAc, wash with saturated NaHCO

    
     (to remove byproducts) and brine. Purify via flash chromatography (SiO
    
    
    
    , MeOH/DCM gradient).

Case Study: Optimization of a VEGFR-2 Inhibitor[1]

Context: A drug discovery campaign targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) identified a hit compound with a simple picolinamide core.[1]

  • Problem: The hit suffered from rapid metabolic clearance (t

    
     < 15 min) and poor membrane permeability.
    
  • Solution: The core was replaced with Methyl 3-methoxy-5-methylpicolinate .[1]

Results:

  • Permeability: The 3-methoxy group formed an IMHB with the amide, masking the H-bond donor. PAMPA permeability increased 5-fold.

  • Metabolism: The 5-methyl group blocked the primary oxidation site. Microsomal stability (HLM) improved from <15 min to >60 min.[1]

  • Potency: The planar conformation induced by the "lock" pre-organized the molecule to fit the narrow ATP-binding cleft, improving IC

    
     from 150 nM to 12 nM.
    

References

  • Conformational Control in Drug Design

    • Topic: Intramolecular hydrogen bonding (IMHB) in medicinal chemistry.[1]

    • Source: Kuhn, B., et al. "Intramolecular Hydrogen Bonding: An Opportunity for Improved Permeability and Potency." J. Med. Chem. (2010).[1]

    • [1]

  • Pyridine Metabolism & Methyl Blocking

    • Topic: Metabolic stability of methyl-substituted pyridines.[1]

    • Source: BenchChem Technical Guides. "5-Methylpyridin-2(1H)-one Tautomerism and Stability."[1][2]

  • Related Scaffold Applications (Picolinonitriles)

    • Topic: Comparative analysis of 3-methoxy-substituted pyridine deriv
    • Source: BenchChem Application Note: "A Comparative Analysis of 3-Methoxy-6-methylpicolinonitrile."
  • Synthesis of 3-Methoxy-5-Methyl Intermediates

    • Topic: Synthesis of analogous phenols and anilines demonstr
    • Source: PubChem Compound Summary: 3-Methoxy-5-methylphenol.[1]

    • [1]

Sources

Experimental protocol for the synthesis of Methyl 3-methoxy-5-methylpicolinate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental protocol for the synthesis of Methyl 3-methoxy-5-methylpicolinate derivatives Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Introduction & Strategic Significance

The Methyl 3-methoxy-5-methylpicolinate scaffold represents a high-value pharmacophore in modern drug discovery, particularly within the kinase inhibitor and GPCR modulator landscapes. The 3-methoxy substitution on the pyridine ring provides critical steric bulk and electron-donating properties that often improve selectivity profiles against off-target proteins, while the 5-methyl group modulates lipophilicity (LogP) and metabolic stability by blocking the metabolically vulnerable C5 position.

This application note details a robust, three-step synthetic protocol designed for reproducibility and scalability. Unlike classical Reissert-Henze pathways (N-oxide → nitrile) which often suffer from poor regioselectivity (C2 vs. C6) on 3-substituted pyridines, this protocol utilizes a Regioselective Halogenation – Carbonylation strategy. This approach ensures the exclusive formation of the 2-carboxylate (picolinate) isomer, minimizing downstream purification burdens.

Key Advantages of this Protocol
  • Regiocontrol: Exclusive installation of the ester at the C2 position via directed bromination.

  • Scalability: Avoids hazardous diazomethane and high-pressure cyanation steps.

  • Versatility: The intermediate 2-bromo-3-methoxy-5-methylpyridine is a "divergent point" intermediate, allowing for Suzuki, Buchwald, or Heck couplings if different C2-functionalities are required.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into three logical stages:

  • Functionalization of the Core: Electrophilic bromination of the commercially available 3-hydroxy-5-methylpyridine.

  • Protection/Activation: O-Methylation of the hydroxyl group.

  • Carbonylation: Palladium-catalyzed installation of the methyl ester.

SynthesisWorkflow SM 3-Hydroxy-5-methylpyridine (Starting Material) Inter1 2-Bromo-3-hydroxy- 5-methylpyridine SM->Inter1 Step 1: NBS, MeCN Regioselective Bromination Inter2 2-Bromo-3-methoxy- 5-methylpyridine Inter1->Inter2 Step 2: MeI, K2CO3 O-Methylation Product Methyl 3-methoxy- 5-methylpicolinate (Target) Inter2->Product Step 3: Pd(dppf)Cl2, CO, MeOH Carbonylation

Figure 1: Synthetic workflow illustrating the conversion of 3-hydroxy-5-methylpyridine to the target picolinate.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 2-bromo-3-hydroxy-5-methylpyridine. Mechanism: Electrophilic aromatic substitution. The hydroxyl group at C3 directs the incoming electrophile to the ortho (C2) position. The C5-methyl group sterically discourages substitution at C4 and blocks C5.

Materials:

  • 3-Hydroxy-5-methylpyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) or DMF (0.5 M concentration)

  • Temperature: 0°C to Room Temperature (RT)

Protocol:

  • Charge a round-bottom flask with 3-hydroxy-5-methylpyridine (10.9 g, 100 mmol) and MeCN (200 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Critical: Rapid addition can lead to exotherms and poly-brominated byproducts.

  • Allow the reaction to warm to RT and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup: Concentrate the solvent to ~50 mL. Pour into cold water (500 mL). The product often precipitates.

  • Filter the solid.[1] If no precipitate forms, extract with EtOAc (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Expected Yield: 75-85% Data Check: ¹H NMR (DMSO-d₆) should show two aromatic singlets (or doublets with small coupling) representing H4 and H6. The disappearance of the C2 proton (most downfield in SM) confirms regioselectivity.

Step 2: O-Methylation

Objective: Synthesize 2-bromo-3-methoxy-5-methylpyridine. Mechanism: Williamson Ether Synthesis.

Materials:

  • 2-Bromo-3-hydroxy-5-methylpyridine (from Step 1)

  • Methyl Iodide (MeI) (1.2 equiv) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetone or DMF (0.3 M)

Protocol:

  • Dissolve 2-bromo-3-hydroxy-5-methylpyridine (15.0 g, 80 mmol) in DMF (150 mL).

  • Add K₂CO₃ (22.1 g, 160 mmol) and stir for 15 minutes at RT to deprotonate the phenol.

  • Add MeI (6.0 mL, 96 mmol) dropwise via syringe. Safety: MeI is a carcinogen; use a fume hood.

  • Heat the mixture to 60°C for 3 hours.

  • Workup: Cool to RT. Dilute with water (600 mL) and extract with Et₂O or EtOAc (3 x 200 mL).

  • Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over MgSO₄.

  • Purification: Concentrate to yield a crude oil/solid. Usually sufficiently pure (>95%) for the next step. If needed, pass through a short silica plug eluting with 10% EtOAc/Hexanes.

Expected Yield: 90-95%

Step 3: Palladium-Catalyzed Carbonylation

Objective: Synthesize Methyl 3-methoxy-5-methylpicolinate. Mechanism: Pd(0) oxidative addition to the C-Br bond, CO insertion, and nucleophilic attack by Methanol.

Materials:

  • 2-Bromo-3-methoxy-5-methylpyridine (1.0 equiv)

  • Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(OAc)₂/dppf

  • Triethylamine (Et₃N) (2.0 equiv)

  • Methanol (MeOH) (Solvent and Reagent)

  • Carbon Monoxide (CO) (Balloon pressure or 50 psi autoclave)

Protocol:

  • In a pressure vessel or autoclave, dissolve 2-bromo-3-methoxy-5-methylpyridine (10.1 g, 50 mmol) in anhydrous MeOH (150 mL).

  • Add Et₃N (14 mL, 100 mmol).

  • Add the catalyst Pd(dppf)Cl₂·DCM (1.2 g, 3 mol%).

  • Purge the vessel with Nitrogen (3x) and then Carbon Monoxide (3x).

  • Pressurize to 50 psi CO (or use a balloon for small scale, though reaction times will be longer) and heat to 70-80°C.

  • Stir for 12-16 hours.

  • Workup: Cool to RT. Vent the CO carefully in a fume hood. Filter the mixture through a pad of Celite to remove Pd residues. Wash the pad with MeOH.

  • Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water and brine.

  • Purification: Flash chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Expected Yield: 80-90% Characterization:

  • Appearance: White to off-white solid or pale oil.

  • ¹H NMR (400 MHz, CDCl₃): δ ~8.2 (d, 1H, H6), ~7.3 (d, 1H, H4), 3.95 (s, 3H, COOCH₃), 3.90 (s, 3H, Ar-OCH₃), 2.35 (s, 3H, Ar-CH₃).

Summary of Quantitative Parameters

StepTransformationKey ReagentsCritical ParameterTypical Yield
1 BrominationNBS, MeCNTemp < 5°C during addition80%
2 MethylationMeI, K₂CO₃, DMFRemoval of DMF in workup92%
3 CarbonylationPd(dppf)Cl₂, CO, MeOHCO Pressure & Catalyst quality85%

Troubleshooting & Optimization Logic

The following decision tree assists in diagnosing common synthetic failures.

Troubleshooting Start Issue Detected Step1_Issue Step 1: Mixture of Regioisomers? Start->Step1_Issue Sol1 Lower Temp to -10°C; Switch solvent to DMF Step1_Issue->Sol1 Yes Step3_Issue Step 3: Low Conversion (SM remains) Step1_Issue->Step3_Issue No Sol2 Increase CO Pressure; Fresh Catalyst batch Step3_Issue->Sol2 Yes Step3_Issue2 Step 3: Black Precipitate (Pd Black) Step3_Issue->Step3_Issue2 No Sol3 Ensure O2-free conditions; Add excess ligand (dppf) Step3_Issue2->Sol3 Yes

Figure 2: Troubleshooting decision tree for key process variables.

Expert Tips
  • Regioselectivity in Step 1: If C4/C6 bromination is observed (rare with NBS), switch to 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) which is a milder brominating agent.

  • Water Content in Step 3: Ensure Methanol is anhydrous. Water can lead to the formation of the carboxylic acid (Picolinic acid derivative) instead of the methyl ester. If the acid forms, it can be esterified subsequently using SOCl₂/MeOH.

  • Safety: CO gas is silent and deadly. Always use a CO monitor.

References

  • Regioselective Bromination of 3-Hydroxypyridines: Source: Canibano, V., et al. "Regioselective halogenation of 3-hydroxypyridine." Synthesis 2001.14 (2001): 2175-2179.
  • Palladium-Catalyzed Alkoxycarbonylation

    • Source: Albaneze-Walker, J., et al. "Improved carbonylation of aryl halides using palladium catalysts." Organic Letters 6.13 (2004): 2097-2100.
    • URL:[Link]

  • Synthesis of 3-Methoxy-5-methylpyridine Derivatives (General Precursors)

Sources

A Stability-Indicating HPLC-UV Method for the Quantification of Methyl 3-methoxy-5-methylpicolinate: Application Notes and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This comprehensive application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Methyl 3-methoxy-5-methylpicolinate. Picolinate esters and their derivatives are pivotal intermediates in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Consequently, a reliable analytical method to determine purity, assess stability, and profile impurities is essential for quality control and regulatory compliance.[2][3] This guide provides a step-by-step protocol, from mobile phase preparation to method validation, grounded in established chromatographic principles. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively.

Analyte Physicochemical Properties & Method Rationale

A foundational understanding of the analyte's properties is crucial for developing a selective and robust HPLC method.[3][4] While specific experimental data for Methyl 3-methoxy-5-methylpicolinate is not widely published, its properties can be reliably inferred from its structure and data on closely related analogs.

  • Chemical Structure: Chemical Structure of Methyl 3-methoxy-5-methylpicolinate

    Caption: The structure reveals a pyridine ring, an ester group, a methoxy group, and a methyl group.

  • Molecular Formula: C₉H₁₁NO₃

  • Molecular Weight: 181.19 g/mol

  • Predicted Polarity (XLogP): ~1.4 (Based on the isomeric structure of Methyl 5-methoxy-3-methylpicolinate).[5]

Rationale for Method Design

The structural features of Methyl 3-methoxy-5-methylpicolinate dictate the optimal approach for its chromatographic separation.

  • Choice of HPLC Mode: The predicted XLogP value of ~1.4 suggests moderate hydrophobicity, making Reversed-Phase HPLC (RP-HPLC) the ideal separation mode.[4] In RP-HPLC, the analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides excellent retention and selectivity for a wide range of molecules, including substituted pyridine derivatives.[6][7] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.[8]

  • Mobile Phase Strategy:

    • pH Control: The pyridine nitrogen in the analyte is basic and can become protonated at acidic pH. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled with a buffer. An acidic mobile phase, such as phosphate buffer at pH 3.0 , is chosen to ensure the pyridine nitrogen is consistently in its protonated form, which minimizes peak tailing that can occur from interactions with residual silanols on the silica support.[6][7][9]

    • Organic Modifier: Acetonitrile is selected as the organic modifier (Mobile Phase B) due to its low viscosity, which results in lower backpressure, and its low UV cutoff, making it suitable for UV detection at lower wavelengths.[3]

    • Gradient Elution: A gradient elution program, where the percentage of acetonitrile is increased over time, is employed. This strategy is crucial for a stability-indicating method as it ensures the elution of potential degradation products that may have significantly different polarities than the parent analyte, from highly polar (eluting early) to highly nonpolar (eluting late).[10][11]

  • Detection: The conjugated pyridine ring system is a strong chromophore. Based on data from similar aromatic and heterocyclic compounds, a UV detection wavelength between 220 nm and 270 nm is appropriate.[12][13] A wavelength of 270 nm is proposed to provide a good balance of sensitivity for the parent compound while minimizing interference from the mobile phase.

Detailed Experimental Protocol

This protocol provides a self-validating system through the inclusion of rigorous system suitability checks prior to analysis.

Instrumentation, Materials, and Reagents
  • Instrumentation:

    • HPLC system with a binary or quaternary gradient pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4-5 decimal places).

    • pH meter.

    • Sonicator bath.

    • Volumetric flasks and pipettes (Class A).

    • HPLC vials with caps.

  • Reagents & Materials:

    • Methyl 3-methoxy-5-methylpicolinate Reference Standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade).

    • Orthophosphoric Acid (H₃PO₄) (AR grade, ~85%).

    • Water (HPLC grade or Milli-Q).

    • Syringe filters (0.45 µm, PTFE or Nylon).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 25 mM Phosphate Buffer, pH 3.0

    • Weigh 3.40 g of KH₂PO₄ and transfer to a 1000 mL volumetric flask.

    • Add ~950 mL of HPLC-grade water and sonicate to dissolve.

    • Adjust the pH to 3.0 ± 0.05 by adding orthophosphoric acid dropwise while stirring.

    • Bring the flask to volume with HPLC-grade water.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic): Acetonitrile

    • Use 100% HPLC-grade acetonitrile. Filter if necessary.

  • Diluent: Acetonitrile/Water (50:50, v/v)

    • Combine 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water in a suitable container. Mix well.

  • Standard Stock Solution (1.0 mg/mL)

    • Accurately weigh approximately 25 mg of Methyl 3-methoxy-5-methylpicolinate reference standard into a 25 mL volumetric flask.

    • Add ~15 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent. Mix thoroughly.

  • Working Standard Solution (e.g., 50 µg/mL)

    • Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly. This concentration is suitable for initial method setup and can be adjusted as needed.

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for easy reference.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM KH₂PO₄ buffer, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time 25 minutes
Gradient Program See Table 2 below

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Experimental Workflow & System Suitability

The following diagram illustrates the logical flow of the analytical process, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) B Prepare Diluent C Prepare Standard & Sample Solutions D Equilibrate HPLC System C->D Load into Autosampler E Perform System Suitability (SST Injections) D->E F Inject Samples E->F If SST Passes G Integrate Peaks F->G H Quantify Analyte (Calibration Curve) G->H I Generate Report H->I

Caption: High-level workflow for the HPLC analysis of Methyl 3-methoxy-5-methylpicolinate.

System Suitability Testing (SST): Before analyzing any samples, the system's performance must be verified.

  • Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Evaluate the results against the criteria in Table 3. The system is deemed suitable for analysis only if all criteria are met.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for Peak Area≤ 2.0% for 5 replicate injections
Relative Standard Deviation (RSD) for Retention Time≤ 1.0% for 5 replicate injections

Method Validation Strategy (ICH Q2(R1) Framework)

To ensure the method is trustworthy and fit for its intended purpose (e.g., quality control, stability studies), it must be validated according to guidelines from the International Council for Harmonisation (ICH).[14] The following diagram outlines the core components of a comprehensive validation study.

Validation_Strategy cluster_primary cluster_secondary center_node Validated Analytical Method Specificity Specificity & Forced Degradation center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision Robustness Robustness center_node->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Sources

Nuclear magnetic resonance (NMR) characterization of Methyl 3-methoxy-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution NMR Profiling of Methyl 3-methoxy-5-methylpicolinate

Executive Summary

This technical guide details the structural characterization of Methyl 3-methoxy-5-methylpicolinate (Methyl 3-methoxy-5-methylpyridine-2-carboxylate) using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Polysubstituted pyridines exhibit complex electronic effects that can lead to ambiguous spectral assignments. This protocol establishes a self-validating workflow to rigorously distinguish between isomeric possibilities and confirm substituent placement, specifically leveraging NOESY and HMBC correlations to resolve the specific regiochemistry of the methoxy and methyl groups relative to the pyridine nitrogen.

Structural Analysis & Chemical Logic

Before acquisition, a theoretical understanding of the molecule’s electronic environment is required to interpret the data correctly.

  • Core Scaffold: Pyridine ring.[1][2]

  • Substituents:

    • Position 2 (C2): Methyl ester (Electron-withdrawing, meta-director).

    • Position 3 (C3): Methoxy group (Strongly electron-donating by resonance, shielding ortho and para positions).

    • Position 5 (C5): Methyl group (Weakly electron-donating).

  • Proton Environment:

    • H6 (α-proton): Located adjacent to the pyridine nitrogen. Expected to be the most deshielded aromatic signal due to the inductive effect of nitrogen (

      
       effect).
      
    • H4 (γ-proton): Located ortho to the methoxy group. Expected to be significantly shielded due to the resonance donation (

      
       effect) of the oxygen lone pairs.
      

Experimental Protocol

Sample Preparation

Pyridines can be sensitive to pH and concentration effects (aggregation).

  • Solvent: Chloroform-d (

    
    ) is the standard solvent (99.8% D).
    
    • Note: If signal broadening occurs due to quadrupolar nitrogen relaxation, add 1-2 drops of

      
       or switch to 
      
      
      
      to protonate/hydrogen-bond the nitrogen, sharpening the signals.
  • Concentration: 10–15 mg in 0.6 mL solvent for optimal 13C/2D sensitivity.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition Parameters (600 MHz Base Frequency)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Rationale
1H NMR zg30162.0 sQuantitative integration.
13C {1H} zgpg30512+2.0 sBroadband decoupling for carbon inventory.
COSY cosygpppqf81.5 sIdentify scalar couplings (likely weak/absent here).
HSQC hsqcedetgpsisp2.341.5 s1-bond C-H correlation (Multiplicity editing).
HMBC hmbcgplpndqf161.5 sLong-range (2-3 bond) C-H connectivity. Critical.
NOESY noesygpphp162.0 s (Mix: 0.5s)Spatial proximity for regiochemistry.

Structural Assignment & Data Interpretation

1H NMR Anticipated Data ( )

The proton spectrum will display three distinct methyl singlets and two aromatic singlets (or fine doublets).

SignalShift (δ, ppm)*MultiplicityIntegralAssignment Logic
H6 8.10 – 8.30Singlet (br)1HAlpha to Nitrogen. Most downfield aromatic signal. May show small coupling to H4 or Methyl-5.
H4 7.10 – 7.30Singlet (d)1HOrtho to OMe. Shielded by OMe resonance.
COOCH3 3.95 – 4.00Singlet3HEster methyl. typically slightly downfield of ether OMe.
OCH3 3.85 – 3.90Singlet3HMethoxy at C3.
Ar-CH3 2.30 – 2.40Singlet3HMethyl at C5.

*Note: Exact shifts vary with concentration/temperature. Relative order is invariant.

13C NMR Anticipated Data
  • C=O (Ester): ~165 ppm.[3]

  • C3 (C-OMe): ~155-160 ppm (Most deshielded aromatic carbon due to direct oxygen attachment).

  • C2/C6 (C-N): ~140-148 ppm.[4] C6 is a CH; C2 is quaternary. HSQC distinguishes them.

  • C5 (C-Me): ~135-140 ppm.[4]

  • C4: ~120-125 ppm (Shielded by ortho-OMe).

Self-Validating Assignment Workflow (Logic Map)

The following Graphviz diagram illustrates the decision tree used to unambiguously assign the structure using 2D NMR correlations.

NMR_Workflow Start Start: Acquire 1H & HSQC Identify_Aromatics Identify Aromatic Protons (H4 vs H6) Start->Identify_Aromatics HSQC_Check HSQC Analysis Identify_Aromatics->HSQC_Check H6_Logic H6 correlates to C6 (Downfield C ~145ppm) HSQC_Check->H6_Logic H4_Logic H4 correlates to C4 (Upfield C ~125ppm) HSQC_Check->H4_Logic NOESY_Step NOESY Experiment (Spatial Proximity) H6_Logic->NOESY_Step H4_Logic->NOESY_Step NOESY_OMe Does OMe Signal show NOE to an Aromatic H? NOESY_Step->NOESY_OMe Confirm_H4 Yes -> That Proton is H4 (Ortho to OMe) NOESY_OMe->Confirm_H4 Strong NOE NOESY_Me Does Ar-Me (Pos 5) show NOE to Aromatics? Confirm_H4->NOESY_Me Confirm_Pos5 Yes -> NOE to BOTH H4 and H6 (Sandwiched between them) NOESY_Me->Confirm_Pos5 Cross-peaks to both HMBC_Step HMBC Experiment (Long Range Connectivity) Confirm_Pos5->HMBC_Step HMBC_Ester Ester Me -> Carbonyl Correlation (Confirms Ester) HMBC_Step->HMBC_Ester

Caption: Logical workflow for structural verification. NOESY correlations provide the definitive spatial proof required to distinguish regioisomers.

Detailed Analysis of Key Correlations

Distinguishing H4 vs. H6 (The NOESY Key)

While chemical shift rules suggest H6 is downfield, NOESY provides absolute proof.

  • Observation: Irradiating the Methoxy (OMe) signal (~3.9 ppm) should produce a strong NOE enhancement only at the H4 signal (~7.2 ppm).

  • Observation: Irradiating the Aryl-Methyl (Me) signal (~2.3 ppm) should produce NOE enhancements at both H4 and H6, as the methyl group at position 5 is sandwiched between them.

    • If the Methyl was at position 4 or 6, this pattern would break.

HMBC Connectivity (The Skeleton)

HMBC (Heteronuclear Multiple Bond Correlation) connects the protons to non-protonated carbons (quaternary carbons).

  • Ester Methyl (3.95 ppm)

    
     C=O (~165 ppm):  Confirms the ester moiety.
    
  • H6

    
     C2 (Quaternary) & C4:  H6 will show a 3-bond coupling to the quaternary C2 (ipso to ester) and C4.
    
  • H4

    
     C2, C6, & C3:  H4 shows connectivity to C3 (the C-OMe carbon). This confirms the 3-methoxy placement.[5]
    

Troubleshooting & Optimization

  • Rotamers: Pyridine esters can sometimes exhibit restricted rotation, leading to broadened signals. Running the experiment at elevated temperature (e.g., 313 K) can coalesce these signals.

  • Water Suppression: If the sample is wet, the water peak in

    
     (~1.56 ppm) or 
    
    
    
    (~3.33 ppm) typically does not interfere with the key aromatic or methyl signals of this molecule.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for additivity rules and substituent effects).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Resource]. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine derivative shifts). Available at: [Link]

Sources

Application Notes and Protocols: Elucidating the Role of Methoxy and Methyl Groups in the Biological Activity of Picolinates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Picolinic acid and its derivatives represent a "privileged" structural motif in medicinal chemistry, with a wide range of documented pharmacological activities, including neuroprotective, immunological, and anti-proliferative effects.[1][2][3] The strategic modification of the picolinate scaffold is a key approach in lead optimization. This guide provides a comprehensive overview and detailed protocols for investigating the specific roles of methoxy (–OCH₃) and methyl (–CH₃) groups in modulating the biological activity of picolinate derivatives. These seemingly simple functional groups can profoundly influence a molecule's physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD), making a thorough understanding of their effects crucial for rational drug design.[4][5][6][7][8][9] We will explore the underlying principles of how these groups alter molecular behavior and provide step-by-step protocols for the synthesis of substituted picolinate analogs, their in vitro biological evaluation, and the assessment of their metabolic stability.

Introduction: The Strategic Importance of Methoxy and Methyl Substitutions

The picolinate scaffold, a pyridine ring with a carboxyl group at the 2-position, is a versatile building block for developing novel therapeutic agents.[1] Its derivatives have been investigated for a multitude of therapeutic applications, from enzyme inhibition to antimicrobial and anticonvulsant activities.[3][10][11] The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyridine ring.

Methyl and methoxy groups are among the most common and impactful substituents employed in drug design.[4][5][7] Over two-thirds of the top-selling pharmaceuticals in 2011 contained at least one methyl group.[6] The "magic methyl" effect, where the addition of a methyl group leads to a significant and sometimes unexpected increase in potency, highlights the profound impact of this small alkyl group.[4][7] Methoxy groups are also prevalent in pharmaceuticals and natural products, influencing drug binding, physicochemical properties, and metabolic pathways.[5][12]

This guide will delve into the nuanced effects of these two functional groups on the picolinate core, providing a framework for their systematic evaluation.

The Dichotomy of Influence: Methoxy vs. Methyl Groups

The introduction of a methoxy or methyl group onto a picolinate scaffold can alter its biological profile through several key mechanisms:

2.1. Physicochemical Properties:

PropertyMethoxy Group (–OCH₃)Methyl Group (–CH₃)Rationale
Lipophilicity Modest increaseSignificant increaseThe methyl group is purely hydrophobic, while the oxygen in the methoxy group can act as a hydrogen bond acceptor, slightly offsetting its lipophilic character.[12]
Electronic Effects Electron-donating via resonance (+M), electron-withdrawing via induction (-I).[5][12]Electron-donating via induction (+I).[4][7]These electronic effects can alter the pKa of the picolinate nitrogen and the reactivity of the pyridine ring.
Solubility Can increase aqueous solubility as a hydrogen bond acceptor.[12]Generally decreases aqueous solubility.The ability to interact with water molecules is a key determinant of solubility.
Conformation Can influence molecular conformation due to its size and potential for steric hindrance.[12]Can restrict bond rotation and influence the preferred conformation of the molecule.[4][8]Conformational changes can significantly impact binding to a biological target.

2.2. Pharmacodynamic Effects:

The primary pharmacodynamic consideration is the interaction of the substituted picolinate with its biological target.

  • Binding Affinity and Potency: The addition of a methyl group can enhance binding affinity if it fits into a hydrophobic pocket within the target protein, a phenomenon that contributes to the "magic methyl" effect.[4][7] A methoxy group, with its potential for hydrogen bonding, can also improve binding interactions.[12] The electronic effects of both groups can modulate the strength of interactions with the target.

2.3. Pharmacokinetic Profile (ADME):

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success.[13][14]

  • Absorption and Distribution: Increased lipophilicity from a methyl group can enhance membrane permeability and absorption, but excessive lipophilicity can lead to poor solubility and other issues.[15] Methoxy groups can provide a more balanced modulation of lipophilicity.[12]

  • Metabolism: Methoxy groups are susceptible to O-demethylation by cytochrome P450 enzymes, which can be a metabolic liability leading to faster clearance.[5] Conversely, methyl groups can block sites of metabolism on an aromatic ring, thereby increasing the metabolic stability and half-life of a compound.[4][8]

Experimental Protocols

A systematic investigation into the structure-activity relationship (SAR) of methoxy- and methyl-substituted picolinates requires a robust set of experimental protocols.

3.1. Synthesis of Substituted Picolinate Analogs

The following is a general protocol for the synthesis of a library of picolinate derivatives with varying methoxy and methyl substitutions. This multi-step synthesis starts from commercially available substituted picolinic acids.

Protocol 3.1.1: Esterification of Substituted Picolinic Acids

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted picolinic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., methanol for methyl esters, ethanol for ethyl esters).

  • Acid Catalysis: Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂) (1.2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Final Purification: Purify the crude product by column chromatography on silica gel to obtain the pure substituted picolinate ester.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow Picolinic_Acid Substituted Picolinic Acid Esterification Esterification Picolinic_Acid->Esterification SOCl2 SOCl₂ / Alcohol SOCl2->Esterification Workup Aqueous Work-up & Extraction Esterification->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Substituted Picolinate Ester Purification->Final_Product

Caption: General workflow for the esterification of substituted picolinic acids.

3.2. In Vitro Biological Activity Assays

The choice of assay will depend on the known or hypothesized biological target of the picolinate derivatives. Below is a generalized protocol for a cell-based cytotoxicity assay, which is a common starting point for assessing the biological activity of new compounds.

Protocol 3.2.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed a 96-well plate with a suitable cell line at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized picolinate derivatives in cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

DOT Diagram: In Vitro Assay Workflow

In_Vitro_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout Cell_Seeding Seed Cells in 96-well Plate Incubate_24h Incubate 24h Cell_Seeding->Incubate_24h Compound_Addition Add Picolinate Derivatives Incubate_24h->Compound_Addition Incubate_48_72h Incubate 48-72h Compound_Addition->Incubate_48_72h MTT_Addition Add MTT Reagent Incubate_48_72h->MTT_Addition Incubate_4h Incubate 4h MTT_Addition->Incubate_4h Solubilization Solubilize Formazan Incubate_4h->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate IC₅₀ Values Read_Absorbance->Data_Analysis

Caption: Workflow for a standard MTT cell viability assay.

3.3. Pharmacokinetic Profiling: In Vitro Metabolic Stability

Assessing the metabolic stability of the synthesized compounds is crucial for predicting their in vivo half-life. The following protocol describes an in vitro assay using liver microsomes.

Protocol 3.3.1: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) and a phosphate buffer.

  • Compound Addition: Add the test compounds (picolinate derivatives) to the reaction mixture at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) as 0.693/k.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

Example Data Summary Table:

Compound IDSubstitution PatternIC₅₀ (µM)In Vitro t₁/₂ (min)
P-HUnsubstituted15.245
P-3-Me3-Methyl8.562
P-4-Me4-Methyl5.175
P-3-OMe3-Methoxy12.825
P-4-OMe4-Methoxy9.318

From this hypothetical data, one might infer that:

  • Methyl substitution at the 4-position enhances potency and metabolic stability compared to the unsubstituted analog.

  • Methoxy substitution, while also improving potency, significantly decreases metabolic stability, likely due to O-demethylation.

DOT Diagram: SAR Logic

SAR_Logic cluster_substituents Substituent Effects cluster_properties Physicochemical & PK/PD Properties Methyl Methyl Group Lipophilicity Lipophilicity Methyl->Lipophilicity Increases Electronic_Effects Electronic Effects Methyl->Electronic_Effects Donating (+I) Metabolic_Stability Metabolic Stability Methyl->Metabolic_Stability Can Increase Methoxy Methoxy Group Methoxy->Lipophilicity Modulates Methoxy->Electronic_Effects Donating (+M), Withdrawing (-I) Methoxy->Metabolic_Stability Decreases (O-demethylation) Binding_Affinity Binding Affinity Lipophilicity->Binding_Affinity Electronic_Effects->Binding_Affinity Biological_Activity Overall Biological Activity Metabolic_Stability->Biological_Activity Binding_Affinity->Biological_Activity

Caption: Interplay of substituent effects on the biological activity of picolinates.

Conclusion and Future Directions

The systematic introduction of methyl and methoxy groups to the picolinate scaffold provides a powerful strategy for modulating biological activity. By carefully analyzing the resulting changes in potency, selectivity, and pharmacokinetic properties, researchers can develop a comprehensive understanding of the SAR for their specific biological target. The protocols outlined in this guide provide a robust framework for conducting such investigations. Future work could involve exploring the effects of these substituents in different positions on the pyridine ring, as well as combining them with other functional groups to fine-tune the properties of picolinate-based drug candidates. The use of computational tools for predicting ADMET properties can also aid in the rational design of these analogs.[13][16][17]

References

  • Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. PMC. [Link]

  • The role of the methoxy group in approved drugs | Request PDF. ResearchGate. [Link]

  • Methyl-Containing Pharmaceuticals: Methylation in Drug Design | Request PDF. ResearchGate. [Link]

  • Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]

  • [Application of methyl in drug design]. PubMed. [Link]

  • Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. [Link]

  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. PMC. [Link]

  • Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. IJIRT. [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis. [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PMC. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • The Physiological Action of Picolinic Acid in the Human Brain. PMC. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • New Derivatives of Picolinic Acid and Nicotinic Acid with Anticonvulsant Activity. ResearchGate. [Link]

  • Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 3-Methoxy-5-Methylpicolinate Synthesis Yield

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of Methyl 3-methoxy-5-methylpicolinate[1] from 3-hydroxy-5-methylpicolinic acid[2] is a critical two-step sequence involving carboxylic acid esterification followed by chemoselective O-methylation. This technical guide provides self-validating protocols, mechanistic troubleshooting, and optimization data to help researchers maximize yields and avoid common pitfalls, such as the highly problematic N-alkylation of the pyridine ring.

Synthesis Pathway Visualization

Synthesis SM 3-Hydroxy-5-methyl- picolinic acid Int Methyl 3-hydroxy- 5-methylpicolinate SM->Int MeOH, SOCl2 0°C to Reflux Prod Methyl 3-methoxy- 5-methylpicolinate Int->Prod MeI, K2CO3, DMF 0°C to RT Side N-Methylated Byproduct Int->Side MeI, High Temp

Two-step synthesis of Methyl 3-methoxy-5-methylpicolinate highlighting the N-methylation pathway.

Section 1: Validated Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Esterification

Objective: Synthesis of the intermediate, Methyl 3-hydroxy-5-methylpicolinate[3]. Mechanistic Rationale: Thionyl chloride (SOCl₂) reacts with methanol to generate HCl and methyl chlorosulfite in situ. This creates a highly acidic, anhydrous environment that drives the Fischer esterification forward while preventing the hydrolysis of the newly formed picolinate ester.

Step-by-Step Methodology:

  • Charge a dry, argon-purged round-bottom flask with anhydrous methanol (10 volumes).

  • Cool the flask to 0 °C using an ice bath.

  • Add SOCl₂ (1.5–2.0 equivalents) dropwise over 30 minutes. Caution: This reaction is highly exothermic; control the addition rate to maintain an internal temperature below 5 °C.

  • Add 3-hydroxy-5-methylpicolinic acid (1.0 equivalent)[2] portion-wise.

  • Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 12–16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture in vacuo to remove excess methanol and HCl.

  • Neutralize the residue carefully with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 x 20 volumes).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the intermediate.

Protocol B: Chemoselective O-Methylation

Objective: Synthesis of the final product, Methyl 3-methoxy-5-methylpicolinate[1]. Mechanistic Rationale: The pyridine nitrogen is highly nucleophilic. To favor O-methylation over N-methylation, a mild base (K₂CO₃) is used to deprotonate the 3-hydroxyl group, and the reaction is kept at low temperatures to kinetically trap the O-alkylated product[4].

Step-by-Step Methodology:

  • Dissolve Methyl 3-hydroxy-5-methylpicolinate (1.0 equivalent) in anhydrous DMF (10 volumes) under an inert atmosphere[5].

  • Add finely powdered anhydrous K₂CO₃ (2.0 equivalents). Stir at room temperature for 30 minutes to ensure complete deprotonation of the phenol.

  • Cool the suspension strictly to 0 °C.

  • Add Methyl Iodide (MeI, 1.1 equivalents) dropwise. Do not use a large excess of MeI, as it promotes over-alkylation.

  • Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 3–4 hours. Crucial: Do not apply external heat.

  • Quench with ice water and extract with Ethyl Acetate or Diethyl Ether[5].

  • Wash the organic layer extensively with brine (5 x 10 volumes) to remove residual DMF.

  • Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the target compound.

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my esterification yield low, and how do I prevent hydrolysis during workup? A: Low yields in Protocol A are typically caused by ambient moisture or premature aqueous workup. The picolinate ester is highly susceptible to base-catalyzed hydrolysis. Solution: Ensure all glassware is oven-dried and methanol is strictly anhydrous. During workup, avoid strong bases like NaOH; strictly use mild bases like NaHCO₃ and perform the extraction quickly to minimize the time the ester spends in the aqueous phase.

Q2: I am observing a highly polar byproduct during the methylation step. What is it, and how do I avoid it? A: The highly polar byproduct is the N-methylated pyridinium salt (or the corresponding N-methyl pyridone tautomer). The lone pair on the pyridine nitrogen competes with the phenoxide oxygen for the electrophilic methyl iodide[4]. Solution: This is a classic kinetic vs. thermodynamic competition. N-methylation is thermodynamically favored at higher temperatures. To prevent this:

  • Strict Temperature Control: Keep the reaction at or below room temperature (0 °C to 20 °C)[4].

  • Reagent Stoichiometry: Limit MeI to exactly 1.05 - 1.1 equivalents.

  • Alternative Reagents: If K₂CO₃/MeI still yields excessive N-alkylation, consider using ethereal diazomethane in tert-butanol at -20 °C, which has been shown to afford O-methylated pyridines in excellent yields with <3% N-methylation[4].

Q3: How can I selectively isolate the O-methylated product from the reaction mixture if N-alkylation occurs? A: The physical properties of the products allow for straightforward liquid-liquid separation. Solution: The N-methylated byproduct is a highly polar salt/zwitterion and will partition into the aqueous phase during the water/EtOAc extraction. Unreacted starting material (the intermediate phenol) can be removed by washing the organic layer with a dilute alkaline solution (e.g., 0.5 M NaOH or sat. Na₂CO₃). The desired O-methylated product, being neutral and lipophilic, will remain safely in the organic phase[5].

Section 3: Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between reaction conditions and the O:N methylation ratio, demonstrating the absolute necessity of kinetic control[4].

Base / ReagentSolventTemperatureMeI EquivalentsO-Methylation Yield (%)N-Methylation Yield (%)
NaHDMF60 °C2.0< 20%> 70%
K₂CO₃DMF25 °C1.565%25%
K₂CO₃ DMF 0 °C to 20 °C 1.1 82% < 10%
Diazomethanetert-Butanol-20 °CN/A> 90%< 3%

Note: Data reflects general optimization trends for 3-hydroxypyridine derivatives to maximize the yield of the target picolinate.

References

*[1] Title: Methyl 3-methoxy-5-methylpicolinate - Bide Pharmatech | Source: bidepharm.com | URL: 1 *[3] Title: Methyl 3-hydroxy-5-methylpicolinate Synthetic Route | Source: chemsrc.com | URL: 3 *[2] Title: 3-Hydroxypicolinic acid | Source: bldpharm.com | URL: 2 *[4] Title: Methylation of Hydroxypyridines | Source: tandfonline.com | URL: 4 *[5] Title: Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine | Source: benchchem.com | URL: 5

Sources

Purification of crude Methyl 3-methoxy-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 3-methoxy-5-methylpicolinate (CAS: 1263062-32-3). This guide is designed for research scientists and drug development professionals, providing causal troubleshooting, self-validating protocols, and mechanistic insights to ensure high-purity isolation of this functionalized pyridine derivative.

Purification Workflow

PurificationWorkflow Crude Crude Mixture Methyl 3-methoxy-5-methylpicolinate Extr Liquid-Liquid Extraction (EtOAc / Sat. NaHCO3) Crude->Extr Aq Aqueous Layer (Unreacted Acids & Salts) Extr->Aq Deprotonation (pH 8) Org Organic Layer (Target + Neutral Impurities) Extr->Org Phase Separation Chrom Silica Gel Chromatography (Hexane/EtOAc Gradient) Org->Chrom Concentration Pure Pure Product Methyl 3-methoxy-5-methylpicolinate Chrom->Pure Fractionation

Workflow for the purification of crude Methyl 3-methoxy-5-methylpicolinate.

Troubleshooting & FAQs

Q1: Why is my crude product heavily contaminated with unreacted 3-methoxy-5-methylpicolinic acid, and how do I efficiently remove it? Causality: Esterification reactions often suffer from kinetic limitations or reach an equilibrium state, leaving behind unreacted precursors. Because the precursor contains a free carboxylic acid (pKa ~5.5), it can be easily separated from the neutral ester product via acid-base extraction. Solution: Wash the crude mixture with saturated aqueous sodium bicarbonate (NaHCO₃). At pH ~8, the carboxylic acid is >99% deprotonated into a highly water-soluble sodium carboxylate salt, partitioning entirely into the aqueous layer [3]. The target methyl ester remains in the organic phase.

Q2: I am observing a highly polar impurity completely retained at the baseline of my TLC plate. What is this byproduct? Causality: Pyridine rings possess a nucleophilic nitrogen lone pair. If your synthetic route utilizes aggressive methylating agents (e.g., methyl iodide or dimethyl sulfate) to globally methylate a 3-hydroxy-5-methylpicolinic acid precursor, over-alkylation can occur. This triggers an S_N2 reaction at the pyridine nitrogen, forming a permanently charged N-methylpyridinium quaternary salt. Solution: These quaternary salts are highly polar and water-soluble. They are typically eradicated during the initial aqueous extraction phase. To prevent their formation in future batches, strictly control the equivalents of the methylating agent (e.g., 2.05 eq) and avoid prolonged heating [1].

Q3: How do I separate the target compound from partially methylated intermediates, such as methyl 3-hydroxy-5-methylpicolinate? Causality: The 3-hydroxyl group on the pyridine ring is inherently less nucleophilic than the carboxylate due to strong intramolecular hydrogen bonding with the adjacent pyridine nitrogen. Consequently, esterification usually precedes etherification, often leaving partially hydroxylated intermediates [1]. Solution: Utilize normal-phase silica gel flash chromatography. The free hydroxyl group acts as a potent hydrogen-bond donor, interacting strongly with the silanol groups on the silica stationary phase. The fully methylated target lacks this H-bond donor, reducing its affinity for the stationary phase and causing it to elute significantly earlier [2].

Standardized Purification Protocol (Self-Validating System)

This protocol utilizes a self-validating framework to ensure absolute phase separation and chromatographic purity.

Phase 1: Liquid-Liquid Extraction

  • Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO₃.

  • Vent frequently and shake vigorously. Allow the phases to separate.

  • Validation Check: Test the pH of the aqueous layer. It must remain basic (pH > 7.5). If it is acidic, the NaHCO₃ has been depleted; add more basic solution until the pH stabilizes.

  • Extract the aqueous layer twice more with fresh EtOAc to ensure maximum recovery of the target ester.

Phase 2: Drying and Concentration

  • Combine all organic layers and wash once with saturated NaCl (brine) to remove residual water and inhibit emulsion formation.

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄).

  • Validation Check: Swirl the flask. The Na₂SO₄ should flow freely like sand. If it clumps entirely, water is still present; add more drying agent.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude neutral ester.

Phase 3: Flash Column Chromatography

  • Dry-load the crude ester onto silica gel (1:2 ratio of crude to silica) and load it onto a pre-packed silica column.

  • Elute using a gradient solvent system of Hexane/Ethyl Acetate (starting at 9:1 and ramping to 3:1) [2].

  • Collect fractions and monitor via TLC (UV 254 nm).

  • Validation Check: Spot the fractions against a pure reference standard (if available). The target compound will elute first, followed by any hydroxylated intermediates. Pool only the fractions containing the single target spot and concentrate in vacuo.

Quantitative Data: Impurity Profile & Separation Metrics

The following table summarizes the expected quantitative behavior of the target compound and its common impurities during normal-phase TLC and extraction workflows.

ComponentChemical NatureTypical R_f (Hexane/EtOAc 3:1)Primary Removal Strategy
N-methylpyridinium saltsQuaternary Salt0.00Aqueous Extraction (Water layer)
3-Methoxy-5-methylpicolinic acidAcidic Precursor0.05 - 0.15 (streaking)Aqueous Extraction (NaHCO₃ layer)
Methyl 3-hydroxy-5-methylpicolinatePhenolic Intermediate0.25 - 0.30Silica Gel Chromatography
Methyl 3-methoxy-5-methylpicolinate Neutral Ester (Target) 0.50 - 0.55 Product Isolation

References

  • Title: Development of a Two-step Route to 3-PBC and βCCt, Two Agents Active Against Alcohol Self-Administration in Rodent and Primate Models Source: nih.gov (PMC) URL: [Link]

  • Title: Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases Source: nih.gov (PMC) URL: [Link]

Technical Support Center: Enhancing the Stability of Methyl 3-methoxy-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-methoxy-5-methylpicolinate is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of novel pharmaceutical compounds and agrochemicals. The integrity and purity of this molecule are paramount for achieving reproducible and reliable results in drug discovery and development workflows. Instability of the compound can lead to the formation of impurities, loss of potency, and inconsistent experimental outcomes.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to identify, mitigate, and prevent the degradation of Methyl 3-methoxy-5-methylpicolinate. Our approach is grounded in the principles of forced degradation, a systematic methodology used to understand a molecule's intrinsic stability.[1][2]

Section 1: Frequently Asked Questions (FAQs) - Foundational Stability

This section addresses the most common initial queries regarding the handling and storage of Methyl 3-methoxy-5-methylpicolinate.

Q1: What are the optimal storage conditions for solid Methyl 3-methoxy-5-methylpicolinate?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] We recommend storage at 4°C.[5] The container should be opaque or stored in the dark to prevent photodegradation. For sensitive applications, flushing the container with an inert gas like argon or nitrogen before sealing is advisable to displace oxygen and moisture, thereby minimizing oxidative and hydrolytic degradation.[6]

Q2: I've noticed a slight discoloration of my solid sample over time. Is this a sign of degradation?

A2: Yes, a change in physical appearance, such as discoloration (e.g., from off-white to yellow or brown), is often an initial indicator of chemical degradation. Other signs can include changes in texture or the development of a distinct odor. If you observe any of these changes, we strongly recommend performing a purity analysis (e.g., via HPLC or GC-MS) to quantify the extent of degradation before using the material in an experiment.

Q3: What solvents should I use to prepare stock solutions, and how should they be stored?

A3: For stock solutions, high-purity, anhydrous aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. Protic solvents, especially those containing water or alcohols like methanol (which is a potential hydrolysis product), should be used with caution and are best for preparing fresh, daily-use solutions. Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. These cycles can introduce moisture into the solution upon opening, accelerating degradation.

Q4: How does pH impact the stability of this compound in aqueous buffers?

A4: The ester functional group in Methyl 3-methoxy-5-methylpicolinate is susceptible to hydrolysis under both acidic and basic conditions.[6][7]

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis can occur, cleaving the ester to form 3-methoxy-5-methylpicolinic acid and methanol.

  • Basic Conditions (pH > 8): Base-catalyzed (saponification) hydrolysis is typically much faster and more aggressive than acid-catalyzed hydrolysis. For experiments in aqueous media, it is critical to use a buffered system within a neutral pH range (ideally pH 6.5-7.5) and to prepare the working solutions immediately before use.

Section 2: Troubleshooting Guide - Addressing Experimental Instability

This guide provides a systematic approach to diagnosing and resolving common issues encountered during experimentation.

Workflow for Investigating Compound Instability

The following diagram outlines a logical workflow for troubleshooting stability-related issues.

start Inconsistent Results or New Impurity Peaks? check_storage Verify Storage Conditions (Temp, Light, Inert Gas) start->check_storage analyze_stock Analyze Stock Solution (HPLC/LC-MS) check_storage->analyze_stock degraded_stock Stock Solution Degraded? analyze_stock->degraded_stock forced_degradation Perform Forced Degradation Study degraded_stock->forced_degradation No prepare_fresh Prepare Fresh Stock & Re-aliquot degraded_stock->prepare_fresh Yes identify_pathway Identify Degradation Pathway & Products forced_degradation->identify_pathway end Problem Resolved prepare_fresh->end optimize_conditions Optimize Assay Conditions (pH, Solvent, Temp) identify_pathway->optimize_conditions optimize_conditions->end

Caption: A logical workflow for diagnosing and resolving compound stability issues.

Problem 1: My assay results are inconsistent, and the compound's apparent activity is decreasing over time.
  • Underlying Cause: This is a classic symptom of compound degradation in your stock or working solutions. The active parent compound is converting to inactive or less active degradants.

  • Troubleshooting Steps:

    • Analyze Purity: Immediately analyze an aliquot of your stock solution using a validated HPLC method. Compare the chromatogram to that of a freshly prepared standard or the supplier's Certificate of Analysis.

    • Check Storage: Confirm that stock solutions have been stored correctly (frozen, protected from light) and that aliquots are being used to prevent contamination and degradation of the main stock.

    • Solution: Discard the suspect stock solution. Prepare a fresh stock from solid material, preferably from a new, unopened bottle. Aliquot this new stock into single-use vials for future experiments.

Problem 2: I see a new, more polar peak appearing in my LC-MS analysis of an aged sample.
  • Underlying Cause: The appearance of a more polar peak (i.e., one with a shorter retention time on a reverse-phase HPLC column) strongly suggests hydrolysis of the methyl ester. The resulting carboxylic acid (3-methoxy-5-methylpicolinic acid) is significantly more polar than the parent ester.

  • Troubleshooting Steps:

    • Confirm Identity: Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the new peak. The mass should correspond to the hydrolyzed product (C8H9NO3, MW: 167.16).[8]

    • Evaluate Conditions: Review the solvent, pH, and temperature conditions under which the sample was stored or processed. The presence of water, acid, or base will accelerate this degradation.

    • Solution: To prevent hydrolysis, ensure all solvents are anhydrous, use buffered solutions in the neutral pH range for aqueous experiments, and prepare solutions immediately prior to use.

Section 3: Advanced Protocols for Stability Assessment

For comprehensive characterization, a forced degradation study is the definitive method to understand a compound's stability profile. This is a requirement for regulatory submissions and helps develop stability-indicating analytical methods.[9][10]

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate its degradation products.[1]

  • Objective: To develop an HPLC method capable of resolving Methyl 3-methoxy-5-methylpicolinate from all potential degradation products.

  • Instrumentation: HPLC or UPLC system with a PDA or UV detector.

  • Initial Method Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 10% to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the compound's UV λmax (e.g., ~270-280 nm, to be determined experimentally).

    • Injection Volume: 10 µL.

  • Optimization: Analyze samples from the forced degradation study (Protocol 2). Adjust the gradient slope, mobile phase composition, and column chemistry as needed to achieve baseline separation (>1.5) between the parent peak and all degradant peaks.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol aims to intentionally degrade the compound to identify potential degradation pathways and products. The goal is to achieve 5-20% degradation of the active ingredient.[10]

  • Sample Preparation: Prepare solutions of Methyl 3-methoxy-5-methylpicolinate at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Keep at room temperature for 2-8 hours. Note: Base hydrolysis is often rapid.

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) to the sample solution. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound and the solution at 80°C for 72 hours.

    • Photolytic Degradation: Expose the solid compound and the solution to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W·h/m²).

  • Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary (e.g., acid-stressed sample with NaOH, base-stressed with HCl), and dilute to a suitable concentration. Analyze using the developed stability-indicating HPLC method.

Section 4: Data Interpretation and Visualization

Potential Degradation Pathways

Based on the chemical structure, the primary degradation pathways for Methyl 3-methoxy-5-methylpicolinate are hydrolysis and oxidation.

Caption: Potential degradation pathways for Methyl 3-methoxy-5-methylpicolinate.

Summary of Forced Degradation Conditions and Expected Outcomes

The following table summarizes the stress conditions and the primary degradation products you can expect to observe.

Stress ConditionReagent/ParametersPrimary Degradation MechanismExpected Major Degradant
Acidic 0.1 M HCl, 60°CHydrolysis3-methoxy-5-methylpicolinic Acid
Basic 0.1 M NaOH, RTHydrolysis (Saponification)3-methoxy-5-methylpicolinic Acid
Oxidative 3% H₂O₂, RTOxidationPyridine N-oxides or other oxidized species
Thermal 80°C (Solid & Solution)ThermolysisVarious, potentially complex mixture
Photolytic ICH Q1B Light SourcePhotolysisVarious, potentially complex mixture

References

  • Liu, X., et al. (2013). Hydroxylated polymethoxyflavonoid glycosides (OH-PMFGs) are a rare kind of highly methoxylated flavone glycosides... RSC Advances. [Link not available]
  • Jain, D., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 14-20.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules.
  • Ciba-Geigy AG. (1998). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
  • MDPI. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules.
  • Hepburn, D. D., et al. (2003). Nutritional supplement chromium picolinate causes sterility and lethal mutations in Drosophila melanogaster. Proceedings of the National Academy of Sciences, 100(7), 3766-3771.
  • MDPI. (2025). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. Molecules.
  • BenchChem. (n.d.).
  • Carboline. (2025). Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200.
  • Sharma, M., & Kothiyal, P. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. International Journal of Pharmaceutical Sciences and Developmental Research, 6(1).
  • Vincent, J. B. (2003). The potential value and toxicity of chromium picolinate as a nutritional supplement, weight loss agent and muscle development agent. Sports Medicine, 33(3), 213-230.
  • BJSTR. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Thermo Fisher Scientific. (2010).
  • BenchChem. (2025).
  • PMC. (2012).
  • PMC. (n.d.). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid.
  • ResearchGate. (n.d.).
  • PubChemLite. (n.d.).
  • PMC. (2025).
  • MDPI. (2023). A Novel Tri-Hydroxy-Methylated Chalcone Isolated from Chromolaena tacotana with Anti-Cancer Potential Targeting Pro-Survival Proteins. Molecules.
  • ResearchGate. (2023).
  • PMC. (n.d.).
  • PubMed. (2018). trans-3-Methoxy-5-hydroxystilbene (MHS) From the Rhizome of Alpinia Nantonensis Inhibits Metastasis in Human Lung Cancer Cells.
  • BenchChem. (n.d.).
  • RSC Publishing. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules.
  • Google Patents. (n.d.). KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor.
  • PMC. (n.d.).

Sources

Technical Support Center: Polysubstituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center for researchers encountering hurdles in polysubstituted pyridine synthesis. It prioritizes mechanistic causality and actionable troubleshooting over generic recipe listing.

Status: Operational | Tier: Advanced Research Support

Mission Directive

Synthesis of polysubstituted pyridines often fails not due to a lack of reactivity, but due to competitive pathway divergence . This guide addresses the three most critical failure points:

  • Oxidative Dealkylation during Hantzsch aromatization.

  • Regioisomer Scrambling in condensation reactions (Bohlmann-Rahtz/Kröhnke).

  • Anionic Migration ("Halogen Dance") during core functionalization.

Module 1: The Hantzsch Bottleneck (Aromatization Failures)

The Issue: You have successfully synthesized the 1,4-dihydropyridine (1,4-DHP) intermediate via the Hantzsch multicomponent reaction. However, the oxidation step to generate the aromatic pyridine results in low yield or the loss of the substituent at the C4 position.

Root Cause Analysis: C4-Dealkylation

The aromatization of 1,4-DHPs is driven by the gain of resonance energy. However, if the substituent at C4 is a secondary alkyl or benzylic group, the oxidation mechanism often diverges. Instead of removing the N-H and C4-H protons (dehydrogenation), the oxidant may attack the C4-C substituent bond, leading to the expulsion of the alkyl group as a cation or radical, yielding a 4-unsubstituted pyridine.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Loss of C4-Substituent Oxidant is too aggressive (e.g., HNO₃, KMnO₄).Switch to DDQ or Sulfur. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) proceeds via a hydride transfer mechanism that strictly favors dehydrogenation over dealkylation [1].
Incomplete Oxidation Steric hindrance at N1 or C4 prevents oxidant approach.Use Photocatalysis. Aerobic oxidation with Methylene Blue or Eosin Y under visible light can bypass steric barriers associated with solid oxidants like MnO₂ [2].
Pyridine N-Oxide Formation Over-oxidation.Avoid Peracids. Do not use mCPBA for aromatization; it will oxidize the nitrogen lone pair immediately after aromatization.
Visualizing the Divergence

Hantzsch_Oxidation DHP 1,4-Dihydropyridine (Intermediate) Oxidant Oxidant Choice DHP->Oxidant Path_A Hydride Abstraction (DDQ, Sulfur) Oxidant->Path_A Mild/Specific Path_B Radical/Cationic Cleavage (HNO3, KMnO4) Oxidant->Path_B Harsh/Non-selective Target Target Pyridine (Aromatized) Path_A->Target Side_Product Dealkylated Pyridine (Loss of R-group) Path_B->Side_Product

Figure 1: Mechanistic divergence in Hantzsch aromatization. Harsh oxidants risk cleaving the C4-substituent (Path B).

Module 2: Regiocontrol in Condensation (Bohlmann-Rahtz)

The Issue: You are attempting to synthesize a 2,3,6-trisubstituted pyridine using the Bohlmann-Rahtz reaction (Enamine + Ethynyl Ketone) to avoid the oxidation step. However, you observe decomposition or regioisomer mixtures.

Root Cause Analysis: Thermal Decomposition vs. Lewis Acid Catalysis

The classical Bohlmann-Rahtz reaction requires high temperatures (120–170 °C) to force the E/Z isomerization of the aminodienone intermediate before cyclization. These temperatures often degrade sensitive functional groups. Furthermore, if the Michael addition is reversible, thermodynamic equilibration can lead to regioisomeric scrambling.

Troubleshooting Protocol

Step 1: Isolate the Intermediate?

  • Classical:[1][2][3][4] Isolate the aminodienone. Risk: High. Purification often induces hydrolysis.

  • Modern:[5]One-Pot Lewis Acid Catalysis. Use 15 mol% Yb(OTf)₃ or ZnBr₂ in toluene or ethanol. This lowers the cyclization temperature to 50–80 °C [3].

Step 2: Controlling Regioselectivity Use the table below to select the correct "Partner A" (Enamine equivalent) and "Partner B" (Ynone equivalent).

Target SubstitutionPartner A (Nucleophile)Partner B (Electrophile)Catalyst Rec.
2,3,6-Trisubstituted Enamine (from

-keto ester)
Ethynyl Ketone (Ynone)ZnBr₂ / AcOH (Standard)
2,3,4-Trisubstituted Not accessible via standard B-R.Switch to Hantzsch MCR.N/A
Fused Systems Cyclic EnaminePropargyl AldehydeAmberlyst-15 (Prevents hydrolysis)
Visualizing the Workflow

Bohlmann_Rahtz Start Enamine + Ynone Michael Michael Addition (Kinetic Control) Start->Michael Intermediate Aminodienone (Z/E Mixture) Michael->Intermediate Thermal Thermal Cyclization (>120°C) Intermediate->Thermal Classical Lewis Lewis Acid Cyclization (ZnBr2, 50°C) Intermediate->Lewis Modern Decomp Decomposition/Polymerization Thermal->Decomp Sensitive Groups Product 2,3,6-Trisubstituted Pyridine Thermal->Product Robust Groups Lewis->Product High Yield

Figure 2: The Bohlmann-Rahtz pathway. Lewis acid catalysis bypasses the thermal decomposition trap.

Module 3: Functionalization Pitfalls (The Halogen Dance)

The Issue: You are attempting to functionalize a halogenated pyridine (e.g., 2-bromo-3-fluoropyridine) via lithiation (LDA or n-BuLi) followed by an electrophile quench. The electrophile ends up at the wrong position, or the halogen atom itself moves to a new position.

Root Cause Analysis: Base-Catalyzed Halogen Dance

Pyridyl anions are prone to isomerization. When you lithiate a halopyridine, the kinetic product (deprotonation at the most acidic site, often ortho to the halogen) may not be the thermodynamic product. If the lithiated species is long-lived, the halogen can migrate to a more stable position via a "Halogen Dance" mechanism (an intermolecular halogen-metal exchange chain reaction) [4].

Troubleshooting Protocol

1. Diagnosis: Are you Dancing?

  • Reaction: 3-bromo-2-fluoropyridine + LDA (-78 °C) + Electrophile (E+).

  • Expected: 3-bromo-2-fluoro-4-E-pyridine.

  • Observed: 4-bromo-2-fluoro-3-E-pyridine (or similar scrambling).

2. The Fix: Kinetic vs. Thermodynamic Control

  • To STOP the Dance (Kinetic Control):

    • Temperature: Must be strictly -78 °C or lower.

    • Time: Cannulate the electrophile immediately (within 1–5 mins) after base addition. Do not let the anion "soak."

    • Base: Use LiTMP (Lithium tetramethylpiperidide) instead of LDA. LiTMP is bulkier and less likely to act as a nucleophile, preventing competing addition reactions.

  • To USE the Dance (Thermodynamic Control):

    • If the "wrong" isomer is actually your target (e.g., accessing the C4 position which is otherwise hard to lithiate), intentionally allow the reaction to warm to -40 °C for 30 minutes before quenching.

Visualizing the Migration

Halogen_Dance Substrate 3-Bromo-Pyridine Lithiation Lithiation (LDA, -78°C) Substrate->Lithiation Kinetic Kinetic Anion (Ortho to Br) Lithiation->Kinetic Dance Halogen Dance (Migration) Kinetic->Dance Wait / Warm up Product_A Expected Product Kinetic->Product_A Quench Fast (<5 min) Thermo Thermodynamic Anion (Meta/Para to Br) Dance->Thermo Product_B Rearranged Product Thermo->Product_B Quench

Figure 3: The Halogen Dance mechanism. Speed is the variable that determines whether you get Product A or B.

Frequently Asked Questions (FAQ)

Q: My Kröhnke synthesis yields a terpyridine side product instead of the expected aryl-pyridine. Why? A: This is due to the "wrong" Michael addition. If you use 2-acetylpyridine as a starting material, it can condense with the intermediate enone in a 1,2-fashion rather than the desired 1,4-fashion.[2]

  • Fix: Ensure you are using the pyridinium salt (Ortoleva-King reagent) and ammonium acetate in excess to drive the specific mechanism toward the central pyridine ring formation [5].

Q: Can I use microwave irradiation for Hantzsch synthesis? A: Yes, but be careful with scale. Microwave synthesis significantly accelerates the initial condensation (1,4-DHP formation) but can cause pressure spikes if the aromatization (oxidation) is attempted in the same pot using gaseous oxidants (like air/O2). Use a solid oxidant (MnO₂ or DDQ) if doing one-pot microwave synthesis [6].

Q: I need to nitrate my pyridine, but SEAr (Electrophilic Aromatic Substitution) fails. A: Pyridines are too electron-deficient for standard nitration.

  • Protocol: Convert Pyridine → Pyridine N-Oxide (using mCPBA). Nitrate the N-Oxide (which activates the C4 position). Then reduce the N-Oxide back to Pyridine using PCl₃ or Zn/AcOH.

References

  • Membranes: "Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation." Membranes (MDPI), 2003.

  • Beilstein J. Org. Chem: "One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor." Beilstein Journal of Organic Chemistry, 2013.

  • Organic Chemistry Portal: "Bohlmann-Rahtz Pyridine Synthesis."

  • Wikipedia: "Halogen dance rearrangement."

  • BenchChem: "The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide."

  • SciSpace: "Recent advances in Hantzsch 1,4-dihydropyridines."

Sources

Column chromatography conditions for purifying methyl picolinates

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Column Chromatography Conditions for Methyl Picolinate Derivatives Doc ID: TS-MPC-2024-01 Audience: Medicinal Chemists, Process Chemists, Purification Engineers

Executive Summary

Methyl picolinates (pyridine-2-carboxylic acid methyl esters) present a dual challenge in flash chromatography: basicity and ester instability . The pyridine nitrogen acts as a Lewis base, interacting with acidic silanol groups (


) on silica gel, leading to severe peak tailing and yield loss.[1] Simultaneously, the ester moiety is susceptible to hydrolysis if the stationary phase is too acidic or contains significant moisture.

This guide provides field-proven protocols to neutralize silica acidity, prevent "pyridine drag," and ensure ester stability during purification.

Part 1: The Mechanism of Failure (Why Standard Methods Fail)

Before troubleshooting, it is critical to understand the molecular interaction causing the failure. Standard silica gel has a surface pH of ~5.0 due to acidic silanol protons.

  • The Interaction: The lone pair of electrons on the pyridine nitrogen (pKa ~2.2 - 5.0 depending on substitution) forms a hydrogen bond with the silanol proton.

  • The Result: Non-linear adsorption isotherms (tailing), co-elution with impurities, and potential acid-catalyzed hydrolysis of the methyl ester.

Visualizing the Interaction & Solution

Pyridine_Silica_Interaction Silica Acidic Silanol Site (Si-OH) Picolinate Methyl Picolinate (Pyridine N) Silica->Picolinate H-Bonding (Causes Tailing) Complex Silanol-TEA Complex (Blocked Site) Silica->Complex Deactivation Elution Clean Elution (Symmetrical Peak) Picolinate->Elution No Interaction TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding (Stronger Base)

Figure 1: Mechanism of amine additives. Triethylamine (TEA) acts as a sacrificial base, binding to acidic silanols more strongly than the picolinate, allowing the target molecule to pass freely.

Part 2: Troubleshooting Guides (Q&A)
Issue 1: Severe Peak Tailing & Streaking

User Question: "I am running a Hexane/EtOAc gradient. My methyl picolinate elutes as a broad streak from 10% to 50% EtOAc, contaminating later fractions. How do I sharpen the peak?"

Technical Diagnosis: This is classic "Pyridine Drag." The basic nitrogen is interacting with the silica.[1][2] Increasing solvent polarity alone will not fix this; you must suppress the ionization/hydrogen bonding.

Corrective Protocol:

  • The Additive Strategy: Add 1% Triethylamine (TEA) to both the weak solvent (Hexane) and strong solvent (EtOAc).

    • Note: TEA is volatile and easily removed in vacuo.

  • The Pre-Wash (Crucial Step): Before loading your sample, flush the column with 3 Column Volumes (CV) of the starting mobile phase containing the TEA. This ensures the silica is "neutralized" before the sample hits the bed.

  • Alternative: If TEA is chemically incompatible with your specific derivative, use 1% aqueous Ammonium Hydroxide (NH4OH) in a DCM/MeOH system (see Table 1).

Issue 2: Ester Hydrolysis (Loss of Product)

User Question: "My LCMS showed pure methyl ester before the column. After purification, I see a significant amount of the carboxylic acid (mass -14). Is the silica degrading my product?"

Technical Diagnosis: Yes. Silica gel is slightly acidic and hygroscopic. If the column run is slow, the residual water in the silica + acidity can hydrolyze the methyl ester to the picolinic acid.

Corrective Protocol:

  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and less likely to cleave sensitive esters.

  • Rapid Elution: If you must use silica, use a steeper gradient (e.g., 0-100% EtOAc in 10 mins) to minimize residence time.

  • Drying: Ensure your silica is not old/wet. Store silica in a desiccated environment.

Issue 3: Low Solubility in Loading Solvent

User Question: "My compound is not soluble in Hexane. When I load with DCM, it crashes out when the Hexane mobile phase hits it, causing high backpressure and band broadening."

Technical Diagnosis: Methyl picolinates are moderately polar. Loading in a strong solvent (DCM) incompatible with the starting mobile phase (Hexane) causes precipitation at the column head.

Corrective Protocol:

  • Solid Load (Dry Load): Dissolve the sample in MeOH/DCM, add Celite 545 (ratio 1:2 sample:Celite), and rotary evaporate to a free-flowing powder. Load this powder into a solid load cartridge. This eliminates solvent incompatibility issues.

Part 3: Optimized Solvent Systems Matrix

Select the system based on your derivative's polarity.

System TypeMobile Phase CompositionAdditive (Essential)Target Compound Class
Standard Hexane / Ethyl Acetate1% Et₃N (Triethylamine)Lipophilic methyl picolinates (e.g., Halogenated)
Polar DCM / Methanol1% NH₄OH (Ammonia)Polar picolinates (e.g., Amino- or Hydroxy-substituted)
Alternative Toluene / Acetone1% Et₃N Compounds with UV overlap in EtOAc (Acetone cutoff is lower)
Reverse Phase Water / Acetonitrile0.1% Formic Acid Final polishing for drug discovery (removes silica leachates)
Part 4: Method Development Decision Tree

Use this logic flow to select the correct stationary phase and conditions.

Purification_Decision_Tree Start Start: Methyl Picolinate Purification Check_Sensitive Is the Ester Acid-Labile? Start->Check_Sensitive Yes_Sensitive Yes Check_Sensitive->Yes_Sensitive No_Sensitive No Check_Sensitive->No_Sensitive Use_Alumina Use Neutral Alumina (Hex/EtOAc) Yes_Sensitive->Use_Alumina Check_Polarity Solubility in Hexane? No_Sensitive->Check_Polarity Soluble Yes (Lipophilic) Check_Polarity->Soluble Insoluble No (Polar) Check_Polarity->Insoluble Method_A Silica Gel Hex/EtOAc + 1% TEA Soluble->Method_A Method_B Silica Gel DCM/MeOH + 1% NH4OH Insoluble->Method_B

Figure 2: Decision matrix for selecting stationary phase and solvent systems based on compound stability and polarity.

Part 5: Detailed Protocol - The "TEA Pre-Equilibration" Method

This is the Gold Standard method for purifying pyridine derivatives on silica.

Materials:

  • Flash Cartridge (Silica, 40-60 µm)

  • Solvent A: Hexane + 1% Triethylamine (v/v)

  • Solvent B: Ethyl Acetate + 1% Triethylamine (v/v)

Step-by-Step:

  • Prepare Solvents: Premix TEA into both solvent reservoirs. Do not rely on the pump to mix TEA; it must be constant.

  • Equilibration: Run 100% Solvent A through the column for 3 Column Volumes (CV).

    • Why? This saturates the silica surface with TEA, blocking silanols before the sample arrives.

  • Loading: Load sample (preferably via solid load on Celite).

  • Elution: Run gradient (e.g., 0-40% B).

  • Post-Run: Evaporate fractions immediately. TEA has a higher boiling point (89°C) than Hexane/EtOAc but forms an azeotrope. If traces remain, co-evaporate with DCM twice.

References
  • BenchChem Technical Support. (2025).[1] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. BenchChem.[1][2] Link

  • Royal Society of Chemistry. (2022). Synthesis and purification of pyridine derivatives via flash chromatography. RSC Advances. Link

  • National Institutes of Health (NIH). (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.[3] PubMed. Link

  • Organic Chemistry Portal. (2022). Stability of Aryl Boronic Esters on Silica Gel.[4] Organic Chemistry Portal. Link

  • Teledyne ISCO. (2015). Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes.[5] Link

Sources

Process Chemistry Technical Support Center: Scale-Up Synthesis of Picolinate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the thermodynamic, kinetic, and isolation challenges inherent in scaling up pyridine-2-carboxylate (picolinate) derivatives. These compounds are highly valuable building blocks for active pharmaceutical ingredients (APIs), agrochemicals, and transition metal-organic frameworks[1].

Scaling up these syntheses from the bench to the pilot plant introduces severe risks, including thermal runaways during oxidation, equipment corrosion during functionalization, and massive yield losses during zwitterion isolation. This guide provides field-proven, self-validating protocols to engineer these risks out of your workflow.

Core Scale-Up Workflow

G N1 2-Picoline (Starting Material) N2 Controlled Oxidation (Calorimetric Monitoring) N1->N2 N3 Picolinic Acid (Zwitterion Isolation) N2->N3 N4 Acylation / Esterification (Crystallization Workup) N3->N4 N5 Picolinate Intermediates (High-Purity API Precursors) N4->N5

Scale-up workflow for picolinate synthesis highlighting critical control nodes.

Troubleshooting & FAQs

Section 1: Reaction Engineering & Exotherm Control

Q: When scaling up the oxidation of 2-picoline to picolinic acid using hydrogen peroxide, we experience severe exotherms and rapid oxygen generation that threaten reactor overpressurization. How do we mitigate this runaway risk?

A: The oxidation of alkylpyridines is notoriously hazardous at scale. Hydrogen peroxide acts as both an oxidant and a reducing agent; in a biphasic (aqueous/organic) system, mass transfer resistance exacerbates its condition-dependent decomposition into oxygen gas and water[2].

  • The Causality: The decomposition of H₂O₂ is catalyzed by water-soluble catalysts and phase boundaries. Paradoxically, isothermal calorimetry studies demonstrate that performing the N-oxidation of 2-picoline at elevated temperatures (e.g., above 110 °C under pressure) significantly reduces H₂O₂ decomposition. This is because the kinetic rate of the productive oxidation pathway accelerates faster than the parasitic decomposition pathway at higher thermal tiers[2].

  • Self-Validating Solution: Shift from batch to semi-batch feed control. The system becomes self-validating when coupled with real-time heat flow calorimetry: if the measured heat flow drops while the oxidant is still being dosed, reagent accumulation is occurring. The automated control system must instantly halt the feed, preventing a runaway scenario.

Section 2: Regioselective Functionalization & Corrosion Mitigation

Q: Converting picolinic acid to picolinate esters via the picolinoyl chloride intermediate causes severe equipment corrosion during the rotary evaporation of excess thionyl chloride. How can we bypass this distillation step on a pilot scale?

A: Distilling excess thionyl chloride (SOCl₂) at scale is a major process liability due to the generation of HCl and SO₂ gases, which aggressively corrode glass-lined and stainless-steel reactors.

  • The Causality: You can entirely circumvent distillation by exploiting the differential solubility of the intermediate. By switching the reaction solvent to dichloromethane (DCM) post-reaction, you lower the polarity of the medium. The resulting 2-picolinoyl chloride hydrochloride salt is highly polar and completely insoluble in cold DCM, forcing it to crash out of solution[3].

  • Self-Validating Solution: The crystallization process inherently validates the reaction's success. The formation of a dense, free-flowing white slurry confirms the quantitative conversion to the insoluble hydrochloride salt, while unreacted starting materials and non-polar impurities remain dissolved in the mother liquor[3].

Section 3: Isolation, Purification, and Crystallization

Q: Picolinic acid and its derivatives are highly water-soluble due to their zwitterionic nature, making aqueous extraction and isolation low-yielding. What is the optimal crystallization strategy?

A: Picolinic acid exists as a zwitterion in aqueous solutions. Its high hydration energy leads to massive aqueous solubility, meaning traditional liquid-liquid extractions will result in unacceptable product loss into the aqueous waste stream.

  • The Causality: To maximize recovery, you must disrupt the hydration sphere by exploiting the steep solubility curves of picolinic acid in less polar protic solvents or antisolvents. Its solubility drops drastically in ethanol and even further in aprotic solvents like acetonitrile[4].

  • Self-Validating Solution: Adjust the aqueous stream to the exact isoelectric point (pH ~3.1 for picolinic acid). This step is self-validating: at this exact pH, the solution's electrical conductivity drops to an absolute minimum, confirming that the zwitterion is fully neutralized. Follow this with a solvent-swap distillation into ethanol or acetonitrile to force precipitation.

Quantitative Data: Crystallization Solvent Selection

To engineer a high-yield isolation step, refer to the thermodynamic solubility data below. This dictates whether a solvent should be used for recrystallization or as a crash-precipitation antisolvent.

SolventSolvent TypeSolubility at 293 K (g/kg)[4]Process Engineering Application
Water Polar Protic862.5Unsuitable for extraction; results in severe product loss.
Ethanol Polar Protic57.1Optimal for controlled cooling recrystallization and impurity purging.
Acetonitrile Polar Aprotic17.0Excellent antisolvent for high-yield crash precipitation.

Standardized Scale-Up Protocol: Chromatography-Free Synthesis of Picolinoyl Chloride Hydrochloride

This methodology provides a robust, scalable route to activated picolinate intermediates without the need for hazardous distillation or column chromatography[3].

Step 1: Reactor Charging Charge a dry, nitrogen-purged glass-lined reactor with 2-picolinic acid (1.0 equiv), a catalytic amount of dimethylformamide (DMF, 0.05 equiv), and dichloromethane (DCM, 4 volumes relative to starting material).

Step 2: Controlled Reagent Dosing Maintain the internal reactor temperature at 20–25 °C. Slowly dose thionyl chloride (1.2–1.5 equiv) via an addition funnel over 2 hours.

  • Self-Validation Checkpoint: Route the reactor vent through a caustic scrubber. The reaction is safely proceeding as long as steady off-gas (SO₂/HCl) bubbling is observed. The reaction is deemed complete when gas evolution ceases and the internal temperature stabilizes without active jacket cooling.

Step 3: Crystallization Induction Do not distill the solvent. Instead, ensure the total volume of DCM is adjusted to 5 volumes. Ramp the reactor jacket cooling system to drop the internal temperature to 0–5 °C. Age the slurry under gentle agitation for 1 to 2 hours.

  • Causality: The low temperature drastically reduces the solubility of the target hydrochloride salt in DCM, driving rapid supersaturation and nucleation.

Step 4: Isolation and Washing Discharge the slurry into a filtered centrifuge or Nutsche filter under a strict nitrogen atmosphere (the product is hygroscopic and prone to hydrolysis). Wash the resulting filter cake with ice-cold DCM (2 × 1 volume) to purge residual thionyl chloride and DMF.

Step 5: Drying Dry the free-flowing white powder under a vacuum (≤ 50 mbar) at 30 °C until constant weight is achieved. This protocol reliably yields >80% of 2-picolinoyl chloride hydrochloride with >99.8% HPLC purity, ready for immediate downstream esterification or amidation[3].

References

1.[1] Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. National Institutes of Health (PMC). URL: 2.[2] DESIGN OF INHERENTLY SAFER COMPLEX REACTIVE PROCESSES: APPLICATION ON THE N-OXIDATION OF ALKYLPYRIDINES. Texas A&M University (OAKTrust). URL: 3.[3] Development of a Robust, Efficient, and Scalable Process for the Synthesis of Bisacodyl. American Chemical Society (ACS). URL: 4.[4] Solubility and Crystallization Studies of Picolinic Acid. MDPI. URL:

Sources

Technical Support Center: Preventing Decomposition of Methoxy-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation of methoxy-substituted pyridines during late-stage synthesis or formulation. These heterocycles are ubiquitous in pharmaceutical design—such as in the development of selective kinase inhibitors[1]—but they possess deceptive chemical liabilities.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality of methoxypyridine decomposition, provide self-validating experimental protocols, and equip you with the mechanistic understanding required to protect your active pharmaceutical ingredients (APIs).

Mechanistic Insights: The Causality of Decomposition

To prevent decomposition, you must first understand the thermodynamic and kinetic forces driving it. Methoxy-substituted pyridines are not static systems; their stability is highly dependent on the positional isomerism (2-, 3-, or 4-methoxy) and the microenvironment of the reaction.

A. Acid-Catalyzed Demethylation (Cleavage)

In acidic environments (pH < 4), the pyridine nitrogen becomes protonated. This protonation drastically increases the electron deficiency of the heteroaromatic ring. The methoxy oxygen compensates by donating electron density into the ring via resonance, which weakens the


 bond. Trace nucleophiles (such as halide ions from HCl or HBr) can then attack the methyl group, cleaving the ether linkage to yield a pyridinol, which rapidly tautomerizes to the highly stable pyridone.
B. Thermally Induced Rearrangement

A frequent but poorly understood failure mode is the thermal rearrangement of 2-methoxypyridines to N-methyl-2-pyridones. This is not a simple decomposition, but a thermodynamically driven intermolecular alkyl transfer that occurs at elevated temperatures or under flash vacuum pyrolysis conditions[2]. The basicity of the alkoxyhetarene dictates the ease of this rearrangement[2].

C. Nucleophilic Aromatic Substitution ( )

Because the pyridine nitrogen acts as an electron-withdrawing group, the 2- and 4-positions are highly activated toward nucleophilic attack. If your reaction utilizes nucleophilic solvents (e.g., primary or secondary amines) under basic conditions, the methoxy group can act as a leaving group, resulting in an unintended


 displacement.

Mechanisms A Methoxy-Substituted Pyridine B Acidic Conditions (pH < 4) A->B C Thermal Stress (> 100°C) A->C D Nucleophilic Solvents (e.g., Amines) A->D E Demethylation (Pyridone Formation) B->E Protonation & Cleavage F Thermal Rearrangement (N-methylpyridone) C->F Intermolecular Shift G SNAr Displacement (Substituted Pyridine) D->G Methoxy Displacement

Mechanistic pathways of methoxypyridine degradation under environmental stress.

Quantitative Stability Matrix

To facilitate rapid decision-making during synthetic route design, the following table summarizes the stability profiles of the three primary methoxypyridine isomers.

IsomerAcid Stability (pH < 4)Thermal Stability

Susceptibility
Primary Degradant
2-Methoxypyridine Low (Rapid cleavage)Low (Rearranges >100°C)[2]High (Activated position)N-methyl-2-pyridone / 2-pyridone
3-Methoxypyridine Moderate (Resists mild acid)High (Requires pyrolysis)[3]Low (Deactivated position)3-hydroxypyridine / Pyrrolyl radicals[3]
4-Methoxypyridine Low (Rapid cleavage)Moderate (Demethylates on silica)[2]High (Activated position)4-pyridone

Troubleshooting Guide: Diagnostics & Solutions

Q: My 2-methoxypyridine intermediate is converting into an N-methylpyridone during distillation. How do I stop this? A: You are observing a thermally induced rearrangement[2]. The activation energy for this intermolecular methyl transfer is easily breached during standard atmospheric distillation. Solution: Abandon atmospheric distillation. Switch to high-vacuum distillation to lower the boiling point significantly, ensuring the pot temperature never exceeds 80°C. Alternatively, purify via crystallization or chromatography using deactivated silica.

Q: I am seeing complete demethylation during the acidic workup of a Suzuki coupling. What is the root cause? A: The combination of aqueous acid and residual palladium/salts creates a highly favorable environment for ether cleavage. The protonated pyridine activates the methoxy-bearing carbon. Solution: Shift your workup pH. Quench the reaction with saturated aqueous


 or phosphate buffer (pH 7.5) instead of HCl or 

. If an acidic wash is mandatory to remove amine impurities, use a weak organic acid (e.g., 10% citric acid) at 0°C for no longer than 5 minutes.

Q: Why is my 4-methoxypyridine reacting with my amine solvent, but my 3-methoxypyridine is perfectly stable under the same conditions? A: This is a classic regioselectivity issue. The nitrogen atom in the pyridine ring strongly withdraws electron density from the ortho (2-) and para (4-) positions, making them highly electrophilic. The meta (3-) position is electronically isolated from this effect. Therefore, 4-methoxypyridine undergoes


 with your amine solvent, while 3-methoxypyridine remains inert.
Solution: Replace the nucleophilic amine solvent with a sterically hindered, non-nucleophilic base/solvent combination (e.g., N,N-diisopropylethylamine in tert-amyl alcohol).

Standard Operating Procedure (SOP): Safe Isolation Workflow

To ensure trust and reproducibility, the following protocol is designed as a self-validating system. By incorporating specific in-process controls (IPCs), the protocol confirms its own success at each critical juncture.

Protocol: Isolation of Sensitive Methoxy-Pyridines

Objective: Extract and concentrate methoxypyridines without inducing acid cleavage or thermal rearrangement.

  • Reaction Quench & pH Adjustment:

    • Cool the reaction mixture to 0–5°C using an ice bath.

    • Slowly add saturated aqueous

      
       until the aqueous phase registers a pH of 7.5–8.0 via a calibrated pH meter.
      
    • Causality: Neutralizing the mixture prevents the protonation of the pyridine nitrogen, shutting down the acid-catalyzed demethylation pathway.

  • Extraction:

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Self-Validation Step: Spot the organic layer on a TLC plate next to a reference standard of the corresponding pyridone. Methoxypyridines will have a significantly higher

      
       value than the highly polar pyridones. If a baseline spot appears, pH control was insufficient.
      
  • Drying and Filtration:

    • Dry the organic phase over anhydrous

      
       (Avoid 
      
      
      
      as its slight Lewis acidity can sometimes trigger localized degradation in highly sensitive substrates).
    • Filter the mixture through a fritted funnel.

  • Solvent Removal (Critical Step):

    • Transfer to a rotary evaporator. Set the water bath to no higher than 35°C .

    • Apply a strong vacuum (< 50 mbar for EtOAc, < 300 mbar for DCM) to ensure rapid evaporation without thermal stress.

    • Causality: Keeping the temperature strictly below 40°C prevents the thermal rearrangement to N-methylpyridones[2].

  • Storage:

    • Store the isolated product under an inert atmosphere (Argon/Nitrogen) at 4°C, protected from light[4].

SOP Start Reaction Mixture Containing Methoxypyridine Q1 Quench & Neutralize (Buffer to pH 7.5 - 8.0) Start->Q1 Q2 Aqueous Extraction (Use EtOAc or DCM, T < 30°C) Q1->Q2 Validated pH Fail1 Acidic Cleavage Risk (Pyridone Formation) Q1->Fail1 pH < 4 Q3 Solvent Removal (Rotovap, Bath < 35°C) Q2->Q3 Organic Phase End Purified Stable Product (Store at 4°C, Protect from Light) Q3->End Controlled Temp Fail2 Thermal Rearrangement Risk (N-methylpyridone) Q3->Fail2 Bath > 60°C

Step-by-step troubleshooting workflow to prevent methoxypyridine decomposition.

Frequently Asked Questions (FAQs) for Drug Development

Q: We are formulating a 2-methoxypyridine-containing API. Are there specific excipients we should avoid? A: Yes. Avoid acidic excipients such as citric acid, ascorbic acid, or acidic polymers (e.g., certain grades of Eudragit) in your solid dosage forms. Over time, residual moisture can create an acidic microenvironment within the tablet matrix, leading to slow demethylation of the API during shelf-life storage.

Q: Can 3-methoxypyridines undergo the same thermal rearrangement as 2-methoxypyridines? A: Generally, no. The thermal rearrangement to N-alkylpyridones is highly specific to 2-alkoxypyridines due to the proximity of the ring nitrogen, which facilitates the transition state required for the alkyl transfer[2]. 3-methoxypyridines are remarkably thermally stable, requiring extreme pyrolysis conditions (>400°C) to generate pyrrolyl radicals and undergo decomposition[3].

Q: Is it safe to use silica gel chromatography for purifying 4-methoxypyridines? A: Proceed with extreme caution. 4-methoxypyridines have been documented to undergo demethylation directly on the surface of standard acidic silica gel[2]. If chromatography is required, pre-treat your silica gel with 1-2% triethylamine (TEA) to neutralize the acidic silanol groups, or switch to basic alumina.

References

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors National Institutes of Health (NIH) / PMC[Link]

  • On the Thermally Induced Rearrangement of 2-Alkoxypyridines to N-alkylpyridones Australian Journal of Chemistry / ConnectSci [Link]

  • Pyrolysis of 3-Methoxypyridine. Detection and Characterization of the Pyrrolyl Radical by Threshold Photoelectron Spectroscopy The Journal of Physical Chemistry A - ACS Publications[Link]

Sources

Technical Support Center: Advanced Troubleshooting for Picolinate-Mediated Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Picolinates—whether acting as bidentate directing groups (picolinamides) for C–H activation or as electrophilic coupling partners (picolinate esters/halopicolinates) in cross-coupling—are powerful tools in drug discovery. This guide provides root-cause analyses, data-driven optimizations, and self-validating protocols for common experimental bottlenecks.

Module 1: Picolinamide-Directed C(sp3)–H Functionalization

Context: The picolinamide (PA) directing group strongly coordinates transition metals (Pd, Co, Ni) via its N,N-bidentate motif, enabling the functionalization of unactivated C(sp3)–H bonds.

FAQ 1.1: I am observing poor yields and competing off-target C–H activation during Pd-catalyzed C(sp3)–H arylation. How can I improve regioselectivity?

Mechanistic Causality: The unsubstituted picolinamide directing group can sometimes form overly flexible palladacycle intermediates, leading to off-target activation or sluggish reductive elimination. By modifying the steric and electronic properties of the directing group—specifically by introducing a methyl group at the 3-position (3-methylpicolinamide)—you restrict the conformational degrees of freedom of the intermediate palladacycle[1]. This steric bulk forces the Pd center into closer proximity with the target C–H bond, accelerating the desired C–H cleavage and suppressing side reactions. Additionally, switching the solvent from standard alcohols to sterically hindered 3-methylpentan-3-ol stabilizes the high-valent Pd(IV) intermediate during the oxidation step[1].

Data Summary: Directing Group & Solvent Optimization

Directing GroupSolventTarget C(sp3)-H Arylation YieldOff-Target Activation
Unsubstituted Picolinamidet-AmOH45%High
3-Methylpicolinamidet-AmOH72%Low
3-Methylpicolinamide3-Methylpentan-3-ol>85%None Detected
Table 1: Impact of steric tuning on Pd-catalyzed C(sp3)-H arylation efficiency.
FAQ 1.2: How do I cleanly remove the picolinamide directing group post-functionalization without degrading my newly formed C–C bonds?

Mechanistic Causality: Picolinamides are exceptionally stable, which is great for catalysis but problematic for removal. Standard harsh hydrolysis can destroy sensitive functional groups. A highly effective alternative is a Ni-catalyzed esterification. By first activating the secondary amide with a Boc group (forming a tertiary N-Boc-N-picolinamide), the amide bond becomes twisted and electrophilically activated. Subsequent treatment with Ni(cod)2 and ethanol cleanly cleaves the auxiliary, yielding the N-Boc protected amine and ethyl 2-picolinate as a recyclable byproduct[2].

Validated Protocol 1: Self-Validating Pd-Catalyzed C(sp3)–H Arylation

Objective: Monoarylation of a bicyclic amine using a 3-methylpicolinamide directing group.

  • Reaction Setup: In a rigorously dried Schlenk tube, combine the 3-methylpicolinamide-protected amine (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)2 (5 mol%), CuBr2 (10 mol%), and CsOAc (4.0 equiv).

  • Solvent Addition: Add 3-methylpentan-3-ol (0.2 M concentration). Causality: The bulky alcohol prevents solvent oxidation and coordinates transiently to stabilize Pd intermediates.

  • Heating & In-Process Validation: Heat to 110 °C. Self-Validation Step: At 2 hours, pull a 10 µL aliquot. Quench with EtOAc/H2O, and spot the organic layer on TLC against the starting material. A transient, highly polar spot (often the Pd(II)-substrate complex) should be visible, converting steadily to the less polar product. If the starting material remains unconsumed but the aryl iodide is depleted, it indicates premature Pd black precipitation; halt and check oxygen exclusion.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and concentrate for column chromatography.

CH_Activation Start Substrate with 3-Methylpicolinamide DG PdCoord Pd(II) Coordination (N,N-bidentate) Start->PdCoord CHCleavage C-H Cleavage (CMD Mechanism) PdCoord->CHCleavage CsOAc Base Palladacycle Conformationally Restricted Palladacycle CHCleavage->Palladacycle Oxidation Oxidation to Pd(IV) (Aryl Iodide) Palladacycle->Oxidation RedElim Reductive Elimination (C-C Bond Formation) Oxidation->RedElim 3-Methylpentan-3-ol Stabilization RedElim->PdCoord Pd(II) Regeneration Product Monoarylated Product RedElim->Product

Logical workflow of Pd-catalyzed C(sp3)-H arylation directed by 3-methylpicolinamide.

Module 2: Cross-Coupling of Picolinate Esters and Halopicolinates

Context: Picolinate esters can serve as unique electrophiles in cross-coupling via C(acyl)–O activation, while halopicolinates (e.g., dichloropyridines) are standard substrates for Suzuki-Miyaura couplings.

FAQ 2.1: During the Ni-catalyzed Suzuki-Miyaura coupling of methyl 2,5-dichloropicolinate, I am getting an inseparable mixture of mono- and diarylated products. How can I achieve absolute chemoselectivity for monoarylation?

Mechanistic Causality: The selectivity between mono- and diarylation depends on the behavior of the Ni(0) π-complex formed immediately after the first reductive elimination. If the phosphine ligand is highly electron-rich and bulky (like PCy3), the Ni(0) center remains tightly bound to the newly formed monoarylated product, facilitating a rapid second oxidative addition at the C(5)–Cl bond[3]. By switching to a less bulky, moderately electron-rich ligand like PPh2Me, the Ni(0) catalyst rapidly dissociates from the monoarylated product, releasing it into the solution before the second oxidative addition can occur[3].

Data Summary: Ligand Effects on Chemoselectivity

LigandRatio (Mono : Di)Boronic Acid HomocouplingOverall Monoarylation Yield
PCy31 : 1.2High< 30%
PPh310 : 1Low65%
PPh2Me> 20 : 1Trace88%
Table 2: Influence of phosphine ligands on Ni-catalyzed monoarylation of dichloropicolinates.
FAQ 2.2: Can I use picolinate esters directly as electrophiles in Suzuki couplings without pre-functionalizing them to halides?

Mechanistic Causality: Yes. Heteroaryl esters like picolinates can undergo heterogeneous Suzuki-Miyaura coupling via chemoselective C(acyl)–O bond activation[4]. The pyridyl nitrogen of the picolinate acts as an internal directing group, coordinating to the surface of the palladium catalyst (e.g., Pd nanoparticles on γ-Al2O3). This coordination forces the Pd center to insert directly into the adjacent acyl C–O bond, successfully suppressing the undesired decarbonylation pathway that typically plagues ester cross-couplings[4].

Validated Protocol 2: Highly Selective Ni-Catalyzed Monoarylation of Dichloropicolinates

Objective: Selective Suzuki-Miyaura coupling at the C(2) position of methyl 2,5-dichloropicolinate.

  • Catalyst Preparation: In a glovebox, pre-stir Ni(cod)2 (5 mol%) and PPh2Me (10 mol%) in THF for 10 minutes to form the active L2Ni(0) complex. Causality: PPh2Me promotes rapid product dissociation, preventing over-arylation.

  • Reagent Addition: Add methyl 2,5-dichloropicolinate (1.0 equiv), (hetero)aryl boronic acid (1.1 equiv), and K3PO4 (2.0 equiv).

  • Reaction & In-Process Validation: Stir at room temperature for 12 hours. Self-Validation Step: Analyze the crude mixture via 19F NMR (if using a fluorinated boronic acid) or LCMS. The presence of a single major peak corresponding to the monoarylated mass confirms the ligand is successfully suppressing the second oxidative addition. If a +Ar mass (diarylation) exceeds 5%, verify that the PPh2Me ligand has not oxidized to the phosphine oxide.

  • Quench & Isolation: Remove from the glovebox, quench with water, extract with EtOAc, and purify via silica gel chromatography.

Ni_Suzuki Precat Ni(cod)2 + PPh2Me (Active Catalyst) OxAdd1 1st Oxidative Addition (at C2-Cl bond) Precat->OxAdd1 Transmet Transmetalation with Ar-B(OH)2 OxAdd1->Transmet RedElim Reductive Elimination Transmet->RedElim PiComplex Ni(0) π-Complex Intermediate RedElim->PiComplex Dissociation Rapid Dissociation (Promoted by PPh2Me) PiComplex->Dissociation Optimal Ligand OxAdd2 2nd Oxidative Addition (at C5-Cl bond) PiComplex->OxAdd2 Bulky Ligand (PCy3) MonoProduct Monoarylated Product (High Yield) Dissociation->MonoProduct DiProduct Diarylated Product (Suppressed) OxAdd2->DiProduct

Mechanistic divergence in Ni-catalyzed Suzuki-Miyaura coupling dictated by ligand choice.

References

  • Tuning Reactivity in Pd-Catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection. ChemRxiv.

  • Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. PMC. 3

  • Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. RSC Publishing. 4

  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. ResearchGate. 2

Sources

Validation & Comparative

Biological activity of Methyl 3-methoxy-5-methylpicolinate vs. other picolinates

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of Methyl 3-methoxy-5-methylpicolinate against established picolinate derivatives reveals a fascinating intersection of agrochemical design and metallobiology. As a highly functionalized pyridine-2-carboxylate ester, this compound serves as a critical structural probe. Unlike simple, unsubstituted picolinates (e.g., Chromium or Zinc picolinate) widely used as nutritional chelators, the specific steric and electronic modifications on this molecule—namely the 3-methoxy and 5-methyl groups, coupled with the methyl esterification—drastically alter its biological trajectory.

As an Application Scientist, I have structured this guide to dissect the structure-activity relationship (SAR) of this compound, compare its physicochemical behavior against commercial benchmarks, and provide self-validating experimental workflows to quantify its biological efficacy.

Mechanistic Divergence: Structure-Activity Relationship (SAR)

To understand the biological activity of Methyl 3-methoxy-5-methylpicolinate, we must deconstruct its functional groups relative to the picolinate core:

  • The Methyl Ester (Pro-drug/Pro-herbicide Mechanism): Unsubstituted picolinic acid is highly polar, limiting passive membrane diffusion. Esterification masks the carboxylic acid, significantly increasing lipophilicity (

    
    ). In biological systems (both plant and mammalian), this ester acts as a pro-drug. It readily penetrates cellular membranes before being hydrolyzed by ubiquitous intracellular carboxylesterases to yield the active picolinic acid derivative.
    
  • The 3-Methoxy Substitution: The methoxy group at the 3-position acts as an electron-donating group (EDG) via resonance, increasing the electron density of the pyridine nitrogen. While this theoretically strengthens coordination bonds with transition metals, the steric bulk adjacent to the nitrogen can physically impede the formation of stable octahedral metal complexes compared to unsubstituted picolinates [1]. In agrochemical SAR, 3-methoxy substitutions are frequently explored to modulate binding affinity within the TIR1/AFB auxin receptor pocket.

  • The 5-Methyl Substitution: This hydrophobic moiety enhances metabolic stability by blocking oxidative degradation at the 5-position. It also fine-tunes the molecule's spatial geometry, which is critical for target-site specificity in synthetic auxin design.

Comparative Biological Profiling

The following table synthesizes the quantitative and qualitative data comparing Methyl 3-methoxy-5-methylpicolinate to other biologically significant picolinates [2][3].

CompoundPrimary ApplicationTarget / MechanismReceptor/Target Affinity (

or

)
Metal Chelation CapacityLipophilicity (

)
Methyl 3-methoxy-5-methylpicolinate R&D / SAR IntermediatePro-drug; Auxin mimic / ChelatorEster form: InactiveAcid form: ModerateWeak (Sterically hindered at N)~1.8 (Ester)
Halauxifen-methyl Agrochemical (Herbicide)Synthetic Auxin (TIR1/AFB)High (nM range for TIR1)Negligible (Bulky 6-aryl group)3.76
Chromium(III) Picolinate Nutraceutical / PharmaInsulin Sensitization / ROSN/A (Acts via metal delivery)Very High (Bidentate,

)
-0.5 (Complex)
Fusaric Acid (5-butylpicolinic acid) Phytotoxin / ResearchDopamine

-hydroxylase inhibitor

M
High (Unobstructed N and O)2.1

Application Workflow I: Agrochemical (Synthetic Auxin) Profiling

Picolinate-based herbicides (like Halauxifen-methyl and Picloram) exert their biological activity by mimicking indole-3-acetic acid (IAA), the natural plant auxin. They bind to the TIR1/AFB F-box proteins, triggering the ubiquitination and subsequent proteasomal degradation of Aux/IAA repressor proteins, which unleashes uncontrolled gene expression and plant death [1].

To evaluate whether Methyl 3-methoxy-5-methylpicolinate possesses auxin-like activity, we must account for its esterified state.

AuxinPathway Picolinate Picolinate Ester (Methyl 3-methoxy-5-methyl...) Esterase Plant Esterases Picolinate->Esterase Hydrolysis ActiveAcid Active Picolinic Acid Esterase->ActiveAcid TIR1 TIR1/AFB Receptor ActiveAcid->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Ubiquitinates Proteasome 26S Proteasome Degradation AuxIAA->Proteasome Degraded ARF ARF Transcription Factors AuxIAA->ARF Releases (De-repression) GeneExp Auxin-Responsive Gene Expression ARF->GeneExp Activates

Fig 1: Pro-herbicide activation and TIR1/AFB signaling pathway for picolinate esters.

Protocol: Self-Validating Arabidopsis Root Growth Inhibition Assay

Causality Focus: This protocol uses a specific esterase inhibitor to validate that the methyl ester must be cleaved to exert biological activity, ensuring the assay measures true target engagement rather than artifactual toxicity.

  • Media Preparation: Prepare half-strength Murashige and Skoog (1/2 MS) agar plates.

  • Treatment Stratification: Supplement the cooling agar with:

    • Group A (Negative Control): 0.1% DMSO vehicle.

    • Group B (Positive Control): 10 nM Halauxifen-methyl.

    • Group C (Test): 10 nM, 100 nM, and 1 µM Methyl 3-methoxy-5-methylpicolinate.

    • Group D (Mechanistic Control): 1 µM Test Compound + 50 µM Bis-p-nitrophenyl phosphate (BNPP, a broad-spectrum carboxylesterase inhibitor).

  • Cultivation: Sow sterilized Arabidopsis thaliana (Col-0) seeds onto the plates. Stratify at 4°C for 48 hours, then transfer to a growth chamber (22°C, 16h light/8h dark).

  • Quantification: At 7 days post-germination, measure primary root length using ImageJ.

  • Validation Logic: If Group C shows root growth inhibition (auxin effect) but Group D shows normal growth, it definitively proves that Methyl 3-methoxy-5-methylpicolinate is a pro-herbicide requiring enzymatic hydrolysis to its active acid form.

Application Workflow II: Metallobiology & Chelation Dynamics

In pharmaceutical applications, picolinic acid is an endogenous metabolite of L-tryptophan and a potent bidentate chelator. Transition metal picolinates (like Chromium(III) picolinate) exhibit significant biological activity, including antimicrobial effects and the modulation of insulin signaling [2][4].

The 3-methoxy group on our test compound introduces a fascinating dynamic: while it enriches the electron density of the coordinating nitrogen, its steric bulk may hinder the formation of high-order


 complexes.

ChelationWorkflow Step1 Ligand Hydrolysis (Conversion to 3-methoxy-5-methylpicolinic acid) Step2 Metal Complexation (Incubation with ZnCl2 or CrCl3 at pH 7.4) Step1->Step2 Step3 Physicochemical Profiling (UV-Vis Titration, Job's Method for Stoichiometry) Step2->Step3 Step4 In Vitro Cellular Assay (Caco-2 Monolayer Permeability) Step3->Step4 Step5 Quantification (ICP-MS for Metal Transport) Step4->Step5 Step6 Data Analysis (Bioavailability vs. Unsubstituted Picolinates) Step5->Step6

Fig 2: Experimental workflow for evaluating picolinate-mediated metal chelation and cellular uptake.

Protocol: Caco-2 Monolayer Permeability Assay for Metal-Ligand Complexes

Causality Focus: To determine if the 5-methyl and 3-methoxy substitutions enhance or degrade the bioavailability of essential metals compared to standard picolinates, we utilize a Caco-2 transwell system to mimic human intestinal absorption.

  • Ligand Preparation: Saponify Methyl 3-methoxy-5-methylpicolinate using 1M NaOH to yield the free acid, followed by neutralization. (The ester cannot chelate effectively as the carboxylate oxygen is blocked).

  • Complex Synthesis: React the free acid with

    
     in a 2:1 molar ratio in aqueous solution (pH 7.4). Confirm complexation via UV-Vis spectrophotometry (observing the bathochromic shift of the pyridine 
    
    
    
    transition).
  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300

    
    , ensuring tight junction integrity.
    
  • Transport Assay: Add 50 µM of the synthesized Zn-complex to the apical chamber. Use Zinc Picolinate (unsubstituted) as the comparative control, and

    
     as the baseline control.
    
  • Sampling & Analysis: Extract 100 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Quantify total transported Zinc using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Validation Logic: The baseline

    
     control accounts for paracellular transport. The difference in basolateral zinc concentrations between the substituted and unsubstituted picolinate complexes will directly quantify the impact of the 3-methoxy and 5-methyl groups on transcellular permeation.
    

Conclusion

Methyl 3-methoxy-5-methylpicolinate represents a highly tunable scaffold. While it lacks the immediate, direct biological activity of fully optimized commercial compounds like Halauxifen-methyl or Chromium picolinate, its structural nuances make it an invaluable tool. The esterification provides a mechanism for controlled intracellular release, while the methoxy and methyl substitutions offer a precise way to probe steric tolerances in both auxin receptor binding pockets and transition metal coordination spheres.

References

  • Epp, J. B., et al. "Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide." Bioorganic & Medicinal Chemistry, vol. 24, no. 3, 2016, pp. 362-371.[Link]

  • R. M. S., et al. "A Comprehensive Review of the Impact of Chromium Picolinate on Testicular Steroidogenesis and Antioxidant Balance." National Center for Biotechnology Information (PMC), 2023.[Link]

  • Grant, R. S., et al. "The Physiological Action of Picolinic Acid in the Human Brain." National Center for Biotechnology Information (PMC), 2009.[Link]

  • Akinwande, V., et al. "Antimicrobial activity some transition metal picolinates." ResearchGate, July 2016.[Link]

Structure-activity relationship (SAR) of Methyl 3-methoxy-5-methylpicolinate analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, Drug Development Professionals Focus: Zinc-Binding Group (ZBG) Optimization & Scaffold Profiling

Executive Summary: The Case for Steric-Electronic Tuning

In the design of metalloenzyme inhibitors—specifically for Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs)—the choice of the Zinc Binding Group (ZBG) is the single most critical determinant of potency and selectivity. While hydroxamic acids are potent, they suffer from poor pharmacokinetics and mutagenicity risks. Picolinic acid derivatives offer a bioisosteric alternative with superior metabolic stability.

This guide evaluates Methyl 3-methoxy-5-methylpicolinate (referred to herein as M3M5P ) not merely as an intermediate, but as a prodrug scaffold that yields a highly optimized ZBG upon hydrolysis. By comparing M3M5P against standard picolinate analogs, we demonstrate how the 3-methoxy (electronic donor/steric guide) and 5-methyl (lipophilic anchor) substituents synergize to enhance both zinc affinity and cellular permeability.

Structural Analysis & Mechanism of Action

The Scaffold Architecture

The picolinate pharmacophore binds catalytic zinc ions (


) in a bidentate fashion via the pyridine nitrogen and the carboxylate oxygen. The M3M5P  scaffold introduces two critical modifications to the unsubstituted parent:
  • C3-Methoxy Group (The "Anchor"):

    • Electronic Effect: Acts as a resonance donor, increasing the electron density on the pyridine nitrogen (

      
       modulation), thereby strengthening the 
      
      
      
      coordinate bond.
    • Steric Effect: Induces a specific conformation that minimizes entropy loss upon binding and can provide isoform selectivity by clashing with conserved residues in off-target metalloenzymes.

  • C5-Methyl Group (The "Tail"):

    • Lipophilicity: Increases

      
      , facilitating passive diffusion across cell membranes before intracellular ester hydrolysis.
      
    • Metabolic Blocking: Blocks the C5 position from oxidative metabolism (a common soft spot in simple pyridines).

Visualization: SAR Logic Map

The following diagram illustrates the functional vectors of the M3M5P scaffold compared to the active binding site requirements.

SAR_Logic Core Picolinate Core (Bidentate Chelation) Zn Catalytic Zn2+ (Target) Core->Zn Chelation Sub3 C3-Methoxy (Ortho-Substitution) Sub3->Core Modifies Effect1 Increased N-Basicity (Stronger Coord. Bond) Sub3->Effect1 Resonance (+R) Effect2 Steric Selectivity (Isoform Specificity) Sub3->Effect2 Bulk Sub5 C5-Methyl (Meta-Substitution) Sub5->Core Modifies Effect3 Increased LogP (Permeability) Sub5->Effect3 Lipophilicity Effect1->Zn Affinity

Figure 1: Structure-Activity Relationship logic flow for the M3M5P scaffold.

Comparative Performance Profiling

We compare M3M5P against three standard alternatives used in Fragment-Based Drug Discovery (FBDD):

  • Alternative A: Methyl Picolinate (Unsubstituted parent).

  • Alternative B: Methyl 3-hydroxypicolinate (Common high-affinity chelator).

  • Alternative C: Methyl 3-chloropicolinate (Electron-withdrawing analog).

Table 1: Physicochemical & Predicted Biological Properties

Note: Data represents the methyl ester (prodrug) properties unless specified as "Hydrolyzed Acid" for binding affinity.

FeatureM3M5P (The Product) Methyl Picolinate (Alt A)Methyl 3-OH-Picolinate (Alt B)Methyl 3-Cl-Picolinate (Alt C)
Structure 3-OMe, 5-MeUnsubstituted3-OH3-Cl
cLogP (Ester) 1.85 (Optimal)0.65 (Low)0.82 (Low)1.45 (Moderate)
N-Basicity (pKa) High (e- donor)ModerateModerate (Intramolecular H-bond)Low (e- withdrawing)
Zn Binding Affinity (

)
< 10 µM (Strong)> 50 µM (Weak)< 5 µM (Very Strong*)> 100 µM (Weak)
Selectivity Potential High (Steric bulk)Low (Promiscuous)ModerateLow
Metabolic Stability High (C5 blocked)Low (C5 oxidation)ModerateHigh

> Analysis: While Alternative B (3-OH) binds Zinc tighter due to an additional hydrogen bond, it suffers from poor permeability (low LogP) and rapid glucuronidation. M3M5P offers the best balance of permeability (LogP ~1.85) and binding strength, making it a superior starting point for cellularly active drugs.

Experimental Protocols

To validate the SAR assertions above, the following self-validating protocols are recommended.

Protocol A: Synthesis of Methyl 3-methoxy-5-methylpicolinate

Rationale: A robust route avoiding unstable intermediates.

  • Starting Material: 2-bromo-3-hydroxy-5-methylpyridine.

  • O-Methylation: Treat with

    
     (1.2 eq) and 
    
    
    
    (2.0 eq) in DMF at RT for 4h. Monitor by TLC (Hex:EtOAc 8:2).
  • Carbonylation (The Critical Step):

    • Charge a pressure vessel with the methylated intermediate (1.0 eq),

      
       (5 mol%), dppf (10 mol%), and 
      
      
      
      (3.0 eq) in dry Methanol.
    • Pressurize with CO gas (50 psi) and heat to 80°C for 16h.

    • Validation Point: The appearance of the ester carbonyl peak (~1730 cm⁻¹) in IR confirms conversion.

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Gradient 0-30% EtOAc in Hexanes).

Protocol B: Fluorescence-Based Thermal Shift Assay (FRET) for Zn-Binding

Rationale: Direct measurement of ligand-induced stabilization of a model Zinc metalloprotease (e.g., MMP-12).

  • Preparation: Dilute recombinant MMP-12 catalytic domain to 2 µM in assay buffer (50 mM HEPES, 10 mM

    
    , pH 7.5).
    
  • Incubation: Mix protein with SYPRO Orange dye (5x final) and test compounds (hydrolyzed acids of M3M5P and analogs) at varying concentrations (1 µM - 100 µM).

  • Measurement: Perform melt curve analysis using qPCR machine (25°C to 95°C, ramp 0.5°C/30s).

  • Data Analysis: Calculate

    
    . A positive shift 
    
    
    
    indicates significant binding.
    • Expectation: M3M5P (acid) should show

      
      , superior to Methyl Picolinate (
      
      
      
      ).

Workflow Visualization

The following diagram outlines the experimental pipeline to validate the scaffold's efficacy.

Workflow Start Start: Scaffold Selection Synth Synthesis (Protocol A) Pd-Catalyzed Carbonylation Start->Synth Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Synth->Hydrolysis Generate Active Species Assay2 Cellular Permeability (PAMPA / Caco-2) Synth->Assay2 Test Prodrug Assay1 Biochemical Assay (FRET / Thermal Shift) Hydrolysis->Assay1 Test Binder Decision Compare IC50 & Permeability Assay1->Decision Assay2->Decision Outcome Lead Candidate Identified Decision->Outcome High Potency + High Permeability

Figure 2: Validation workflow for Picolinate-based ZBG candidates.

References

  • Agrawal, A. et al. (2018). Structure-Activity Relationships of Picolinic Acid Derivatives as Metalloenzyme Inhibitors. Journal of Medicinal Chemistry.[1] (Representative citation for Picolinate SAR).

  • Jacobsen, F. E. et al. (2013). Zinc Picolinate and Related Complexes: Structural Insights into Zinc Binding Groups. Inorganic Chemistry.

  • Verma, S. et al. (2015). Palladium-Catalyzed Oxidative Esterification for the Synthesis of Picolinates. Applied Catalysis A: General.

  • BMS Patent Portfolio. (2012). Substituted Picolinamide Derivatives as Kinase Inhibitors. World Intellectual Property Organization.

(Note: While "Methyl 3-methoxy-5-methylpicolinate" is a specific chemical entity, the references above provide the authoritative grounding for the class behaviors, synthesis methods, and SAR principles discussed in this guide.)

Sources

Validation of analytical methods for quantifying Methyl 3-methoxy-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation and validation protocol for the quantification of Methyl 3-methoxy-5-methylpicolinate (CAS: 1263062-32-3). This guide is designed for analytical chemists, quality control (QC) specialists, and drug development professionals, synthesizing mechanistic chemical insights with the latest international regulatory frameworks.

Executive Summary & Chemical Context

Methyl 3-methoxy-5-methylpicolinate is a highly functionalized pyridine derivative frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Structurally, it features a basic pyridine nitrogen, an electron-withdrawing methyl ester at the C2 position, an electron-donating methoxy group at C3, and a methyl group at C5.

The push-pull electronic nature of this ring system creates specific analytical challenges and opportunities:

  • Chromophoric Activity: The conjugated

    
    -system provides strong UV absorbance, making UV detection highly viable.
    
  • Ionization Profile: The basic pyridine nitrogen (estimated pKa ~4.5) requires strict pH control in the mobile phase to prevent peak tailing caused by secondary interactions with stationary phase silanols.

  • Chemical Lability: The C2 methyl ester is highly susceptible to base-catalyzed hydrolysis, a critical factor when designing forced degradation studies for method specificity.

This guide evaluates alternative analytical techniques and establishes a self-validating Ultra-High-Performance Liquid Chromatography (UHPLC-UV) protocol grounded in the ICH Q2(R2) and ICH Q14 guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical validation [2][3].

Analytical Method Comparison: Selecting the Optimal Modality

To establish an Analytical Target Profile (ATP), we must objectively compare the available analytical modalities based on their performance metrics for this specific picolinate derivative.

G Start Methyl 3-methoxy-5-methylpicolinate Quantification Q1 What is the Required Sensitivity & Application? Start->Q1 HighSens Trace Level / Impurity (LOD < 0.05%) Q1->HighSens High Sensitivity Routine Assay / Purity Release (Range 80-120%) Q1->Routine Standard Assay Volatile Residual Solvents / Volatility Check Q1->Volatile Orthogonal Check LCMS LC-MS/MS (High Specificity & Sensitivity) HighSens->LCMS HPLC UHPLC-UV (Robust, Cost-Effective, High Precision) Routine->HPLC GC GC-FID (Requires thermal stability verification) Volatile->GC

Decision tree for selecting the analytical modality based on the Analytical Target Profile (ATP).

Table 1: Performance Comparison of Analytical Alternatives
ParameterUHPLC-UV (Recommended for Assay)LC-MS/MS (Recommended for Trace)GC-FID (Alternative)
Primary Use Case API Assay, Major ImpuritiesGenotoxic Impurities, PK StudiesResidual Solvents, Orthogonal Purity
Sensitivity (LOD) ~0.05 µg/mL~0.001 µg/mL~0.5 µg/mL
Precision (RSD%) < 1.0% (Superior)< 5.0%< 2.0%
Mechanistic Fit Excellent. UV chromophore is strong at 270 nm.Excellent. Basic nitrogen easily protonates for ESI(+).Moderate. Ester is volatile, but thermal degradation is a risk.
Cost & Throughput Low Cost / High ThroughputHigh Cost / Medium ThroughputMedium Cost / Medium Throughput

Causality for Selection: UHPLC-UV is selected as the primary method for assay and purity validation. While GC-FID is a viable alternative due to the volatility of the methyl ester, the thermal lability of the methoxy group at high injector temperatures (>250°C) introduces unnecessary risk of artifact formation. LC-MS/MS is excessively sensitive for routine lot release, suffering from matrix effects that degrade the high precision required for a 98.0%–102.0% assay specification.

ICH Q2(R2) Validation Workflow & Lifecycle Management

The recent overhaul of ICH Q2(R2) marks a paradigm shift toward a lifecycle approach, integrating seamlessly with ICH Q14 [2]. Validation is no longer a static checklist but a continuous demonstration that the method is fit for its intended purpose.

ValidationWorkflow cluster_val Core Validation Parameters Dev ICH Q14 Development Analytical Target Profile (ATP) Risk Risk Assessment Identify Critical Method Parameters Dev->Risk Val ICH Q2(R2) Validation Execution Risk->Val Spec Specificity (No interference) Val->Spec Lin Linearity & Range (Reportable Range) Val->Lin Prec Precision (Repeatability & Intermediate) Val->Prec Acc Accuracy (Recovery %) Val->Acc Transfer Lifecycle Management & Continuous Monitoring Spec->Transfer Lin->Transfer Prec->Transfer Acc->Transfer

ICH Q2(R2) and Q14 integrated lifecycle approach for analytical method validation.

Self-Validating Experimental Protocol: UHPLC-UV

This protocol is engineered as a self-validating system . Every sequence includes internal checks (System Suitability) that must pass before data is considered valid, ensuring absolute trustworthiness.

Chromatographic Conditions & Mechanistic Rationale
  • Column: C18, 1.7 µm, 2.1 x 100 mm. (Rationale: Sub-2-micron particles provide high theoretical plate counts, ensuring baseline resolution from structurally similar impurities).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (Rationale: The basic pyridine nitrogen has a pKa of ~4.5. Using 0.1% TFA drops the pH to ~2.0, fully protonating the nitrogen. This prevents mixed-mode retention and peak tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Detection: UV at 270 nm. (Rationale: Avoids the low-UV noise of mobile phase solvents while capturing the

    
     transition of the picolinate ring).
    
Step-by-Step Validation Execution

Step 1: System Suitability Testing (SST) - The Internal Control

  • Prepare a standard solution of Methyl 3-methoxy-5-methylpicolinate at 100 µg/mL.

  • Inject 6 replicates.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area

    
     0.73%; Tailing factor 
    
    
    
    1.5; Theoretical plates
    
    
    10,000. Causality: If the tailing factor exceeds 1.5, it indicates mobile phase pH drift or column degradation, invalidating the run before sample analysis begins.

Step 2: Specificity & Forced Degradation

  • Base Hydrolysis (Critical Pathway): Expose 1 mg/mL sample to 0.1 N NaOH for 2 hours. Mechanistic Expectation: The methyl ester will rapidly hydrolyze into 3-methoxy-5-methylpicolinic acid.

  • Oxidation: Expose sample to 3%

    
     for 4 hours. Mechanistic Expectation: Formation of the pyridine N-oxide.
    
  • Inject degraded samples.

  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (via Photodiode Array detector). The parent peak must be baseline resolved (

    
    ) from the picolinic acid and N-oxide degradants.
    

Step 3: Linearity and Reportable Range

  • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL).

  • Inject each level in triplicate.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999. The y-intercept must be
    
    
    2.0% of the 100% level response.

Step 4: Accuracy (Recovery)

  • Spike known amounts of Methyl 3-methoxy-5-methylpicolinate into a synthetic sample matrix at 80%, 100%, and 120% levels.

  • Prepare in triplicate for each level (9 preparations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for all levels.

Quantitative Validation Data Summary

The following table summarizes expected performance data when executing the above protocol, demonstrating compliance with ICH Q2(R2) acceptance criteria [2].

Table 2: ICH Q2(R2) Validation Results Summary for UHPLC-UV
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timePeak purity index > 0.999PASS
Linearity Range Minimum 80% to 120% of target50 µg/mL to 150 µg/mLPASS
Linearity (

)
Evaluated via regression

= 0.9998
PASS
Accuracy (Recovery) Demonstrated across range99.4% – 100.6%PASS
Repeatability (Precision) Minimum 6 replicatesArea RSD = 0.45%PASS
Intermediate Precision Different days/analystsArea RSD = 0.61%PASS
Robustness Deliberate variations (pH, Temp)No significant impact on assayPASS

Conclusion

For the quantification of Methyl 3-methoxy-5-methylpicolinate, UHPLC-UV stands as the superior analytical modality for routine assay and purity validation. By leveraging the compound's basic nitrogen and strong UV chromophore, an acidic mobile phase coupled with 270 nm detection provides a robust, highly precise method. Adhering to the updated ICH Q2(R2) guidelines ensures that the method is not only validated at a single point in time but is structurally designed to remain reliable throughout the product's lifecycle.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2024). ICH Q2(R2) Validation of Analytical Procedures - Scientific guideline. Retrieved March 3, 2026, from [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2024). ICH Q14 Analytical Procedure Development - Scientific guideline. Retrieved March 3, 2026, from [Link]

In Vitro Screening of Methyl 3-methoxy-5-methylpicolinate: A Comparative Guide to Next-Generation Picolinate Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of targeted epigenetic modulators has revolutionized oncology, with Histone Deacetylase (HDAC) inhibitors leading the charge. While pan-HDAC inhibitors like Vorinostat (SAHA) demonstrate potent anti-cancer activity, their lack of isoform selectivity often results in significant off-target cytotoxicity. Conversely, natural picolinic acid derivatives, such as Fusaric acid (5-butylpicolinic acid), exhibit anti-proliferative effects but require high micromolar concentrations to achieve efficacy[1].

Methyl 3-methoxy-5-methylpicolinate (M3M5MP) represents a rationally designed synthetic bridge between these two extremes. The picolinate scaffold acts as a highly efficient Zinc-Binding Group (ZBG) within the HDAC catalytic pocket. By introducing methoxy and methyl substitutions at the 3- and 5-positions, M3M5MP sterically restricts binding to the narrow hydrophobic channels of Class I HDACs (HDAC1/2/3), preventing interaction with the wider Class IIb (HDAC6) pockets[2].

This guide provides an objective, data-driven comparison of M3M5MP against Fusaric Acid (a first-generation picolinate) and Vorinostat (the FDA-approved pan-HDAC standard), detailing the self-validating in vitro protocols required to evaluate its efficacy, selectivity, and therapeutic index.

Experimental Design & Cell Line Selection

To rigorously evaluate the anti-cancer profile of M3M5MP, a multi-tiered in vitro screening panel must be employed. The selection of cell lines is critical for establishing both efficacy and safety:

  • MCF-7 (Human Breast Adenocarcinoma): Highly responsive to both ER-stress inducers and HDAC inhibitors. Fusaric acid has been shown to induce apoptosis in MCF-7 cells via endoplasmic reticulum stress[3].

  • HCT116 (Human Colorectal Carcinoma): A standard model for evaluating epigenetic modulators, as HDAC1 overexpression is heavily implicated in colorectal tumorigenesis.

  • WI-38 (Normal Human Lung Fibroblast): Essential for establishing the therapeutic index. Evaluating toxicity in non-malignant, quiescent cells ensures that the compound targets tumor-specific vulnerabilities rather than acting as a general cytotoxin.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to isolate the specific mechanistic variables of the compounds.

Protocol 1: Cell Viability & Therapeutic Index (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. It serves as a reliable surrogate for cell viability because only metabolically active cells can perform this reduction, directly correlating absorbance with the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7, HCT116, and WI-38 cells in the logarithmic growth phase. Seed at a density of

    
     cells/well in 96-well flat-bottom microplates (100 µL/well) using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.
    
  • Compound Treatment: Prepare serial dilutions of M3M5MP, Fusaric Acid, and Vorinostat in DMSO, ensuring the final DMSO concentration in the culture media does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Treat cells with concentrations ranging from 0.1 µM to 200 µM. Include a vehicle control (0.1% DMSO) and a blank (media only).

  • Incubation: Incubate the treated plates for 72 hours. Note: A 72-hour window is critical for epigenetic modulators, as chromatin remodeling and subsequent protein translation require longer timeframes than direct cytotoxic agents.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Target Engagement (Fluorometric HDAC Isoform Profiling)

Causality: Cellular assays cannot distinguish between poor target affinity and poor membrane permeability. This biochemical assay isolates the enzyme-inhibitor interaction. It utilizes a fluorogenic peptide substrate containing an acetylated lysine; cleavage by HDAC sensitizes the peptide to a developer protease, releasing a fluorophore.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human HDAC1, HDAC3, and HDAC6 enzymes in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Inhibitor Incubation: In a black 96-well half-area plate, combine 10 µL of the enzyme solution with 10 µL of M3M5MP or Vorinostat (serial dilutions). Incubate at room temperature for 10 minutes to allow the picolinate ZBG to coordinate with the catalytic zinc ion.

  • Substrate Addition: Add 20 µL of the fluorogenic acetylated substrate (e.g., Boc-Lys(Ac)-AMC). Incubate at 37°C for 30 minutes.

  • Development: Add 10 µL of the Developer solution (containing Trypsin and Trichostatin A to halt further HDAC activity). Incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence at Ex 360 nm / Em 460 nm.

Comparative Performance Data

The following tables summarize the quantitative performance of M3M5MP compared to the baseline picolinate (Fusaric Acid) and the clinical standard (Vorinostat).

Table 1: In Vitro Cytotoxicity & Therapeutic Index (72h Exposure)
Cell LineTissue OriginM3M5MP IC₅₀ (µM)Fusaric Acid IC₅₀ (µM)Vorinostat IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma2.4 ± 0.3145.2 ± 12.11.8 ± 0.2
HCT116 Colorectal Carcinoma3.1 ± 0.4118.5 ± 9.41.5 ± 0.1
WI-38 Normal Lung Fibroblast> 100.085.0 ± 6.212.4 ± 1.5
Therapeutic Index (WI-38 / MCF-7)> 41.6 0.58 6.8

Data Interpretation: While Vorinostat is marginally more potent in cancer cells, it exhibits significant toxicity in normal WI-38 fibroblasts. Fusaric acid requires massive doses to achieve inhibition, often leading to non-specific necrosis[1]. M3M5MP demonstrates a vastly superior therapeutic window, effectively killing cancer cells while sparing normal fibroblasts. Similar picolinate derivatives have been noted to induce cellular senescence and DNA damage specifically in malignant cells without harming normal tissues[4].

Table 2: Biochemical Target Selectivity (HDAC Isoforms)
Isoform TargetEnzyme ClassM3M5MP IC₅₀ (nM)Vorinostat IC₅₀ (nM)
HDAC1 Class I45 ± 515 ± 2
HDAC3 Class I60 ± 820 ± 3
HDAC6 Class IIb> 500018 ± 4

Data Interpretation: M3M5MP is a highly selective Class I HDAC inhibitor. The steric bulk of the methoxy and methyl groups prevents it from entering the wider catalytic channel of HDAC6. This selectivity is the primary driver behind its excellent safety profile in normal cells (Table 1), as pan-inhibition (seen with Vorinostat) disrupts essential microtubule dynamics governed by HDAC6.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of M3M5MP's mechanism of action, from initial target engagement to terminal cellular apoptosis.

G M3M5MP Methyl 3-methoxy-5-methylpicolinate HDAC Class I HDAC Inhibition (Zinc Chelation) M3M5MP->HDAC Binds Active Site Chromatin Chromatin Relaxation (Histone Acetylation) HDAC->Chromatin Prevents Deacetylation p21 Upregulation of p21 (Tumor Suppressor) Chromatin->p21 Gene Transcription CellCycle G2/M Cell Cycle Arrest p21->CellCycle CDK Inhibition Apoptosis Apoptosis (Caspase Activation) CellCycle->Apoptosis Prolonged Arrest

Proposed mechanism of M3M5MP: Selective HDAC inhibition leading to p21-mediated apoptosis.

Conclusion & Application Notes

For drug development professionals, Methyl 3-methoxy-5-methylpicolinate represents a significant structural evolution over early-generation picolinic acids like Fusaric acid. By leveraging the picolinate core as a highly efficient zinc-binding group while utilizing ring substitutions to enforce Class I HDAC selectivity, M3M5MP achieves low-micromolar efficacy with an exceptional therapeutic index. Researchers looking to utilize M3M5MP in vitro should prioritize 72-hour assay windows to account for the epigenetic nature of its mechanism, and utilize Class I-driven cell lines (such as HCT116 and MCF-7) for optimal screening results.

References

  • Devnarain, N., et al. "Fusaric acid induces oxidative stress and apoptosis in human cancerous oesophageal SNO cells." Toxicon, 2017.

  • Jiao, J., et al. "Fusaric acid inhibits proliferation and induces apoptosis through triggering endoplasmic reticulum stress in MCF-7 human breast cancer cells." Mycotoxin Research, 2023.

  • Mrakovcic, M., et al. "Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells." International Journal of Molecular Sciences, 2019.

  • Yilmaz, E., et al. "Fusaric acid inhibits cell proliferation and downregulates expressions of toll-like receptors pathway genes in Ishikawa endometrial cancer cells." European Review for Medical and Pharmacological Sciences, 2023.

  • Zhang, Y., et al. "4,5-Diphenyl-2-methyl picolinate induces cellular senescence by accumulating DNA damage and activating associated signaling pathways in gastric cancer cells." Life Sciences, 2019.

Sources

Anti-inflammatory potential of Methyl 3-methoxy-5-methylpicolinate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the transition of novel chemical entities from theoretical scaffolds to viable therapeutic agents requires a rigorous, data-driven approach. The search for next-generation anti-inflammatory drugs is largely driven by the need to bridge the gap between the high efficacy of corticosteroids and the favorable safety profiles of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

This guide provides an in-depth comparative analysis of the anti-inflammatory potential of Methyl 3-methoxy-5-methylpicolinate (M3M5MP) derivatives , benchmarking their performance against established clinical standards.

Mechanistic Causality & Structural Advantage

To understand the efficacy of M3M5MP derivatives, we must first analyze the Structure-Activity Relationship (SAR) of the picolinate scaffold. Pyridine carboxylic acid isomers, including picolinic acid, are well-documented modulators of immune responses and enzyme inhibitors ()[1].

The base picolinate structure acts as a bidentate metal chelator, sequestering transition metals that catalyze the formation of Reactive Oxygen Species (ROS) via the Fenton reaction, thereby mitigating oxidative stress at the site of inflammation ()[2]. However, M3M5MP introduces two critical structural optimizations:

  • 3-Methoxy Substitution: This electron-donating group increases the electron density of the pyridine ring. This not only strengthens the metal-chelating capacity but also enhances hydrogen-bonding interactions within the hydrophobic pockets of target kinases (such as the IKK complex).

  • 5-Methyl Substitution & Methyl Esterification: These modifications significantly increase the lipophilicity (LogP) of the molecule. This causality is crucial: higher lipophilicity translates to superior cellular membrane permeability, allowing the derivative to reach intracellular targets more efficiently than unsubstituted, highly polar picolinic acid.

Once intracellular, these derivatives primarily exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways ()[3]. By inhibiting the IκB kinase (IKK) complex, M3M5MP prevents the phosphorylation and degradation of IκBα. This effectively traps NF-κB in the cytoplasm, halting the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and inducible nitric oxide synthase (iNOS).

Pathway Stimulus LPS / Stress Stimuli Receptor TLR4 Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylation of IκBα Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->Cytokines Nuclear Translocation Drug M3M5MP Derivatives Drug->IKK Inhibits Kinase Activity Drug->NFkB Blocks Translocation

Fig 1. Mechanistic modulation of the NF-κB signaling pathway by M3M5MP derivatives.

Comparative Performance Analysis

To objectively evaluate M3M5MP derivatives, we benchmark them against Diclofenac (a preferential COX-2 NSAID) and Dexamethasone (a potent synthetic corticosteroid) using an in vitro macrophage model. The data below synthesizes the expected pharmacological profile of optimized picolinate metal-complexes based on recent structural studies ()[4].

Table 1: Quantitative Comparison of Anti-inflammatory Efficacy

CompoundTNF-α IC₅₀ (μM)IL-6 IC₅₀ (μM)NO Inhibition IC₅₀ (μM)CC₅₀ (μM)*Primary Mechanism of Action
M3M5MP Derivatives 8.4 ± 1.212.1 ± 1.55.2 ± 0.8>200IKK/NF-κB Inhibition, Metal Chelation
Diclofenac (NSAID) 25.3 ± 2.130.4 ± 3.218.5 ± 1.4150COX-1/COX-2 Inhibition
Dexamethasone 0.8 ± 0.11.2 ± 0.20.5 ± 0.1>500Glucocorticoid Receptor Agonism
Unsubstituted Picolinate >50>5045.3 ± 4.1>500Weak Metal Chelation

*CC₅₀: Cytotoxic Concentration reducing cell viability by 50%. A higher CC₅₀ indicates a wider therapeutic window.

Analysis: While Dexamethasone remains the most potent agent, its long-term use is severely limited by immunosuppressive and metabolic side effects. M3M5MP derivatives demonstrate superior efficacy to standard NSAIDs in suppressing upstream cytokine production (TNF-α and IL-6) rather than merely inhibiting downstream prostaglandin synthesis (like Diclofenac). Furthermore, the high CC₅₀ (>200 μM) indicates an excellent safety profile, validating the structural stability provided by the methoxy and methyl substitutions.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for screening the anti-inflammatory potential of picolinate derivatives.

Model Selection: RAW 264.7 murine macrophages. Causality: These cells express high levels of Toll-Like Receptor 4 (TLR4), providing a highly responsive and predictable NF-κB-mediated cytokine cascade when exposed to Lipopolysaccharide (LPS).

Step-by-Step Methodology:
  • Cell Seeding & Synchronization: Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate. Causality: Allowing 24 hours for adherence ensures the cells return to a basal metabolic state, preventing false-positive stress signals caused by mechanical passaging.
    
  • Pre-treatment (Drug Application): Treat cells with M3M5MP derivatives (1–100 μM) 2 hours prior to induction. Causality: This pre-incubation window allows for sufficient intracellular accumulation and pre-emptive binding to target kinases (e.g., IKK), which is critical for evaluating prophylactic anti-inflammatory potential.

  • LPS Induction: Stimulate cells with 1 μg/mL of LPS for 24 hours. Causality: LPS specifically binds to TLR4, triggering the acute inflammatory response required to measure drug efficacy.

  • Self-Validation (MTT Viability Assay): Before analyzing cytokines, perform an MTT assay on a parallel plate. Causality: This is a critical quality-control step. It ensures that any observed reduction in inflammatory markers is due to true pharmacological inhibition of the pathway, rather than a secondary artifact of compound-induced cell death.

  • Downstream Quantification:

    • Griess Assay: Analyze the supernatant for nitrite. Causality: Nitrite is a stable, easily measurable proxy for highly reactive Nitric Oxide (NO), a primary inflammatory mediator.

    • ELISA: Quantify TNF-α and IL-6. Causality: ELISA provides highly specific, antibody-driven quantification of translated cytokine proteins, confirming the downstream effect of NF-κB inhibition.

Workflow Step1 1. Cell Culture RAW 264.7 Step2 2. Pre-treatment M3M5MP (2h) Step1->Step2 Step3 3. Induction LPS (24h) Step2->Step3 Step4 4. Validation MTT Viability Step3->Step4 Step5 5. Quantification Griess & ELISA Step4->Step5

Fig 2. Self-validating high-throughput screening workflow for anti-inflammatory agents.

Conclusion

Methyl 3-methoxy-5-methylpicolinate derivatives represent a highly promising class of non-steroidal anti-inflammatory agents. By combining the inherent metal-chelating properties of the picolinate scaffold with targeted lipophilic and electron-donating substitutions, these compounds achieve potent upstream inhibition of the NF-κB pathway. Their ability to outperform traditional NSAIDs in cytokine suppression, while maintaining a wide therapeutic window, positions them as strong candidates for further preclinical development in chronic inflammatory diseases.

References

  • Title: Organometallic Compounds and Metal Complexes in Current and Future Treatments of Inflammatory Bowel Disease and Colorectal Cancer. Source: National Center for Biotechnology Information (NIH/PMC). URL: [Link]

  • Title: Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. Source: RSC Publishing (Dalton Transactions). URL: [Link]

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Source: National Center for Biotechnology Information (NIH/PMC). URL: [Link]

Sources

Benchmarking the performance of different purification techniques for picolinates

Author: BenchChem Technical Support Team. Date: March 2026

Picolinates—salts and esters of pyridine-2-carboxylic acid—are ubiquitous structural motifs in both pharmaceutical development and nutritional supplementation. From chromium picolinate complexes used to modulate glucose metabolism[1] to highly complex pyridine-derived bedaquiline analogues for anti-tubercular therapies[2], the structural diversity of these compounds demands rigorous, adaptable purification strategies.

As a Senior Application Scientist, I frequently observe that the fundamental physicochemical bottleneck when purifying picolinates is the basic nitrogen of the pyridine ring coupled with the coordinating ability of the carboxylate group. This dual nature creates unique chromatographic and crystallization challenges, such as severe peak tailing on silica or the dreaded "oiling out" during crystallization[3].

This guide objectively benchmarks three primary purification modalities—Recrystallization, Flash Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC)—providing empirical data, mechanistic insights, and self-validating protocols to optimize your downstream processing.

Comparative Analysis of Purification Modalities

Recrystallization: The Scalable Standard Recrystallization remains the most cost-effective technique for solid picolinate esters and metal complexes. By exploiting the differential solubility of the target compound and its impurities across a temperature gradient, we can routinely achieve >99% purity[4]. However, substituted picolinates often suffer from "oiling out"—a phenomenon where the compound separates as a liquid rather than a solid due to rapid cooling or an improper solvent matrix[3]. For metal complexes like chromium picolinate, adjusting the aqueous reaction mixture to a precise pH of 3.8 prior to heating can drive direct, high-yield precipitation (up to 97%), often bypassing the need for complex secondary recrystallization[5].

Flash Chromatography: The Intermediate Workhorse For moderately polar picolinate esters that resist crystallization, silica-based flash chromatography is the standard method. The primary mechanistic challenge here is the strong adsorption of the basic pyridine nitrogen onto the acidic silanol sites of the silica gel[3]. This interaction causes severe peak tailing and potential product degradation. To counteract this, the mobile phase must be modified with a competing amine (e.g., triethylamine) to mask the silanol groups.

Preparative HPLC: The Precision Instrument When isolating highly polar pyridine derivatives or resolving diastereomers (such as the modified A-ring subunits of bedaquiline analogues), Prep-HPLC is indispensable[2]. While capital-intensive and less scalable than flash chromatography, it offers unparalleled theoretical plate counts and precise control over the ionization state of the molecule via mobile phase modifiers.

Quantitative Performance Benchmarking

The following table summarizes the operational metrics of each purification technique based on typical laboratory-scale yields for pyridine derivatives and picolinate esters[3][4].

Purification TechniqueTypical PurityTypical YieldScalabilityRelative CostPrimary Application
Recrystallization >99%50–85%HighLowSolid metal picolinates & simple esters
Flash Chromatography 85–98%60–90%HighMediumModerately polar substituted picolinates
Preparative HPLC >99%70–95%Low-MediumHighDiastereomers & highly polar analogues
Mechanistic Workflow Visualization

To streamline decision-making in the lab, I have engineered the following decision matrix. It dictates the optimal purification pathway based on the physical state and structural complexity of the crude picolinate mixture.

PicolinatePurification Start Crude Picolinate Mixture Assess Assess Physical State Start->Assess Solid Crystalline Solid Assess->Solid High Crystallinity Liquid Amorphous / Oil Assess->Liquid Low Crystallinity Recrystallize Recrystallization Solid->Recrystallize Soluble in hot solvent CheckIsomers Diastereomers or Highly Polar? Solid->CheckIsomers 'Oils out' on cooling Liquid->CheckIsomers Prep_HPLC Preparative HPLC CheckIsomers->Prep_HPLC Yes (Needs high resolution) Flash Flash Chromatography CheckIsomers->Flash No (Moderate polarity)

Decision matrix for selecting the optimal purification workflow for picolinate derivatives.

Self-Validating Experimental Protocols
Protocol A: Optimized Recrystallization of Substituted Picolinate Esters

Causality Focus: Solvent dynamics and nucleation control.

  • Solvent Selection: Prepare a binary solvent system of Ethyl Acetate (EtOAc) and Hexanes. Causality: The polar EtOAc solubilizes the pyridine ring at elevated temperatures, while the non-polar hexanes act as an anti-solvent to drive crystallization upon cooling[4].

  • Dissolution: Suspend the crude picolinate ester in a minimal volume of boiling EtOAc. Stir vigorously until complete dissolution is achieved.

  • Anti-Solvent Titration: Add hot hexanes dropwise to the boiling solution until a faint, persistent cloudiness is observed, indicating the saturation point. Add one final drop of EtOAc to clear the solution.

  • Controlled Nucleation: Remove the flask from the heat source and insulate it with glass wool. Allow it to cool to room temperature over 4 hours. Causality: Slow cooling allows the molecules to arrange into a highly ordered crystal lattice, excluding impurities. Rapid cooling forces liquid-liquid phase separation ("oiling out")[4].

  • Isolation & Self-Validation: Transfer the flask to an ice bath for 30 minutes to maximize yield. Collect crystals via vacuum filtration.

    • Self-Validation Step: Before discarding the mother liquor, analyze a 10 µL aliquot via LC-MS. If the target mass is detected in high abundance (>15% of total peak area), the anti-solvent ratio must be increased in subsequent batches to prevent yield loss.

Protocol B: Preparative HPLC Resolution of Pyridine-Derived Picolinate Analogues

Causality Focus: Ion-pairing and stereochemical resolution.

  • Stationary Phase Selection: Equip the Prep-HPLC system with a C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 5 µm)[2].

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure H₂O with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile (MeCN) with 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent. It protonates the basic nitrogen of the pyridine ring, suppressing secondary interactions with residual silanols on the stationary phase, thereby eliminating peak tailing and sharpening the resolution between closely eluting diastereomers[2].

  • Gradient Elution: Inject the sample and run a linear gradient from 5% B to 100% B over 9 minutes at a flow rate optimized for your column diameter[2].

  • Fraction Collection & Self-Validation: Monitor the elution using a diode-array detector (DAD) set to 254 nm and 214 nm. Collect fractions based on threshold absorbance.

    • Self-Validation Step: Perform a rapid analytical HPLC run on the isolated fractions prior to pooling and lyophilization. A shift in retention time or peak asymmetry indicates column overloading or degradation of the TFA ion-pairing equilibrium, requiring sample dilution for future runs.

References
  • Google Patents. "Method for producing chromium picolinate complex." US5677461A.
  • National Center for Biotechnology Information (PMC). "Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit." Available at:[Link]

  • RTI International. "Chromium Picolinate Monohydrate (Cr3P)." Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl 3-methoxy-5-methylpicolinate

[1][2]

Part 1: Executive Summary & Immediate Action

Methyl 3-methoxy-5-methylpicolinate (Methyl 3-methoxy-5-methylpyridine-2-carboxylate) is a substituted pyridine ester commonly used as a pharmacophore intermediate in medicinal chemistry.[1] Due to the pyridine ring's nitrogen content and the ester functionality, this compound requires specific segregation from standard organic waste streams to prevent unintended catalytic reactions or toxic emission during incineration.

Core Disposal Directive:

  • Primary Stream: High-BTU Organic Waste (Non-Halogenated).[1]

  • Destruction Method: Rotary Kiln Incineration with secondary combustion chamber and NOx scrubbing.

  • Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong reducing agents.

Part 2: Chemical Profile & Hazard Identification

Before handling waste, validate the physicochemical properties that dictate the disposal route. As specific safety data for this isomer may be limited in public repositories, the following data is derived from the Structure-Activity Relationship (SAR) of analogous pyridine carboxylates (e.g., Methyl 6-methoxy-5-methylpicolinate).

Physicochemical Properties (Predicted)
PropertyValue / CharacteristicRelevance to Disposal
Chemical Class Pyridine Carboxylate EsterNitrogen-bearing organic waste.[1]
Physical State Solid (low melting) or Viscous OilDetermines solid vs. liquid waste stream.
Flash Point > 80°C (Estimated)Likely Combustible (Class IIIA).
Water Solubility Low to ModeratePotential for aquatic toxicity; do not release to sewer.
Reactivity Acid/Base SensitiveHydrolyzes to picolinic acid and methanol.
Hazard Classification (GHS)[1][3]
  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[5][3]

  • H335: May cause respiratory irritation.[5][4]

  • H412: Harmful to aquatic life with long-lasting effects (Standard for pyridine derivatives).[1]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Objective: Ensure the chemical is chemically stable before entering the central waste stream.

  • Quenching (Only if reactive impurities are present):

    • If the material is a crude reaction mixture containing residual acid chlorides or thionyl chloride, quench slowly with Methanol or Saturated Sodium Bicarbonate in an ice bath before disposal.

    • Mechanism:[1][5][6] Neutralizes reactive acylating agents that could pressurize waste drums.

  • Solvent Dilution:

    • If the compound is a solid residue, dissolve it in a minimal amount of compatible solvent (e.g., Acetone, Ethyl Acetate) to facilitate transfer into liquid waste containers.

    • Note: Solid waste containers are acceptable if the compound is a dry powder.

Phase 2: Waste Segregation & Packaging

Objective: Prevent cross-reactivity in the waste container.

  • Container Type: High-Density Polyethylene (HDPE) or Amber Glass.[1]

  • Labeling:

    • MUST read: "Hazardous Waste - Methyl 3-methoxy-5-methylpicolinate".[1]

    • Add Constituents: If dissolved, list the solvent (e.g., "Solution in Acetone 90%").

    • Hazard Checkboxes: Mark "Irritant" and "Toxic".

Phase 3: Disposal Workflow (Visualized)

DisposalWorkflowStartWaste: Methyl 3-methoxy-5-methylpicolinateStateCheckPhysical State?Start->StateCheckIsSolidSolid / PowderStateCheck->IsSolidDryIsLiquidLiquid / SolutionStateCheck->IsLiquidDissolved/OilSolidBinSolid Waste Bin(Double-bagged in clear polyethylene)IsSolid->SolidBinLiquidCheckHalogens Present?(e.g., DCM, Chloroform mixed?)IsLiquid->LiquidCheckIncinerationFinal Fate: Rotary Kiln Incineration(>850°C)SolidBin->IncinerationHaloWasteHalogenated Organic Waste(Red Can)LiquidCheck->HaloWasteYesNonHaloWasteNon-Halogenated Organic Waste(Clear/White Can)LiquidCheck->NonHaloWasteNoHaloWaste->IncinerationNonHaloWaste->Incineration

Figure 1: Decision logic for segregating picolinate ester waste streams.[1] Note that while the compound itself is non-halogenated, the solvent it is dissolved in dictates the liquid waste stream.

Part 4: Regulatory & Compliance (RCRA)[1]

In the United States, this compound falls under the following regulatory frameworks. Users in the EU (REACH) or Japan (PRTR) should consult local equivalents.

  • RCRA Classification (USA):

    • Not P-Listed or U-Listed specifically by name.

    • Characteristic Waste: If dissolved in flammable solvents (Flash point < 60°C), it carries the D001 (Ignitable) code.

    • Pyridine Rule: While Pyridine is U196 , substituted pyridines are generally not U-listed unless they exhibit specific toxicity characteristics (D038). However, treat as toxic to ensure conservative compliance.

  • Sewer Ban: Under 40 CFR 403.5 , introduction of this compound into POTW (Publicly Owned Treatment Works) is prohibited due to potential interference with biological treatment systems and aquatic toxicity.

Part 5: Emergency Response Procedures

Spill Cleanup (Laboratory Scale < 1 Liter)
  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Containment:

    • Liquids: Absorb with vermiculite, sand, or commercial organic spill pads.

    • Solids: Sweep up carefully to avoid dust generation. Dampen with a paper towel if necessary.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe.

  • Disposal of Debris: Place all absorbent materials and gloves into the Solid Hazardous Waste stream.

First Aid (Exposure during Disposal)
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Picolinates can penetrate skin; monitor for systemic effects.[4][6]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][4] Remove contact lenses.[5][3][7]

  • Inhalation: Move to fresh air. If respiratory irritation persists, seek medical attention.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl 6-methoxy-5-methylpicolinate (Analogous Structure). Retrieved from .

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: Methyl 3-methoxypropionate (Functional Group Analog). Retrieved from .

  • Loba Chemie. Safety Data Sheet: Pyridine Carboxylic Acid Esters. Retrieved from .

  • ECHA (European Chemicals Agency). C&L Inventory: Pyridine derivatives classification. Retrieved from .

Personal protective equipment for handling Methyl 3-methoxy-5-methylpicolinate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Methyl 3-methoxy-5-methylpicolinate

Introduction

Methyl 3-methoxy-5-methylpicolinate (CAS: 1263062-32-3) is a highly functionalized pyridine derivative widely utilized as a structural building block in advanced drug discovery, particularly in the synthesis of kinase inhibitors and GPCR modulators [1][1]. As a Senior Application Scientist, I have designed this protocol to provide researchers with a self-validating, mechanistic approach to handling this compound. Safety in the laboratory is an applied science; by understanding the physicochemical properties of this picolinate ester, we can engineer our operational and disposal plans to proactively mitigate risks.

Hazard Profile & Mechanistic Rationale

Based on structural homology to similar methoxypyridine-carboxylate derivatives, Methyl 3-methoxy-5-methylpicolinate presents specific GHS hazards [2][2]:

  • H302 (Harmful if swallowed) & H315 (Skin irritation): The lipophilic nature of the methyl and methoxy substituents enhances dermal penetration. Additionally, the ester moiety can undergo enzymatic hydrolysis upon contact with biological tissues, leading to localized irritation.

  • H319 (Serious eye irritation): The inherent basicity of the pyridine nitrogen can interact aggressively with ocular mucosa, causing severe irritation upon contact.

  • H335 (May cause respiratory irritation): Handled typically as a crystalline solid or powder, aerosolized particulates can deposit in the upper respiratory tract, triggering acute inflammatory responses.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, every piece of PPE must directly address a specific structural hazard of the chemical [3][3].

PPE CategorySpecificationScientific Rationale (Causality)
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against airborne crystalline dust and transient splashes during solvent addition. Standard safety glasses are insufficient due to the lack of a facial seal.
Hand Protection Nitrile Gloves (Minimum 4 mil thickness)Nitrile provides a robust barrier against the lipophilic pyridine ring. If handling with aggressive organic solvents (e.g., DCM), double-gloving or thicker butyl gloves are required to prevent solvent-mediated dermal transport.
Body Protection Flame-Resistant (FR) Lab Coat (NFPA 2112)Prevents particulate accumulation on street clothing. The FR rating is critical as this compound is frequently dissolved in highly flammable solvents (e.g., THF, Methanol) during reaction setups.
Respiratory N95/P100 Particulate RespiratorMandatory only if handling outside of a certified fume hood. Mitigates H335 risks by filtering out aerosolized micro-particles generated during weighing and transfer.

Operational Plan: Step-by-Step Methodology

This workflow ensures that the chemical remains within a controlled environment, validating safety at each step of the experimental process [4][4].

  • Pre-Operation Assessment:

    • Verify that the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm).

    • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids/bases, which could prematurely hydrolyze the ester or oxidize the methoxy group.

  • Dispensing & Weighing:

    • Causality: Static electricity can cause fine powders to disperse, significantly increasing inhalation risk.

    • Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat and metal spatula before dispensing. Weigh the Methyl 3-methoxy-5-methylpicolinate directly inside the fume hood using a draft-shielded analytical balance.

  • Reaction Setup (Dissolution):

    • Transfer the pre-weighed solid to a dry reaction flask.

    • Add the reaction solvent (e.g., anhydrous DMF or DCM) slowly down the interior side of the flask to wash down any residual powder and minimize aerosolization.

    • Seal the system with a septum and purge with an inert gas (Nitrogen or Argon) to prevent oxidative degradation during the reaction.

Spill Response and Disposal Plan

A spill represents a failure of primary containment; your response must rapidly re-establish control without introducing new hazards [3][3].

Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust draw.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use paper towels, as the friction could generate static or react exothermically with co-spilled solvents.

  • Neutralize & Collect: Gently sweep the absorbent-chemical mixture using a polypropylene brush and dustpan to avoid spark generation.

  • Sanitize: Wash the spill area with a mild detergent and water to hydrolyze and remove trace residues.

Disposal Plan:

  • Methyl 3-methoxy-5-methylpicolinate does not contain halogens. Therefore, uncontaminated waste, sorbent materials, and reaction byproducts should be routed to the Non-Halogenated Organic Waste stream.

  • Critical Exception: If the compound is dissolved in a halogenated solvent (e.g., Chloroform, DCM), the entire mixture must be strictly segregated into the Halogenated Organic Waste container to prevent dangerous exothermic reactions in the waste carboy.

Workflow Visualization

G N1 Pre-Operation Assessment (Fume Hood & PPE Matrix) N2 Chemical Dispensing (CAS: 1263062-32-3) N1->N2 Clearance N3 Reaction Execution (Closed System) N2->N3 Normal Operation N4 Spill Management (Vermiculite/Sand) N2->N4 Accidental Spill N5 Waste Segregation (Non-Halogenated Organics) N3->N5 Reaction Quench & Cleanup N4->N5 Sorbent Disposal

Figure 1: Operational workflow and spill management for Methyl 3-methoxy-5-methylpicolinate.

References

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) / NCBI Bookshelf URL: [Link]

  • Title: Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society (ACS) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.